molecular formula C4H9I B106503 1-Iodobutane-d9 CAS No. 59012-24-7

1-Iodobutane-d9

Cat. No.: B106503
CAS No.: 59012-24-7
M. Wt: 193.07 g/mol
InChI Key: KMGBZBJJOKUPIA-YNSOAAEFSA-N
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Description

1-Iodobutane-d9, also known as 1-Iodobutane-d9, is a useful research compound. Its molecular formula is C4H9I and its molecular weight is 193.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Iodobutane-d9 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Iodobutane-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodobutane-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGBZBJJOKUPIA-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59012-24-7
Record name 1-Iodobutane-d9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Among the deuterated building blocks available to the discerning scientist, 1-Iodobutane-d9 (CD₃(CD₂)₃I) stands out as a versatile and valuable reagent. Its utility as a deuterated alkylating agent provides a straightforward means to introduce a non-exchangeable, nine-deuterium butyl group into a wide array of molecules.

This technical guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic analysis, and key applications of 1-Iodobutane-d9. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only the fundamental data but also the field-proven insights necessary for the effective utilization of this important isotopically labeled compound.

Core Chemical and Physical Properties

1-Iodobutane-d9, also known as nonadeuterio-1-iodobutane or butyl-d9 iodide, is the fully deuterated isotopologue of 1-iodobutane. The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a significant increase in molecular weight and subtle but important differences in its physicochemical properties compared to its non-deuterated counterpart. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₄D₉I
Linear Formula CD₃(CD₂)₂CD₂I
Molecular Weight 193.07 g/mol [1][2]
CAS Number 59012-24-7[1]
Appearance Colorless to pale yellow liquid[3]
Density 1.696 g/mL at 25 °C
Boiling Point 130-131 °C (lit.)[4]
Melting Point -103 °C
Flash Point 33 °C (91.4 °F) - closed cup
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥99% (CP)
Solubility Insoluble in water; soluble in alcohol and ether.[3]

Note: Some physical properties are based on the non-deuterated analogue where specific data for the deuterated compound is not available.

Synthesis of 1-Iodobutane-d9: A Mechanistic Approach

The synthesis of 1-Iodobutane-d9 is most commonly achieved through a nucleophilic substitution reaction starting from the corresponding deuterated alcohol, butan-d10-ol (CD₃(CD₂)₃OD). A well-established method for this transformation is the reaction with iodine in the presence of a reducing agent, typically red phosphorus.[5][6] This approach is favored for its high yield and the ready availability of the starting materials.

Causality Behind the Experimental Choices:
  • Starting Material: Butan-d10-ol is the logical precursor as it already contains the fully deuterated butyl chain. The use of a highly enriched butan-d10-ol is critical for achieving high isotopic purity in the final product.

  • Reagents: The combination of red phosphorus and iodine in situ generates phosphorus triiodide (PI₃), which is the active iodinating agent. This method avoids the handling of the highly reactive and moisture-sensitive PI₃ directly.

  • Reaction Conditions: The reaction is typically carried out under reflux to ensure it proceeds to completion. Subsequent purification by distillation is necessary to remove byproducts and unreacted starting materials.

Experimental Protocol: Synthesis of 1-Iodobutane-d9 from Butan-d10-ol

Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

  • Apparatus Setup: A dry, round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

  • Charging the Flask: The flask is charged with red phosphorus.

  • Addition of Butan-d10-ol: Butan-d10-ol is added to the flask.

  • Addition of Iodine: Iodine is added portion-wise through the dropping funnel to control the exothermic reaction. The mixture is then heated to reflux.

  • Reaction Monitoring: The reaction is monitored by TLC or GC until the starting alcohol is consumed.

  • Workup: The reaction mixture is cooled, and the crude 1-Iodobutane-d9 is isolated by distillation.

  • Purification: The crude product is washed successively with water, dilute sodium thiosulfate solution (to remove unreacted iodine), and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and purified by fractional distillation. The final product is often stabilized with a small amount of copper.[1]

Synthesis Butanol_d10 Butan-d10-ol (CD₃(CD₂)₃OD) Product 1-Iodobutane-d9 (CD₃(CD₂)₃I) Butanol_d10->Product Reagents Red Phosphorus (P) + Iodine (I₂) Intermediate Phosphorus Triiodide (PI₃) (in situ) Reagents->Intermediate Reaction Intermediate->Product Iodination Purification Purification (Distillation, Washing) Product->Purification

Caption: Synthesis of 1-Iodobutane-d9.

Spectroscopic Characterization

The confirmation of the structure and isotopic purity of 1-Iodobutane-d9 relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the near-complete deuteration, the ¹H NMR spectrum of 1-Iodobutane-d9 will show very weak signals corresponding to the residual protons. The primary tool for structural elucidation is therefore ¹³C NMR and, if available, ²H (Deuterium) NMR.

  • ¹H NMR: The proton NMR spectrum is primarily used to assess the isotopic purity. The integration of the residual proton signals, when compared to a known internal standard, can provide a quantitative measure of the deuterium incorporation.

  • ¹³C NMR: The ¹³C NMR spectrum of 1-Iodobutane-d9 will be significantly different from its non-deuterated analog due to the coupling between carbon and deuterium (C-D coupling). The signals will appear as multiplets, with the splitting pattern determined by the number of attached deuterium atoms. The chemical shifts, however, will be very similar to those of 1-iodobutane. For 1-iodobutane, the approximate ¹³C chemical shifts are: C1 (~10 ppm), C2 (~36 ppm), C3 (~23 ppm), and C4 (~13 ppm).[7]

  • ²H NMR: Deuterium NMR provides direct evidence of the location of the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the different deuterated positions in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the isotopic distribution of 1-Iodobutane-d9.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for 1-Iodobutane-d9 will be observed at m/z 193, corresponding to the molecular weight of the fully deuterated molecule.[2] A smaller peak may be observed at m/z 194 due to the natural abundance of ¹³C.

  • Fragmentation Pattern: The fragmentation pattern of 1-Iodobutane-d9 will be analogous to that of 1-iodobutane, but with the fragments being 9 mass units heavier. Common fragments for 1-iodobutane include the loss of an iodine radical to form the butyl cation ([C₄H₉]⁺) at m/z 57, and the loss of a propyl radical to form [CH₂I]⁺ at m/z 141. For 1-Iodobutane-d9, the corresponding fragments would be the deuterated butyl cation ([C₄D₉]⁺) at m/z 66 and [CD₂I]⁺ at m/z 143. The observation of a prominent ion at m/z 127 corresponds to the iodine cation ([I]⁺).[8]

Determination of Isotopic Purity: A Self-Validating System

Ensuring the isotopic purity of 1-Iodobutane-d9 is critical for its application in quantitative studies. Both NMR and MS can be employed for this purpose.

Protocol for Isotopic Purity Determination by Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of 1-Iodobutane-d9 in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the region of the molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated molecule (d9, m/z 193).

    • Identify and integrate the peaks corresponding to the isotopologues with fewer deuterium atoms (d8, d7, etc.).

    • The isotopic purity is calculated as the ratio of the intensity of the d9 peak to the sum of the intensities of all isotopologue peaks.[9][10]

Purity_MS Sample 1-Iodobutane-d9 Sample HRMS High-Resolution Mass Spectrometer Sample->HRMS Spectrum Mass Spectrum (Molecular Ion Region) HRMS->Spectrum Analysis Peak Integration (d9, d8, d7...) Spectrum->Analysis Result Isotopic Purity Calculation Analysis->Result

Caption: Isotopic purity determination by MS.

Protocol for Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh a sample of 1-Iodobutane-d9 and dissolve it in a deuterated solvent containing a known amount of a certified internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons in 1-Iodobutane-d9.

    • Integrate a well-resolved signal from the internal standard.

    • The amount of non-deuterated material can be calculated by comparing the integrals. The isotopic purity is then determined by subtracting this amount from the total.

Applications in Research and Drug Development

The primary utility of 1-Iodobutane-d9 lies in its ability to serve as a deuterated building block for the synthesis of more complex molecules.[1]

Isotopic Labeling for Mechanistic Studies and Metabolic Tracing

1-Iodobutane-d9 can be used to introduce a deuterated butyl group onto a molecule of interest. This labeled molecule can then be used as a tracer in metabolic studies or to investigate reaction mechanisms. The deuterium atoms act as a "heavy" label that can be tracked by mass spectrometry or NMR, providing insights into the fate of the molecule in a biological system or a chemical reaction.

Enhancing Pharmacokinetic Properties of Drug Candidates

The "deuterium effect" or "kinetic isotope effect" (KIE) is a well-documented phenomenon where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of that bond. By strategically incorporating deuterium into a drug molecule at sites of metabolic vulnerability, it is possible to slow down its metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile. 1-Iodobutane-d9 serves as a valuable reagent for introducing a deuterated butyl chain, which can be a site of metabolic oxidation in many drug molecules.

Applications Iodobutane_d9 1-Iodobutane-d9 Alkylation Deuterated Alkylation Reagent Iodobutane_d9->Alkylation Target_Molecule Target Molecule (e.g., drug candidate, substrate) Alkylation->Target_Molecule Reaction Labeled_Product Deuterated Product Target_Molecule->Labeled_Product Application1 Metabolic Studies (Tracer) Labeled_Product->Application1 Application2 Pharmacokinetic Enhancement (KIE) Labeled_Product->Application2 Application3 Mechanistic Studies Labeled_Product->Application3

Caption: Applications of 1-Iodobutane-d9.

Safety and Handling

1-Iodobutane-d9 is a flammable liquid and is harmful if inhaled. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also light-sensitive and should be stored in a tightly sealed container, away from heat and light.[1][3] Copper is often added as a stabilizer to prevent decomposition.

Conclusion

1-Iodobutane-d9 is a valuable and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined chemical and physical properties, coupled with its utility as a deuterated alkylating agent, make it an essential building block for the synthesis of isotopically labeled molecules. A thorough understanding of its synthesis, spectroscopic characterization, and methods for determining its isotopic purity is crucial for its effective and reliable use in scientific research. As the field of isotope-aided research continues to expand, the importance of high-quality deuterated reagents like 1-Iodobutane-d9 will undoubtedly continue to grow.

References

  • 1-IODOBUTANE , STABILIZED WITH COPPER . ChemBK. [Link]

  • mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram . Doc Brown's Chemistry. [Link]

  • 1-Iodobutane-d9 | C4D9I | CID 12208645 . PubChem. [Link]

  • Write the equations for the preparation of 1-iodobutane from (i) 1-butanol , (ii) 1-chlorobutane , (iii) but-1-ene . Allen Digital. [Link]

  • The Carbon-13 13C NMR spectrum of 1-iodobutane . Doc Brown's Chemistry. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Analytical Methods. [Link]

  • Iodobutane ( n-butyl iodide ) Organic Synthesis . YouTube. [Link] (Note: A representative URL is provided as the original may not be stable. The synthesis described is for the non-deuterated analog.)

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry . PubMed. [Link]

Sources

Technical Guide: Synthesis of Deuterated 1-Iodobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of deuterated 1-iodobutane (e.g., 1-iodobutane-


 or specific isotopologues), a critical alkylating agent in the development of deuterated drugs. Deuteration of the butyl chain is often employed to mitigate metabolic clearance via oxidative dealkylation (CYP450-mediated) or to probe the Kinetic Isotope Effect (KIE) during lead optimization.

The protocols herein prioritize isotopic integrity , minimizing the risk of H/D scrambling that can occur under harsh acidic conditions. We focus on the conversion of deuterated 1-butanol to 1-iodobutane, as the alcohol precursor is the standard commercial starting material for high-purity stable isotopes.

Strategic Context: Why Deuterate?

In drug development, replacing hydrogen with deuterium (D) affects the bond dissociation energy (C-D bonds are ~1.2-1.5 kcal/mol stronger than C-H bonds). For a butyl group, deuteration serves two primary purposes:

  • Metabolic Shunting: The butyl chain is susceptible to

    
     and 
    
    
    
    oxidation. Deuteration can slow this rate-limiting step (primary KIE), potentially increasing the drug's half-life (
    
    
    ).
  • Mechanistic Probing: Using 1-iodobutane-

    
     allows researchers to trace the alkyl chain's fate in complex biological matrices using Mass Spectrometry (MS) due to the +9 Da mass shift.
    

Retrosynthetic Analysis

The synthesis of deuterated 1-iodobutane (


) generally proceeds from the corresponding deuterated alcohol (

). While Finkelstein conditions (halide exchange) are possible, they require a deuterated chloride/bromide precursor, which adds an unnecessary step. Direct conversion from the alcohol is the industry standard.
Pathway Diagram

Retrosynthesis Target 1-Iodobutane-d9 (Target) Alcohol 1-Butanol-d9 (Precursor) Alcohol->Target Iodination (Appel or Red P/I2) Acid Butyric Acid-d7 (Precursor) Acid->Alcohol Reduction (LiAlD4) CD3OD Methanol-d4 / D2O (Deuterium Source) CD3OD->Acid Synthetic Cascade

Figure 1: Retrosynthetic pathway for 1-iodobutane-d9. The primary focus of this guide is the Alcohol


 Iodide transformation.

Methodology A: The Appel-Type Reaction ( )

Best for: High isotopic purity, mild conditions, small-to-medium scale (<50g).

This method utilizes Triphenylphosphine (


), Iodine (

), and Imidazole.[1] It is superior to the classic Appel reaction (

) because it avoids toxic carbon tetrachloride and operates under milder conditions, reducing the risk of acid-catalyzed H/D exchange.
Mechanism

The reaction proceeds via an


 mechanism, ensuring that if the 

-carbon were chiral (not the case for 1-butanol, but relevant for analogs), inversion would occur.[2][3]

AppelMechanism Step1 Activation: PPh3 + I2 -> [PPh3-I]+ I- Step2 Oxyphosphonium Formation: [PPh3-I]+ + R-OH -> [R-O-PPh3]+ + HI Step1->Step2 Step3 SN2 Displacement: I- attacks R-O-PPh3 -> R-I + O=PPh3 Step2->Step3

Figure 2: Mechanistic flow of the modified Appel reaction using Iodine/Imidazole.

Detailed Protocol

Reagents:

  • 1-Butanol-

    
     (1.0 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen. Add anhydrous DCM (0.2 M concentration relative to alcohol).

  • Dissolution: Add

    
     and Imidazole to the flask. Stir until fully dissolved.
    
  • Iodine Addition: Cool the mixture to

    
     (ice bath). Add Iodine portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow suspension as the iodophosphonium salt forms.
    
  • Substrate Addition: Add 1-Butanol-

    
     dropwise via syringe.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.

  • Quench: Once complete, dilute with pentane or hexanes (precipitates

    
    ). Filter off the solid triphenylphosphine oxide.[1]
    
  • Workup: Wash the filtrate with:

    • 10% Sodium Thiosulfate (

      
      ) to remove excess iodine (color change from purple/brown to clear).
      
    • Saturated Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate carefully (iodobutane is volatile).
    

Methodology B: Red Phosphorus and Iodine

Best for: Scale-up (>50g), atom economy.

This classical method generates Phosphorus Triiodide (


) in situ. It is robust but requires careful thermal control to prevent the loss of the volatile product.
Detailed Protocol

Reagents:

  • 1-Butanol-

    
     (1.0 equiv)
    
  • Red Phosphorus (0.33 equiv)

  • Iodine (

    
    ) (0.5 equiv - Note: Stoichiometry is based on 
    
    
    
    formation)

Step-by-Step:

  • Setup: Place Red Phosphorus and 1-Butanol-

    
     in a flask equipped with a reflux condenser and addition funnel.
    
  • Iodine Addition: Heat the mixture gently to reflux. Dissolve Iodine in a small amount of the deuterated alcohol (or add solid portion-wise) and add it slowly through the addition funnel.

    • Critical: The reaction is exothermic.[4] Control the addition rate to maintain a gentle reflux.

  • Reflux: After addition, reflux for 2–4 hours.

  • Distillation: Equip the flask for simple distillation. Distill the crude 1-iodobutane-

    
     directly from the reaction mixture.
    
  • Purification: Wash the distillate with water, dilute

    
    , and Sodium Thiosulfate. Dry over 
    
    
    
    and redistill.

Data Presentation & Comparison

FeatureMethod A (

)
Method B (Red P/

)
Yield 85-95%70-85%
Isotopic Scrambling Risk Low (Neutral/Mild)Medium (Acidic byproducts)
Purification Filtration + Column/WashDistillation
Atom Economy Poor (

waste)
High
Scale Suitability < 50g> 50g

Table 1: Comparative analysis of synthesis methods.

Handling, Stability & Storage

Alkyl iodides are inherently unstable, prone to homolytic cleavage by light (


), releasing free radical iodine which turns the liquid yellow/brown.
  • Stabilization: Add a small coil of Copper wire or Silver wool to the storage vial. This scavenges free iodine (

    
    ).
    
  • Storage: Store at

    
     in amber glass vials to block UV light.
    
  • Volatility: 1-Iodobutane bp is ~130°C, but it has significant vapor pressure. Avoid prolonged exposure to high-vacuum manifolds.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Alkyl Halide synthesis via Red P/I2).
  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[3] Angewandte Chemie International Edition in English, vol. 14, no. 12, 1975, pp. 801-811.[3] Link

  • Garegg, P. J., et al. "Novel Reagent System for Converting Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 1980.
  • Organic Chemistry Portal. "Appel Reaction." (Accessed 2023).[5][6] Link

  • Common Organic Chemistry. "Alcohol to Iodide - Common Conditions." (Accessed 2023).[5][6] Link

Sources

An In-depth Technical Guide to 1-Iodobutane-d9 (CAS: 59012-24-7)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Tool for Precision in Quantitative Analysis

In the landscape of modern drug development and clinical research, the demand for analytical precision is non-negotiable. The ability to accurately quantify endogenous and exogenous compounds in complex biological matrices is fundamental to understanding pharmacokinetics, metabolism, and toxicology. 1-Iodobutane-d9, the deuterated isotopologue of 1-iodobutane, emerges as a critical reagent in this pursuit. While it serves as a versatile synthetic intermediate for introducing a stable, isotopically labeled butyl moiety, its primary and most impactful application is as an internal standard in isotope dilution mass spectrometry (IDMS).

This guide provides an in-depth exploration of 1-Iodobutane-d9, moving beyond a simple catalog of its properties to explain the scientific rationale behind its application. We will delve into its physicochemical characteristics, its pivotal role in enhancing analytical accuracy, and provide field-proven protocols for its effective use. This document is designed for the discerning researcher and drug development professional who requires not just data, but a comprehensive understanding of the tools that underpin robust and reliable results.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's properties is the foundation of its successful application. 1-Iodobutane-d9 is a uniformly deuterated compound where all nine hydrogen atoms of the butyl chain are replaced with deuterium.[1] This substitution is the source of its utility, creating a molecule that is chemically analogous to its unlabeled counterpart but physically distinguishable by its mass.

Table 1: Key Properties of 1-Iodobutane-d9

PropertyValueSource(s)
CAS Number 59012-24-7[1][2]
Molecular Formula CD₃(CD₂)₃I[1][2]
Molecular Weight 193.07 g/mol [1][2][3]
Synonyms Butyl-d9 iodide, 1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane[2][3][4]
Isotopic Purity ≥98 atom % D[2][4]
Chemical Purity ≥99% (CP)[2]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 130-131 °C (lit.)[2][4]
Melting Point -103 °C[2][4]
Density 1.696 g/mL at 25 °C[2][4]
Flash Point 33 °C (91.4 °F) - closed cup[2][4]
Stabilizer Typically contains copper wire[1][2]
InChI Key KMGBZBJJOKUPIA-YNSOAAEFSA-N[2][3]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I[2][3]

The presence of a copper stabilizer is crucial. Alkyl iodides can degrade over time, particularly when exposed to light, releasing free iodine (I₂), which imparts a purplish or brownish color.[6] Copper acts as a scavenger for this free iodine, preserving the integrity and purity of the reagent.

Core Applications: Beyond a Reagent to an Analytical Solution

The true value of 1-Iodobutane-d9 lies in its application to solve complex analytical challenges, primarily through its use in synthetic chemistry to create ideal internal standards for mass spectrometry.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise accuracy. These variations arise from matrix effects (ion suppression or enhancement), instrument fluctuations, and analyte loss during sample preparation.[7][8] Isotope dilution is the reference technique for mitigating these issues.[9]

The principle is elegantly simple: a known quantity of a stable isotope-labeled (SIL) version of the analyte is added to the sample at the very beginning of the workflow. Because the SIL internal standard (SIL-IS) is chemically identical to the analyte, it experiences the exact same matrix effects, extraction inefficiencies, and ionization variations.[10] By measuring the ratio of the analyte's mass spectrometer signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and precise quantification.[9][10] Deuterated standards are strongly preferred over structural analogs (surrogate standards) which may not co-elute perfectly or behave identically in the ion source.[7]

1-Iodobutane-d9 is not typically a direct internal standard itself, but rather a powerful alkylating agent used to synthesize a custom SIL-IS.[1] If the target analyte contains a butyl group, or can be derivatized with one, reacting it with 1-Iodobutane-d9 creates the perfect deuterated internal standard with a mass shift of +9 atomic mass units.[2]

A Versatile Synthetic Intermediate

The utility of 1-Iodobutane-d9 extends to its role as a deuterated building block in organic synthesis.[11] The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.[11] This allows for the efficient and predictable introduction of a nonadeutero-butyl group into a wide range of molecules.

This is particularly valuable in:

  • Pharmaceutical Development: Synthesizing deuterated versions of drug candidates or their metabolites for use in pharmacokinetic (DMPK) studies.[12]

  • Mechanistic Studies: Tracking the metabolic fate of a butyl moiety within a biological system.

  • Specialty Chemicals: Creating deuterated polymers or surfactants to study their physical properties and degradation pathways.[5][12]

Field-Proven Methodologies and Protocols

The following sections provide practical, step-by-step workflows that exemplify the application of 1-Iodobutane-d9. These protocols are designed to be self-validating systems, where the inclusion of the deuterated standard inherently controls for analytical variability.

Protocol: Synthesis of a Deuterated Internal Standard via Alkylation

This protocol describes a general method for synthesizing a custom S-alkylated internal standard from a thiol-containing analyte using 1-Iodobutane-d9.

Objective: To introduce a d9-butyl group onto a target molecule (R-SH) to create a stable isotope-labeled internal standard (R-S-C₄D₉) for IDMS.

Materials:

  • Thiol-containing analyte (R-SH)

  • 1-Iodobutane-d9 (CAS 59012-24-7)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-containing analyte (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. Potassium carbonate is a mild base used to deprotonate the thiol, forming the more nucleophilic thiolate anion (R-S⁻).

  • Addition of Alkylating Agent: Add 1-Iodobutane-d9 (1.1 eq) to the stirring solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup - Quenching: Once complete, quench the reaction by adding deionized water. This dissolves the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.

    • Causality: The desired deuterated product is organic-soluble and will partition into the ethyl acetate layer, leaving inorganic byproducts in the aqueous phase.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then brine.

    • Causality: The water wash removes residual acetonitrile and salts. The brine wash removes bulk water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated internal standard (R-S-C₄D₉).

Diagram 1: Synthetic Workflow for Internal Standard Preparation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Analyte Analyte (R-SH) Mix Dissolve & Stir Analyte->Mix Base K₂CO₃ Base->Mix Solvent Acetonitrile Solvent->Mix Reaction Stir at RT Monitor by TLC/LC-MS Mix->Reaction AlkylatingAgent 1-Iodobutane-d9 AlkylatingAgent->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify PureProduct Pure R-S-C₄D₉ Purify->PureProduct cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (Unknown Analyte Conc.) Spike Add Known Amount of d9-Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Interpolate from Calibration Curve Ratio->CalCurve Result Accurate Analyte Concentration CalCurve->Result

Caption: Quantitative analysis workflow using IDMS.

Analytical Signatures: Mass Spectrometry and NMR

Confirming the identity and purity of 1-Iodobutane-d9 is essential.

  • Mass Spectrometry: In its mass spectrum, the parent molecular ion [M]⁺ peak is observed at an m/z of 193. [1][2][3]This represents a clear mass shift of +9 amu compared to its unlabeled counterpart, which has a molecular ion at m/z 184. [13][14]This M+9 shift is the definitive confirmation of complete deuteration of the butyl chain. [2]Unlike halogenated compounds containing chlorine or bromine, iodine is monoisotopic (¹²⁷I), so the mass spectrum is simplified by the absence of characteristic M+2 isotope pattern peaks. [13]The base peak in the fragmentation pattern is often the d9-butyl cation [C₄D₉]⁺ at m/z 66, compared to m/z 57 for the unlabeled fragment.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be largely silent, with the absence of major signals in the alkyl region confirming successful deuteration. Any residual peaks would correspond to isotopic impurity.

    • ¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals, corresponding to the four unique carbon environments in the butyl chain. [15]These signals will appear as multiplets due to coupling with the attached deuterium atoms (C-D coupling), a phenomenon that further confirms the isotopic labeling.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all reagents is paramount. 1-Iodobutane-d9 shares the hazards of its non-deuterated form.

  • Hazards: It is a flammable liquid and vapor (GHS H226) and is harmful if inhaled (GHS H332). [2][3]It can cause irritation to the skin, eyes, and respiratory tract. [16]* Handling: Always handle 1-Iodobutane-d9 in a well-ventilated chemical fume hood. [17][18]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. [17][18]* Storage: Store the reagent in a tightly sealed container in a cool, dry place away from direct light and moisture to prevent degradation. [1][17][18]

Conclusion

1-Iodobutane-d9 (CAS 59012-24-7) is far more than a deuterated chemical. It is an enabling tool for achieving the highest levels of accuracy and reliability in quantitative science. Its primary utility as a synthetic precursor for stable isotope-labeled internal standards makes it indispensable for robust bioanalytical method development in the pharmaceutical industry. By understanding the principles of isotope dilution and the synthetic versatility of this reagent, researchers can design experiments that are inherently more precise, trustworthy, and defensible, ultimately accelerating the pace of discovery and development.

References

  • Title: mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

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  • Title: 1-Iodobutane-d9 | C4H9I | CID 12208645 Source: PubChem URL: [Link]

  • Title: CAS No : 59012-24-7 | Product Name : 1-Iodobutane-D9 Source: Pharmaffiliates URL: [Link]

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  • Title: The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide) Source: Doc Brown's Chemistry URL: [Link]

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  • Title: Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies Source: PubMed URL: [Link]

  • Title: Chapter 3: Online Isotope Dilution Mass Spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube URL: [Link]

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Foundational Concepts: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity of 1-Iodobutane-d9

This technical guide provides a comprehensive framework for understanding, determining, and validating the isotopic purity of 1-Iodobutane-d9 (Butyl-d9 iodide). As a deuterated alkylating agent, 1-Iodobutane-d9 is a critical building block in the synthesis of labeled compounds for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.[1] The accuracy and reliability of data derived from these applications are directly dependent on the precise isotopic integrity of the starting materials.

This document moves beyond standard protocols to elucidate the causality behind analytical choices, offering a self-validating system for the rigorous characterization of 1-Iodobutane-d9.

In the context of deuterated compounds, the terms "isotopic purity" and "isotopic enrichment" are precise and distinct. Misinterpretation can lead to significant errors in experimental design and data analysis.

  • Isotopic Enrichment: This refers to the percentage of a specific isotope (deuterium, in this case) at a particular labeled position within the molecule. For 1-Iodobutane-d9, this would apply to the enrichment at the CD3 group and each of the three CD2 groups.

  • Isotopic Purity: This represents the proportion of molecules in the entire sample that contain the desired total number of deuterium atoms (i.e., nine).[2] High isotopic enrichment at each labeled site is a prerequisite for high overall isotopic purity.[2]

Commercially available 1-Iodobutane-d9 often specifies an isotopic purity of ≥98 atom % D. However, lot-to-lot variability and potential for H/D exchange necessitate independent experimental verification for rigorous scientific applications.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Iodobutane-d9.

ParameterTypical ValueMethod of Determination
Chemical Formula CD₃(CD₂)₃I---
Molecular Weight 193.07 g/mol Mass Spectrometry
CAS Number 59012-24-7---
Appearance Colorless to pale yellow liquidVisual Inspection
Stated Isotopic Purity ≥98 atom % DSupplier Certificate of Analysis
Chemical Purity ≥99%Gas Chromatography (GC)

Data sourced from supplier specifications.[3]

The Dual-Pillar Approach to Purity Determination

A comprehensive assessment of isotopic purity cannot be achieved with a single technique. A dual-pillar approach utilizing both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy is required. MS provides the overall isotopic distribution (d9, d8, d7, etc.), while NMR confirms the specific positions of deuteration and identifies residual protons.[4]

G cluster_input Sample Analysis Initiation cluster_ms Pillar 1: Mass Spectrometry cluster_nmr Pillar 2: NMR Spectroscopy cluster_output Final Assessment Sample 1-Iodobutane-d9 Sample MS_Prep Sample Preparation for MS NMR_Prep Sample Preparation for NMR LC_HRMS LC-HRMS Analysis (e.g., Q-TOF, Orbitrap) MS_Data Acquire Isotopic Cluster Data MS_Calc Calculate Isotopic Distribution (%d9, %d8, %d7...) MS_Result Overall Isotopic Purity Final_Report Comprehensive Purity Report H1_NMR ¹H NMR Acquisition (Quantitative Parameters) H2_NMR ²H NMR Acquisition NMR_Data Analyze Spectra for Residual Protons & D Signals NMR_Result Confirmation of Deuteration Sites

Fig. 1: Dual-pillar analytical workflow for isotopic purity assessment.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Causality: The core principle of using MS is to separate ions based on their mass-to-charge ratio (m/z).[5] For 1-Iodobutane-d9, molecules with fewer deuterium atoms (e.g., d8, d7) have a lower mass. High-resolution instrumentation is critical to resolve the mass difference between these isotopologues and to distinguish them from other potential isobaric interferences.

Experimental Protocol: LC-HRMS for Isotopic Distribution

This protocol is designed to be a self-validating system by ensuring instrument calibration and separation from chemical impurities.

  • Sample Preparation:

    • Prepare a stock solution of 1-Iodobutane-d9 at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of ~1 µg/mL. Rationale: This concentration prevents detector saturation while providing sufficient ion intensity.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation & Liquid Chromatography (LC):

    • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is required.[2]

    • LC System: Use a standard UHPLC/HPLC system. While 1-Iodobutane-d9 is a small molecule that ionizes well directly, coupling with LC ensures that the analysis is performed on a chromatographically pure peak, separating it from stabilizers (like copper) or chemical impurities.[6][7]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase: A simple isocratic or gradient elution with water and acetonitrile (both with 0.1% formic acid) is effective.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Acquisition:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective.

    • Scan Mode: Full scan MS mode.

    • Mass Range: Set a narrow mass range around the expected parent ion (e.g., m/z 150-250).

    • Resolution: Set the instrument to its highest practical resolution setting (e.g., >30,000 FWHM). Rationale: High resolution is essential to accurately measure the masses and resolve the isotopic peaks.[8]

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol immediately before the run to guarantee high mass accuracy.

  • Data Processing & Calculation:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to 1-Iodobutane-d9.

    • Identify the isotopic cluster, which will include the monoisotopic peak for the fully deuterated species (d9) and peaks for species with fewer deuterium atoms (d8, d7, etc.).

    • Integrate the ion abundance for each peak in the cluster.

    • Correct for the natural abundance of ¹³C. This is a critical step for accuracy. The natural isotopic contribution from a preceding peak must be calculated and subtracted from the subsequent peak's intensity.[9]

    • Calculate the isotopic purity using the corrected abundances:

      • Isotopic Purity (%d9) = [Abundance(d9) / Σ Abundances(d9 + d8 + d7 + ...)] * 100

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides information about the chemical environment of specific nuclei. For 1-Iodobutane-d9, its power lies in its ability to confirm the location of deuterium atoms.

  • ¹H NMR: Detects the presence and quantity of any residual protons (¹H) at positions that should be deuterated. The absence of signals where protons would normally be is strong evidence of successful deuteration.[2]

  • ²H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming their presence at the expected chemical shifts.

Experimental Protocol: ¹H and ²H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-Iodobutane-d9 sample.

    • Dissolve the sample in a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.[10]

  • Instrumentation:

    • A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.[10]

  • ¹H NMR Data Acquisition (Quantitative):

    • Objective: To quantify residual non-deuterated species.

    • Key Parameter - Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds). Rationale: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integral directly proportional to the number of nuclei.[10] A short delay will lead to underestimation of signals with long relaxation times and inaccurate quantification.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Number of Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio, especially for the small residual proton signals.

  • ²H NMR Data Acquisition:

    • Objective: To confirm the presence of deuterium at the correct positions.

    • Switch the spectrometer probe to the deuterium channel.

    • Acquire a standard deuterium spectrum. The chemical shifts should correspond to the known shifts of the butyl chain protons.

  • Data Interpretation:

    • ¹H Spectrum: Carefully integrate any small signals corresponding to the C1-C4 positions of the butyl chain. Compare their integration to a known standard or use relative integration if an internal reference point is available. The very low intensity of these signals confirms high isotopic enrichment at each site.

    • ²H Spectrum: Confirm that signals are present at chemical shifts corresponding to all positions of the butyl chain, confirming the deuteration pattern.

Method Validation and Reporting

For results to be trustworthy, especially in regulated environments like drug development, the analytical methods themselves must be validated.

Method Validation: The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[11] Key validation parameters for isotopic purity analysis include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., chemical impurities, other isotopologues).

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at the repeatability (intra-assay) and intermediate precision (inter-assay) levels.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a certified reference material, if available.

G compound 1-Iodobutane-d9 (Population of Molecules) d9 CD₃(CD₂)₃I (d9-Isotopologue) compound->d9 is composed of d8 C₄D₈HI (d8-Isotopologue) compound->d8 is composed of d7 C₄D₇H₂I (d7-Isotopologue) compound->d7 is composed of etc Other Isotopologues... compound->etc is composed of purity Isotopic Purity (% of molecules that are d9) d9->purity informs d8->purity informs d7->purity informs etc->purity informs

Fig. 2: Logical relationship between isotopologues and isotopic purity.

Reporting Results: When documenting the isotopic purity of 1-Iodobutane-d9, the report should be comprehensive and unambiguous. Adherence to established guidelines is recommended.[13][14] The final report should include:

  • The final calculated isotopic purity value (e.g., 98.5% d9).

  • The relative abundance of other major isotopologues (e.g., 1.2% d8, 0.3% d7).

  • The analytical technique(s) used (e.g., LC-HRMS, qNMR).

  • Reference to the validated method SOP.

  • Confirmation from NMR that deuteration occurred at the expected positions.

Conclusion

The determination of isotopic purity for 1-Iodobutane-d9 is a multi-faceted analytical challenge that demands more than a single measurement. By implementing a scientifically-grounded, dual-pillar strategy of high-resolution mass spectrometry and NMR spectroscopy, researchers can achieve a comprehensive and trustworthy characterization. This rigorous approach, underpinned by proper method validation, ensures the integrity of the labeled material and, consequently, the accuracy and reliability of the data generated in subsequent drug development and research applications.

References

  • BenchChem Technical Support Team. (2025). Isotopic Purity of Olivetol-d9: A Technical Guide. Benchchem.
  • Zhang, M., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

  • Rodríguez-Salazar, M. T., et al. (2010). Development and validation of an analytical method for the determination of lead isotopic composition using ICP–QMS. SciELO México. [Link]

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  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • PubChem. Butyl iodide. National Center for Biotechnology Information. [Link]

  • Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources - Science. [Link]

  • Kumar, P., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Brand, W. A., et al. (2014). New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. [Link]

  • Bueschl, C., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • van der Ploeg, E. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

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  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]

  • Pate, B. H., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]

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An In-depth Technical Guide to the Stability and Storage of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the factors governing the stability of 1-iodobutane-d9, a critical deuterated reagent in synthetic chemistry and drug development. Adherence to the storage and handling protocols detailed herein is essential for preserving the compound's chemical and isotopic integrity, ensuring the reliability and reproducibility of experimental outcomes.

Introduction

1-Iodobutane-d9 (CD₃(CD₂)₃I) is the perdeuterated isotopologue of 1-iodobutane. It serves as a valuable building block in organic synthesis, primarily as a deuterated alkylating agent for introducing a butyl-d9 group into target molecules.[1] Its applications are prevalent in pharmaceutical research for metabolism studies (Pharmacokinetics/Pharmacodynamics), where the deuterium label acts as a tracer, and in materials science. The utility of this compound is directly linked to its purity. However, like many alkyl iodides, 1-iodobutane-d9 is susceptible to degradation, which can compromise experimental results. This document outlines the chemical principles of its stability and provides validated protocols for its optimal storage and handling.

Section 1: Core Physicochemical Properties

Understanding the inherent chemical nature of 1-iodobutane-d9 is fundamental to appreciating its stability challenges. The key vulnerability lies in the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-deuterium (C-D) bonds within the molecule.

PropertyValueReference(s)
Molecular Formula C₄D₉I[1]
Molecular Weight 193.07 g/mol [1][2]
Physical State Liquid[3]
Appearance Colorless to pale yellow or light pink[4]
Density ~1.696 g/mL at 25 °C
Boiling Point 130-131 °C
Melting Point -103 °C
Solubility Insoluble in water; soluble in alcohol, ether, chloroform[4][5]
Key Feature Sensitive to light and air; often stabilized with copper.[1][4]

Section 2: Mechanisms of Degradation

The stability of 1-iodobutane-d9 is primarily threatened by photolytic and, to a lesser extent, thermal decomposition. Both pathways involve the homolytic cleavage of the labile C-I bond.

Primary Degradation Pathway: Photodecomposition

Exposure to light, particularly in the UV spectrum, is the most significant factor in the degradation of 1-iodobutane-d9. The energy from photons can induce the homolytic cleavage of the C-I bond, generating a butyl-d9 radical and an iodine radical.

CD₃(CD₂)₃I + hν → •CD₂(CD₂)₂CD₃ + •I

The highly reactive iodine radicals readily combine to form molecular iodine (I₂), which imparts a characteristic yellow-to-brown discoloration to the initially colorless liquid.[5] This color change is a primary visual indicator of product degradation.

The Critical Role of the Copper Stabilizer

To counteract photodecomposition, commercial preparations of 1-iodobutane-d9 are typically stabilized with a small piece of copper wire or chip.[1] The expertise behind this choice lies in copper's function as a radical scavenger. If trace amounts of molecular iodine (I₂) or iodine radicals (•I) form, the copper reacts with them, effectively removing them from the solution and preventing further degradation.

2 Cu + I₂ → 2 CuI

This sacrificial action of the copper stabilizer is a self-validating system; as long as the copper is present and the solution remains colorless, the integrity of the reagent is likely maintained.

Secondary Degradation Factors
  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including the homolytic cleavage of the C-I bond.[6] Prolonged exposure to heat, even in the absence of light, can lead to a gradual accumulation of degradation products.[7]

  • Chemical Incompatibility: 1-Iodobutane-d9 is incompatible with strong oxidizing agents and strong bases.[4][8] These reagents can promote substitution or elimination reactions, consuming the starting material and generating impurities.

The logical relationship between environmental factors and the degradation pathway is illustrated below.

Degradation Pathway of 1-Iodobutane-d9 cluster_factors Environmental Factors cluster_reagent Reagent State cluster_stabilizer Stabilization Mechanism Light (hν) Light (hν) 1-Iodobutane-d9 (Stable) 1-Iodobutane-d9 (Stable) Light (hν)->1-Iodobutane-d9 (Stable) Initiates Cleavage Heat (Δ) Heat (Δ) Heat (Δ)->1-Iodobutane-d9 (Stable) Accelerates Cleavage Oxidizing Agents Oxidizing Agents Oxidizing Agents->1-Iodobutane-d9 (Stable) Causes Reaction Degraded Product (I₂) Degraded Product (I₂) 1-Iodobutane-d9 (Stable)->Degraded Product (I₂) Decomposition Copper (Cu) Copper (Cu) Degraded Product (I₂)->Copper (Cu) Reacts with Copper Iodide (CuI) Copper Iodide (CuI) Copper (Cu)->Copper Iodide (CuI) Forms

Caption: Factors influencing 1-iodobutane-d9 stability.

Section 3: Validated Storage and Handling Protocols

To maximize the shelf-life and ensure the purity of 1-iodobutane-d9, a multi-faceted approach to storage is required, differentiating between long-term and in-use scenarios.

Experimental Protocol: Long-Term Storage (>1 Month)

This protocol is designed to provide the most stable environment for unopened vials or for material that will not be used for an extended period.

  • Verify Container Integrity: Upon receipt, ensure the vial cap is securely tightened and the vial is free from cracks or damage.

  • Temperature Control: Place the vial in a refrigerator maintained at 2-8°C .[9] While some suppliers state room temperature storage is acceptable, refrigeration is the authoritative standard for minimizing thermal degradation over time.[1][3]

  • Light Exclusion: Store the vial in its original opaque packaging or place it inside a secondary container (e.g., a cardboard box) to ensure complete exclusion of light.[8][10] The storage location (refrigerator) should be inherently dark.

  • Inert Atmosphere (Post-Use): For vials that have been opened, it is best practice to displace the headspace with an inert gas (e.g., argon or nitrogen) before resealing for long-term storage. This minimizes exposure to atmospheric oxygen and moisture.

Experimental Protocol: Short-Term / In-Use Storage

This protocol applies when the material is being actively used over a period of days or weeks.

  • Temperature Equilibration: Before opening the vial for the first time, remove it from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which could lead to hydrolysis.

  • Secure Sealing: After withdrawing material, ensure the vial cap is tightly and immediately resealed. Use parafilm for an extra layer of protection if desired.

  • Minimize Exposure: Keep the vial in a dark location, such as a laboratory drawer or cabinet, away from direct sunlight or strong overhead lighting when not in immediate use.[11]

  • Ventilation: Always handle 1-iodobutane-d9 inside a certified chemical fume hood to avoid inhalation of vapors.[3]

The following workflow diagram summarizes the key decision points for proper storage.

Storage and Handling Workflow A Receive Shipment B Inspect Vial: - Colorless? - Seal Intact? - Copper Present? A->B C Long-Term Storage (2-8°C, Dark) B->C Yes D Quarantine / Contact Supplier B->D No E Prepare for Use C->E F Equilibrate to Room Temp E->F G Work in Fume Hood F->G H Withdraw Aliquot G->H I Immediate Use? H->I I->H Yes (more needed) J Reseal Tightly I->J No K Store in Dark Cabinet (Short-Term) J->K Using again soon L Flush with Inert Gas J->L Finished for now K->E M Return to Long-Term Storage (2-8°C, Dark) L->M M->E

Caption: Decision workflow for 1-iodobutane-d9 storage.

Section 4: Conclusion and Best Practices Summary

The chemical and isotopic integrity of 1-iodobutane-d9 is paramount for its successful application in research and development. Its stability is governed by its sensitivity to light and heat, which can be effectively managed through disciplined storage and handling.

Key Takeaways:

  • Primary Threat: Light is the primary cause of degradation. Always protect the compound from light.

  • Optimal Storage: Long-term storage at 2-8°C in the dark is the most reliable method for preserving purity.

  • Stabilizer is Key: The presence of a copper stabilizer is a critical feature that inhibits decomposition.

  • Handle with Care: Always allow the vial to warm to room temperature before opening and work in a well-ventilated fume hood.

  • Visual Cue: A change in color from colorless to yellow or brown is a clear sign of degradation.

By implementing these scientifically-grounded protocols, researchers can ensure the long-term stability of their 1-iodobutane-d9 stock, leading to more reliable and reproducible scientific outcomes.

References

  • Can deuterium oxide (D2O) go bad if not stored properly? Quora. [Online]. Available: [Link]

  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. International Journal of Health & Life Sciences. [Online]. Available: [Link]

  • Istrati, D., et al. (2016). The influence of temperature and time on the stability of the antioxidant activity and colour parameters of grape marc ethanolic extract. ResearchGate. [Online]. Available: [Link]

  • 1-Iodobutane-d9. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • 1-IODOBUTANE, STABILIZED WITH COPPER. ChemBK. [Online]. Available: [Link]

  • Valero, J., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. JACS Au. [Online]. Available: [Link]

  • Takele, A., & Dewa, A. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. National Institutes of Health. [Online]. Available: [Link]

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. [Online]. Available: [Link]

  • Valero, J., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. ACS Publications. [Online]. Available: [Link]

  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. ResearchGate. [Online]. Available: [Link]

  • Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Online]. Available: [Link]

  • Guide to Isotope Management In Laboratories. Environmental Health and Safety, Columbia University. [Online]. Available: [Link]

  • Deuterium Labeled Compounds. Zeochem. [Online]. Available: [Link]

  • N-Butyl Iodide, 1-Iodobutane. Deepwater Chemicals, Inc. [Online]. Available: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. MDPI. [Online]. Available: [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek, Inc. [Online]. Available: [Link]

  • Gant, T. G. (2014). The development of deuterium-containing drugs. ResearchGate. [Online]. Available: [Link]

  • 1-Iodobutane-D9. Pharmaffiliates. [Online]. Available: [Link]

Sources

A Technical Guide to the Solubility of 1-Iodobutane-d9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-iodobutane-d9 (nonadeuterio-1-iodobutane). While specific quantitative solubility data for this deuterated isotopologue is sparse, this paper establishes a robust solubility framework by leveraging data from its non-deuterated counterpart, 1-iodobutane, and discussing the theoretical implications of deuterium substitution. The guide delves into the physicochemical principles governing its solubility, presents a qualitative and quantitative solubility profile across a range of common organic solvents, and offers a detailed experimental protocol for precise solubility determination. This document is intended for researchers, chemists, and drug development professionals who utilize deuterated compounds as synthetic intermediates, internal standards, or tracers and require a deep understanding of their behavior in solution.

Introduction: The Role and Relevance of 1-Iodobutane-d9

1-Iodobutane-d9 is the heavy-isotope-labeled version of 1-iodobutane, where all nine hydrogen atoms on the butyl chain have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in scientific research. Its primary applications include its use as an internal standard in mass spectrometry-based analyses, where its distinct mass shift allows for precise quantification, and as a tracer in metabolic or mechanistic studies to track the fate of the butyl moiety.[2]

The efficacy of 1-iodobutane-d9 in these applications is fundamentally dependent on its behavior in solution. Proper solvent selection is critical for ensuring complete dissolution, achieving desired reaction kinetics, and enabling effective purification and analysis. An in-depth understanding of its solubility is, therefore, not merely academic but a practical necessity for experimental design and success.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] To understand the solubility of 1-iodobutane-d9, we must first examine its molecular properties.

1-Iodobutane is a primary alkyl halide consisting of a four-carbon chain.[5] The carbon-iodine (C-I) bond is the most significant feature influencing its polarity. While iodine is more electronegative than carbon, the difference is not substantial, resulting in a molecule of low overall polarity. The primary intermolecular forces at play are the relatively weak van der Waals dispersion forces, which increase with the size and surface area of the molecule.[6]

Property1-Iodobutane (C₄H₉I)1-Iodobutane-d9 (C₄D₉I)Reference(s)
Molecular Weight 184.02 g/mol 193.07 g/mol [1][3]
Density (at 25°C) ~1.617 g/mL~1.696 g/mL[7][8]
Boiling Point 130-131 °C130-131 °C[1][7]
Melting Point -103 °C-103 °C[1][7]
Water Solubility Insoluble (0.03128 g/100g at 25°C)Presumed Insoluble[5]

The dominant nonpolar character of the butyl chain dictates its favorable interaction with nonpolar or weakly polar organic solvents.

The Deuterium Isotope Effect on Solubility

The substitution of protium (¹H) with deuterium (²H) introduces subtle changes in molecular properties that can influence solubility. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy.[9] This can result in a slightly smaller molecular volume and reduced polarizability for the deuterated molecule.

In practice, these isotope effects on solubility in organic solvents are generally very small and often considered negligible for routine applications. The fundamental interactions governing solubility—dispersion forces and weak dipole-dipole interactions—are not significantly altered by deuteration. Therefore, the solubility data for 1-iodobutane serves as an excellent and reliable proxy for 1-iodobutane-d9.

Solubility Profile of 1-Iodobutane-d9

Based on extensive literature review, 1-iodobutane is miscible or highly soluble in a wide array of common organic solvents, a characteristic that is directly transferable to its deuterated analog.[5][7][10] Conversely, it is practically insoluble in water.[5]

Solvent ClassSolvent ExampleChemical FormulaExpected SolubilityRationale for Solubility/Insolubility
Protic Polar EthanolC₂H₅OHMiscibleWhile ethanol is polar and capable of hydrogen bonding, the ethyl group provides sufficient nonpolar character to interact favorably with the butyl chain of the solute.[5][11]
Aprotic Polar AcetoneC₃H₆OSolubleThe polarity of acetone is not prohibitive, and it readily dissolves other weakly polar compounds.
Nonpolar (Aliphatic) HexaneC₆H₁₄MiscibleBoth solute and solvent are nonpolar, relying on London dispersion forces for interaction. The "like dissolves like" principle is strongly demonstrated here.[12]
Nonpolar (Aromatic) Benzene, TolueneC₆H₆, C₇H₈MiscibleThe nonpolar nature of the aromatic ring allows for strong dispersion force interactions with the nonpolar alkyl chain of 1-iodobutane.[12]
Halogenated Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂)CHCl₃, CH₂Cl₂MiscibleThese solvents have similar polarity and intermolecular force profiles to 1-iodobutane, leading to high solubility.[5]
Ethereal Diethyl Ether(C₂H₅)₂OMiscibleDiethyl ether is a weakly polar solvent with significant nonpolar character, making it an excellent solvent for 1-iodobutane.[5]
Aqueous WaterH₂OInsoluble (0.03128 g/100g )The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions formed with the nonpolar 1-iodobutane molecule.[3][5]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise, quantitative solubility data, direct experimental measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a liquid solute in a solvent.[13]

Protocol: Isothermal Shake-Flask Method
  • Preparation : In a series of sealed, temperature-controlled vials, add a known volume of the desired organic solvent.

  • Solute Addition : Add an excess amount of 1-iodobutane-d9 to each vial. The presence of a distinct, separate phase of the solute ensures that saturation is achieved.

  • Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation : Cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 12-24 hours) to permit the complete separation of the undissolved solute from the saturated solution.

  • Sampling : Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid disturbing the undissolved solute layer.

  • Analysis : Accurately determine the concentration of 1-iodobutane-d9 in the aliquot. Gas Chromatography (GC) with a suitable internal standard is a highly effective method for this analysis.

    • Prepare a calibration curve using standards of known 1-iodobutane-d9 concentration in the same solvent.

    • Dilute the sampled aliquot to fall within the linear range of the calibration curve.

    • Calculate the original concentration in the saturated solution.

  • Data Reporting : Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis prep 1. Prepare Solvent + Excess Solute equil 2. Agitate at Constant Temp (24-48h) prep->equil settle 3. Allow Phases to Settle (12-24h) equil->settle sample 4. Sample Saturated Supernatant settle->sample Critical Step: Avoid Undissolved Solute analyze 5. Quantify by GC Analysis sample->analyze report 6. Calculate & Report Solubility analyze->report

Fig 1. Isothermal shake-flask workflow for solubility.

Practical Implications for Researchers

  • Reaction Chemistry : The high miscibility of 1-iodobutane-d9 in solvents like diethyl ether, benzene, and hexane makes it highly suitable for use in a wide range of organic reactions, such as Grignard reagent formation or nucleophilic substitutions.[12][14]

  • Chromatography : Its solubility in nonpolar solvents like hexane allows for effective purification using normal-phase column chromatography.

  • Analytical Standards : When preparing stock solutions for use as internal standards, solvents such as ethanol, methanol, or acetonitrile are appropriate choices due to the compound's complete miscibility. The primary consideration will be compatibility with the analytical instrumentation and the sample matrix.

Conclusion

1-Iodobutane-d9 exhibits broad solubility in common nonpolar and weakly polar organic solvents, a characteristic driven by its predominantly nonpolar alkyl structure. For all practical purposes, its solubility profile can be considered identical to that of 1-iodobutane. It is miscible with ethers, alkanes, aromatic hydrocarbons, and lower-order alcohols, while remaining virtually insoluble in water. For applications demanding the highest precision, the validated experimental protocol provided in this guide enables researchers to determine exact solubility values under their specific experimental conditions. This foundational knowledge is paramount for the effective and reliable application of this important deuterated compound in research and development.

References

  • ChemDB. (n.d.). 1-iodobutane. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Iodobutane. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Introduction of 1-iodobutane. Retrieved from [Link]

  • Singh, M., Kumar, H., & Sharma, V. K. (2014). Refractive indices of binary mixtures of 1-iodobutane with aromatic hydrocarbons. Journal of Molecular Liquids, 196, 230-235.
  • Clark, J. (2023). Physical Properties of Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Segade, L., et al. (n.d.).
  • Kumar, S., & Singh, M. (2013). Volumetric, Viscometric and Excess Properties of Binary Mixtures of 1-Iodobutane with Benzene, Toluene, o-Xylene, m-Xylene, p-Xylene, and Mesitylene at Temperatures from 303.15 to 313.15 K. Advances in Physical Chemistry, 2013, 839504.
  • ResearchGate. (2013). Excess molar volume ( V E ) with mole fraction ( x 1 ) for 1-iodobutane.... Retrieved from [Link]

  • NIST. (n.d.). Hexane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Halogenoalkanes and Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodohexane. Retrieved from [Link]

  • Kumar, S., & Singh, M. (2013). Volumetric, Viscometric and Excess Properties of Binary Mixtures of 1-Iodobutane with Benzene, Toluene, o-Xylene, m-Xylene, p-Xylene, and Mesitylene at Temperatures from 303.15 to 313.15 K. Journal of Solution Chemistry, 42(11), 2214-2234.
  • Singh, S. P. (2017). Why do haloalkanes dissolve in organic solvents?. Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Iodohexane. Retrieved from [Link]

  • Goodwin, A. R. H. (1988). Benzene Thermophysical Properties from 279 to 900 K at Pressures to 1000 Bar.
  • University of Calgary. (n.d.). Organic halides. Retrieved from [Link]

  • Clark, J. (2022). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • SCIREA. (2026). Thermodynamic properties of binary liquid mixtures formed by cyclic ether (1,4-Dioxane) with aromatic hydrocarbons at 298.15K. SCIREA Journal of Chemistry, 11(1).
  • Feitosa, F. X., et al. (2010). Viscosity and Density of Binary Mixtures of Ethyl Alcohol with n Alkanes (C 6 , C 8 , and C 10 ).
  • Morton, D. (2022). Organic Chemistry I CHEM-2423 Ch 7 Alkyl Halides and Nucleophilic Substitution Part 1 [Video]. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.1 Structures, Naming and Physical Properties – Organic Chemistry II. Retrieved from [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

  • ChemBK. (2024). 1-Iodobutane. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-iodobutane. Retrieved from [Link]

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A Senior Application Scientist's Guide to Commercial Sourcing of 1-Iodobutane-d9 for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the commercial landscape for 1-Iodobutane-d9 (CAS 59012-24-7), a critical deuterated reagent in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals to navigate the complexities of sourcing high-purity deuterated compounds. This document outlines key supplier specifications, quality control considerations, and best practices for handling and application, ensuring the integrity and success of your experimental outcomes.

Introduction: The Strategic Importance of Deuterated Compounds in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for optimizing pharmacokinetic profiles.[1][2] The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, often leading to a reduced rate of metabolism and, consequently, an extended half-life.[2] This "deuterium switch" can result in improved therapeutic efficacy, reduced dosing frequency, and a more favorable safety profile.[1][3]

1-Iodobutane-d9, a deuterated analog of 1-iodobutane, serves as a versatile building block and a crucial internal standard in a variety of research applications.[3][4][5] Its utility spans from mechanistic studies of chemical reactions to the synthesis of complex deuterated molecules for metabolic investigation.[3][5] Given its pivotal role, the selection of a reliable commercial supplier is a critical first step in any research endeavor involving this compound. This guide aims to provide the necessary technical insights to make an informed decision.

Commercial Supplier Landscape for 1-Iodobutane-d9

SupplierProduct Number (Example)Isotopic Purity (Atom % D)Chemical Purity (Assay)StabilizerKey Features
Sigma-Aldrich (Merck) 488099≥98%≥99% (CP)CopperOffers detailed documentation and technical support.[6][7]
Cambridge Isotope Laboratories, Inc. (CIL) DLM-54798%98%Copper wireA leading manufacturer of stable isotopes, known for high-quality standards.[4][8]
CDN Isotopes D-6055>98%Not specifiedNot specifiedProvides a range of deuterated compounds for various research needs.
FUJIFILM Wako Pure Chemical Corporation 328-58291Not specifiedNot specifiedNot specifiedA global supplier with a broad portfolio of research chemicals.[9]
TCI Chemicals I0055 (non-deuterated)Not applicable>98.0% (GC)Copper chipWhile the deuterated version may not be listed under this number, TCI is a notable supplier of the parent compound and other reagents.
CookeChem Not specifiedNot specifiedNot specifiedNot specifiedA supplier of various deuterated compounds.[10]

Quality Control and Self-Validating Systems: Ensuring Experimental Integrity

The adage "garbage in, garbage out" is particularly resonant in the context of using isotopically labeled compounds. The isotopic and chemical purity of your starting materials directly impacts the validity of your experimental results. Therefore, it is crucial to establish a self-validating system for every batch of 1-Iodobutane-d9 you procure.

Decoding the Certificate of Analysis (CoA)

The CoA is the primary document attesting to the quality of the supplied material. Key parameters to scrutinize include:

  • Isotopic Purity (Atom % D): This value indicates the percentage of deuterium enrichment. For most applications, an isotopic purity of ≥98 atom % D is recommended to minimize the contribution of the non-deuterated isotopologue in sensitive analytical methods like mass spectrometry.[6]

  • Chemical Purity (Assay): Typically determined by Gas Chromatography (GC) or Capillary Electrophoresis (CP), this value reflects the percentage of the desired compound relative to any chemical impurities. A chemical purity of ≥99% is generally preferred.[6]

  • Identity Confirmation: The CoA should provide evidence of the compound's identity, usually through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and potentially ²H-NMR) and Mass Spectrometry (MS).

In-House Verification Workflow

While the supplier's CoA is a valuable starting point, a prudent researcher will perform in-house verification. The following workflow provides a robust system for quality assurance.

QC_Workflow cluster_0 Procurement & Initial Checks cluster_1 In-House Analytical Verification cluster_2 Decision & Documentation A Receive 1-Iodobutane-d9 from Supplier B Visually Inspect Container (seal integrity, labeling) A->B C Review Supplier's Certificate of Analysis B->C D Acquire ¹H-NMR Spectrum (confirm low residual proton signals) C->D Proceed if CoA is acceptable E Acquire GC-MS Data (confirm chemical purity and mass shift) D->E F Compare Data with Supplier's CoA & Literature E->F G Accept Batch for Use F->G If data matches H Quarantine & Contact Supplier if Discrepancies Found F->H If discrepancies exist I Archive All Data (CoA, spectra, etc.) G->I

Caption: In-house quality control workflow for 1-Iodobutane-d9.

Key Applications and Experimental Considerations

The primary applications of 1-Iodobutane-d9 in a drug development context are as an internal standard for mass spectrometry and as a synthetic intermediate for introducing a deuterated butyl group.[3][5][11]

Use as an Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays (e.g., LC-MS/MS) due to their similar chemical and physical properties to the analyte of interest, yet distinct mass.[11]

Experimental Protocol: Preparation of a 1-Iodobutane-d9 Internal Standard Stock Solution

  • Materials:

    • 1-Iodobutane-d9 (≥98 atom % D, ≥99% chemical purity)

    • Anhydrous acetonitrile (ACN), HPLC grade or higher

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of 1-Iodobutane-d9 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a well-ventilated fume hood, accurately weigh a specific amount of 1-Iodobutane-d9 (e.g., 10 mg) into a tared amber vial.

    • Dissolve the 1-Iodobutane-d9 in a small volume of anhydrous ACN.

    • Quantitatively transfer the solution to a 10 mL Class A volumetric flask.

    • Rinse the weighing vial with several small aliquots of ACN, transferring each rinse to the volumetric flask.

    • Bring the flask to final volume with ACN, cap, and invert several times to ensure homogeneity. This creates a 1 mg/mL primary stock solution.

    • Prepare working solutions by performing serial dilutions from the primary stock solution as required for your specific assay.

    • Store all stock and working solutions at 2-8°C in tightly sealed amber vials to protect from light and evaporation.

Use as a Synthetic Intermediate

1-Iodobutane-d9 is an effective alkylating agent for introducing a deuterated butyl chain into a molecule of interest.[4] The presence of the iodine atom makes it a good leaving group in nucleophilic substitution reactions.

Handling, Storage, and Safety

As a flammable and potentially toxic compound, proper handling and storage of 1-Iodobutane-d9 are paramount to ensuring laboratory safety and maintaining the integrity of the reagent.[9][12]

  • Handling: Always handle 1-Iodobutane-d9 in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of vapors and contact with skin and eyes.[13][14] Take precautions against static discharge, as the vapors can be flammable.[9][12]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][13][14] It is also light-sensitive and should be stored in an amber or opaque container.[13][14] Some suppliers provide the compound stabilized with copper wire or chips to prevent degradation.[4]

  • Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations for hazardous waste.

Safety_Protocol cluster_handling Handling cluster_storage Storage FumeHood Use in Fume Hood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AvoidInhalation Avoid Inhalation & Skin Contact Static Prevent Static Discharge CoolDry Store in Cool, Dry, Well-Ventilated Area Static->CoolDry AwayFromHeat Keep Away from Ignition Sources LightSensitive Protect from Light TightlySealed Keep Container Tightly Sealed End End TightlySealed->End Start Start Start->FumeHood

Sources

A Comprehensive Technical Guide to 1-Iodobutane-d9 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide on 1-Iodobutane-d9, a critical reagent for researchers, scientists, and drug development professionals. Eschewing a rigid template, this guide is structured to provide a holistic understanding of 1-Iodobutane-d9, from its market valuation to its nuanced application in quantitative analysis, grounded in scientific integrity and practical, field-proven insights.

Part 1: Strategic Procurement and Economic Considerations of 1-Iodobutane-d9

The procurement of isotopically labeled compounds like 1-Iodobutane-d9 (CAS Number: 59012-24-7) is a strategic decision that balances cost with the stringent requirements of scientific rigor. As a deuterated analog of 1-iodobutane, its primary utility lies in its application as an internal standard for mass spectrometry-based analyses, where its distinct mass allows for precise quantification of its non-labeled counterpart.

The price of 1-Iodobutane-d9 is influenced by several factors, including isotopic purity (atom % D), chemical purity, and the supplier. For researchers, understanding the market landscape is crucial for budgetary planning and ensuring the acquisition of material fit for its intended purpose. Below is a comparative analysis of pricing from various reputable suppliers.

Table 1: Market Analysis of 1-Iodobutane-d9 Price Per Gram

SupplierIsotopic PurityChemical PurityPack SizePrice (USD)Price per Gram (USD)
Sigma-Aldrich≥98 atom % D≥99% (CP)CustomVariesVaries
Cambridge Isotope Laboratories, Inc.98%98%5 g$648.00$129.60
PharmaffiliatesNot SpecifiedNot SpecifiedCustomVariesVaries

Note: Prices are subject to change and may vary based on institutional agreements and promotions. It is always recommended to obtain a direct quote.

The choice of supplier should not be based on price alone. For applications in regulated environments, such as clinical drug development, a supplier that provides a comprehensive Certificate of Analysis (CoA), including detailed information on purity and isotopic distribution, is indispensable.

Part 2: The Scientific Cornerstone - Synthesis, Characterization, and Application

A deep understanding of the synthesis, analytical characterization, and application of 1-Iodobutane-d9 is paramount for its effective use.

Synthesis Pathway

The synthesis of 1-Iodobutane-d9 typically involves the iodination of a deuterated butanol precursor. A common laboratory-scale synthesis for the non-deuterated analog, which can be adapted, involves the reaction of n-butanol with red phosphorus and elemental iodine. The analogous synthesis for the deuterated compound would start with butanol-d10. The reaction proceeds through the in-situ formation of phosphorus triiodide, which then converts the alcohol to the corresponding alkyl iodide.

Synthesis_Pathway Butanol_d10 Butanol-d10 (CD3(CD2)3OD) PI3 Phosphorus Triiodide (PI3) (in situ) Butanol_d10->PI3 Reagents Red Phosphorus (P) Iodine (I2) Reagents->PI3 Iodobutane_d9 1-Iodobutane-d9 (CD3(CD2)3I) PI3->Iodobutane_d9

Caption: Simplified synthesis pathway for 1-Iodobutane-d9.

Purification is typically achieved through distillation, and the final product is often stabilized with copper to prevent degradation.[1]

Analytical Characterization

The identity and purity of 1-Iodobutane-d9 are confirmed through a combination of analytical techniques.

  • Mass Spectrometry (MS): The mass spectrum of 1-Iodobutane-d9 will show a molecular ion peak (M+) at m/z 193, which is 9 mass units higher than the non-deuterated compound (m/z 184).[2] The fragmentation pattern will be similar to 1-iodobutane, with the corresponding mass shifts for the deuterated fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A high-purity 1-Iodobutane-d9 sample will show a significant reduction or absence of signals in the proton NMR spectrum compared to its non-deuterated counterpart.

    • ²H (Deuterium) NMR: This technique can be used to confirm the positions of deuterium labeling.

    • ¹³C NMR: The carbon spectrum will be similar to 1-iodobutane, but the signals may be broadened due to coupling with deuterium.

Core Application: Internal Standard in Quantitative Analysis

The primary application of 1-Iodobutane-d9 is as an internal standard in quantitative analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. Its utility stems from its near-identical physicochemical properties to the analyte of interest (1-iodobutane or similar volatile alkyl halides), ensuring it behaves similarly during sample preparation and chromatographic analysis. This co-elution is critical for correcting variations in extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer.

Part 3: Field-Proven Experimental Protocol - Quantification of a Volatile Analyte

The following is a detailed, step-by-step methodology for the use of 1-Iodobutane-d9 as an internal standard for the quantification of a volatile organic compound (VOC) in a complex matrix, such as environmental water samples or biological fluids.

Materials and Reagents
  • 1-Iodobutane-d9 (≥98 atom % D)

  • Analyte of interest (e.g., 1-iodobutane)

  • Methanol (HPLC or GC-grade)

  • Deionized water

  • Sample vials with septa

  • GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column)

Experimental Workflow
  • Preparation of Stock Solutions:

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Iodobutane-d9 and dissolve it in 10 mL of methanol.

    • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte in the same manner.

    • Causality: Accurate stock solutions are fundamental for the precision of the entire quantitative method.

  • Preparation of Working Solutions:

    • IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

    • Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with methanol.

    • Causality: Working solutions at lower concentrations allow for more accurate preparation of calibration standards.

  • Preparation of Calibration Curve Standards:

    • Prepare a series of calibration standards by spiking known amounts of the analyte working solution into a clean matrix (e.g., deionized water). A typical concentration range might be 1, 5, 10, 50, and 100 ng/mL.

    • To each calibration standard, add a fixed amount of the IS working solution to achieve a final concentration of, for example, 20 ng/mL.

    • Self-Validation: The consistent response of the internal standard across the calibration curve is an indicator of a stable analytical system.

  • Sample Preparation:

    • To a known volume of the unknown sample, add the same fixed amount of the IS working solution as used in the calibration standards.

    • Causality: Adding the internal standard at the earliest stage of sample handling corrects for any analyte loss during subsequent steps.

  • GC-MS Analysis:

    • Injection: Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS.

    • Chromatography: Utilize a temperature program that provides good separation of the analyte and internal standard from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

      • For 1-iodobutane (analyte), monitor a characteristic ion (e.g., m/z 57, the butyl cation).

      • For 1-Iodobutane-d9 (IS), monitor the corresponding deuterated ion (e.g., m/z 66, the d9-butyl cation).

    • Causality: SIM mode enhances sensitivity and selectivity by focusing the mass spectrometer on specific ions of interest.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the analyte and the internal standard for each chromatogram.

    • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each standard and sample.

    • Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Calibration_Standards Prepare Calibration Standards (Spike Analyte & IS) Working_Solutions->Calibration_Standards GC_MS GC-MS Analysis (SIM Mode) Calibration_Standards->GC_MS Sample_Spike Spike Unknown Samples with IS Sample_Spike->GC_MS Data_Analysis Calculate Response Ratios GC_MS->Data_Analysis Calibration_Curve Construct Calibration Curve Data_Analysis->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: A comprehensive workflow for quantitative analysis using 1-Iodobutane-d9.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling of 1-Iodobutane-d9 is essential for laboratory safety.

  • Hazards: 1-Iodobutane-d9 is a flammable liquid and vapor and is harmful if inhaled.[2]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from light and ignition sources.[1] The container should be tightly sealed to prevent evaporation and contamination.

References

  • PubChem. 1-Iodobutane-d9.[Link]

  • Pharmaffiliates. 1-Iodobutane-D9.[Link]

  • PubChem. 1-Iodobutane.[Link]

Sources

An In-Depth Technical Guide to 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-iodobutane-d9 (perdeuterated butyl iodide), a critical reagent and internal standard for professionals in research, chemical synthesis, and drug development. We will delve into its structural properties, synthesis, analytical validation, and key applications, offering field-proven insights into its effective utilization.

Core Concepts: Structure and Physicochemical Properties

1-Iodobutane-d9 is the isotopically labeled analog of 1-iodobutane, where all nine hydrogen atoms have been replaced with deuterium. This substitution is fundamental to its primary applications, particularly in mass spectrometry.

Structural Formula: The linear formula is CD₃(CD₂)₂CD₂I.[1] This uniform deuteration results in a mass shift of +9 atomic mass units compared to its non-deuterated counterpart, a critical feature for its use as an internal standard.[1]

The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane.[2][3] Its structure features a primary carbon atom bonded to an iodine atom, making it an excellent substrate for Sₙ2 nucleophilic substitution reactions.[4] The iodide ion is a superior leaving group, facilitating the introduction of the deuterated butyl moiety into various molecular scaffolds.[4]

Physicochemical Data Summary

PropertyValueSource(s)
Chemical Formula C₄D₉I[5]
Molecular Weight 193.07 g/mol [1][2][6]
CAS Number 59012-24-7[1][6]
Appearance Clear, colorless oil/liquid[5]
Density 1.696 g/mL at 25 °C[1][5]
Boiling Point 130-131 °C (lit.)[1][5]
Melting Point -103 °C[1][5]
Isotopic Purity Typically ≥98 atom % D[1]
Chemical Purity Typically ≥99% (CP)[1]

A notable feature is the inclusion of copper wire as a stabilizer in commercial preparations.[1][6] Expertise Insight: The copper acts as a scavenger for any free iodine (I₂) that may form upon decomposition due to light or heat, thus preventing the degradation of the product and the formation of impurities that could interfere with sensitive analyses.

Synthesis and Quality Control: A Self-Validating Workflow

The reliable synthesis and rigorous characterization of 1-iodobutane-d9 are paramount to its function. While multiple synthetic routes exist, a common laboratory-scale approach involves the iodination of a perdeuterated butanol precursor.

Conceptual Synthesis Protocol

A robust method for preparing iodoalkanes from alcohols is the reaction with iodine and a phosphine source, often generated in situ from red phosphorus.

Reaction: n-Butanol-d10 + I₂ + P(red) → 1-Iodobutane-d9

Causality Behind Experimental Choices:

  • Starting Material: n-Butanol-d10 is chosen as the precursor to ensure complete deuteration of the butyl chain. The isotopic purity of this starting material directly dictates the final isotopic enrichment of the product.

  • Reagents: The use of red phosphorus and iodine generates phosphorus triiodide (PI₃) in situ.[7] This method is often preferred for its efficiency and the relatively mild conditions required compared to using hydroiodic acid, which can be more corrosive and prone to side reactions.

  • Purification: Post-reaction workup is critical. It typically involves quenching excess iodine, washing with aqueous solutions to remove water-soluble byproducts, drying, and finally, distillation to achieve high chemical purity.

The following diagram illustrates a generalized workflow for the synthesis and validation of 1-iodobutane-d9.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control (QC) start Start: n-Butanol-d10 reaction Reaction Vessel: In situ PI₃ formation and Iodination Reaction start->reaction reagents Reagents: Red Phosphorus (P), Iodine (I₂) reagents->reaction workup Aqueous Workup: Quench excess I₂, Neutralize acid reaction->workup purify Purification: Fractional Distillation workup->purify product Final Product: 1-Iodobutane-d9 purify->product ms Mass Spectrometry (MS): Confirm M+9 mass shift product->ms Sampling nmr NMR Spectroscopy: Verify structure & absence of ¹H signals product->nmr Sampling gc GC-FID/MS: Assess chemical purity product->gc Sampling validation QC Passed: Release for Use ms->validation nmr->validation gc->validation

Caption: Synthesis and Quality Control Workflow for 1-Iodobutane-d9.

Analytical Characterization: The Self-Validating System

Every batch must be rigorously tested to confirm its identity, chemical purity, and isotopic enrichment. This validation is non-negotiable for its use in regulated environments or demanding quantitative assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the primary tool for confirming the degree of deuteration. For a high-purity sample, the spectrum should show a near-complete absence of signals in the regions where protons of 1-iodobutane would typically appear (approx. 0.9-3.2 ppm).[8][9] Any residual signals are used to calculate the isotopic purity (e.g., >98 atom % D).

    • ¹³C NMR: This analysis confirms the carbon backbone of the butyl chain.

    • ²H (Deuterium) NMR: This provides direct evidence of the deuterium incorporation at the expected carbon positions.

  • Mass Spectrometry (MS):

    • Trustworthiness: MS is the definitive technique for confirming the molecular weight. The mass spectrum of 1-iodobutane-d9 will show a molecular ion peak at m/z 193.07, corresponding to the fully deuterated molecule.[1][6] This is a clear +9 amu shift from the unlabeled compound's molecular ion (m/z 184.02).[9][10] This distinct mass difference is the cornerstone of its utility as an internal standard.

  • Gas Chromatography (GC):

    • GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer is used to determine chemical purity. This analysis separates the 1-iodobutane-d9 from any residual starting materials, solvents, or byproducts, ensuring that the product is ≥99% chemically pure.[1]

Field-Proven Applications in Drug Development and Research

The primary role of 1-iodobutane-d9 is as a synthetic intermediate and, more critically, as an internal standard in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Alkylating Agent in Synthesis

As a deuterated alkylating agent, it is used to introduce a stable isotope-labeled (SIL) butyl group into a molecule of interest.[4][6] This is often the final step in the synthesis of a deuterated internal standard for a drug candidate or metabolite that contains a butyl moiety.

Gold-Standard Internal Standard for LC-MS

In quantitative analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[11] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response (especially matrix effects).[11][12][13]

Why Deuterated Standards are Superior:

  • Co-elution: 1-Iodobutane-d9 (or a molecule synthesized from it) is chemically identical to its non-deuterated analyte. This ensures it co-elutes from the LC column, experiencing the exact same matrix-induced ion suppression or enhancement at the same time.[14]

  • Identical Extraction Recovery: It mimics the analyte's behavior during sample preparation steps (e.g., liquid-liquid extraction, protein precipitation), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.[15]

  • Distinct Mass: Despite its identical chemical behavior, its +9 mass difference allows it to be independently detected and quantified by the mass spectrometer.[11]

The diagram below illustrates the logic of using a deuterated internal standard in a typical LC-MS/MS workflow.

G cluster_workflow LC-MS/MS Quantitative Workflow cluster_logic Quantification Logic sample Biological Sample (e.g., Plasma, Urine) Contains Analyte (A) spike Spike with Deuterated Internal Standard (IS-d9) at known concentration sample->spike prep Sample Preparation (Extraction, Cleanup) spike->prep lcms LC-MS/MS Analysis prep->lcms prep->lcms Both A and IS-d9 experience identical loss and matrix effects data Data Processing lcms->data lcms->data MS distinguishes A and IS-d9 based on mass ratio Calculate Peak Area Ratio (Analyte / IS-d9) data->ratio curve Plot Ratio vs. Concentration for Calibration Standards ratio->curve result Determine Analyte Concentration in Unknown Sample via Regression Analysis curve->result

Caption: Use of a Deuterated Internal Standard in a Quantitative LC-MS/MS Assay.

Safety, Handling, and Storage

Professionals must handle 1-iodobutane-d9 with appropriate care, recognizing its chemical hazards.

  • Hazards: It is a flammable liquid and vapor and is toxic or harmful if inhaled.[2][6][10] It may cause skin and eye irritation.[16]

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[17]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[18]

    • Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.

  • Storage:

    • Store in a cool, dry, well-ventilated place away from light.[6] Light sensitivity is a key concern, as it can cause the release of free iodine.[16][18]

    • Keep containers tightly sealed to prevent moisture ingress and evaporation.[16]

References

  • Dakota Solutions. (2026). 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodobutane-d9. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butyl iodide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Linnet, K. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]

  • Vibzzlab. (2022, November 21). Iodobutane ( n-butyl iodide ) Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • SLS Select Education. (n.d.). Safety Data Sheet - 1-Iodobutane. Retrieved from [Link]

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Methodological & Application

Probing SN2 Reaction Mechanisms with 1-Iodobutane-d9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Isotopes in Mechanistic Chemistry

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation. It allows for the optimization of reaction conditions, the prediction of product outcomes, and the rational design of new synthetic pathways. One of the most powerful tools in the organic chemist's arsenal for elucidating these mechanisms is the use of isotopically labeled compounds. By strategically replacing an atom with its heavier, stable isotope, we can subtly alter the kinetics of a reaction, providing a window into the bond-breaking and bond-forming events of the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of physical organic chemistry.[1][2]

This guide focuses on the application of 1-iodobutane-d9, a deuterated analog of 1-iodobutane, in the study of bimolecular nucleophilic substitution (SN2) reactions. The substitution of hydrogen with deuterium at positions not directly involved in bond cleavage—a secondary kinetic isotope effect (SKIE)—provides a sensitive probe to distinguish between SN2 and alternative SN1 pathways.[1] In drug development, understanding these mechanisms is critical, as deuteration can significantly alter a drug's metabolic fate, enhancing its pharmacokinetic profile and reducing the formation of toxic metabolites.[3][4]

Physicochemical Properties of 1-Iodobutane-d9

A thorough understanding of the physical properties of 1-iodobutane-d9 is essential for its effective use in experimental settings. The primary difference between 1-iodobutane-d9 and its non-deuterated counterpart is its molecular weight, which influences properties such as density and boiling point.

PropertyValueSource
Molecular Formula C4D9IAlfa Chemistry
Molecular Weight 193.07 g/mol Alfa Chemistry
Boiling Point 130-131 °CAlfa Chemistry
Melting Point -103 °CAlfa Chemistry
Density 1.696 g/mL at 25 °CSigma-Aldrich
Appearance Colorless liquidN/A
Synonyms Butyl-d9 iodide, 1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutaneAlfa Chemistry

Note: 1-Iodobutane-d9 is often supplied with a copper stabilizer.

The SN2 Reaction: A Mechanistic Overview

The SN2 reaction is a fundamental process in organic chemistry characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[5] This mechanism has several key features:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (1-iodobutane-d9) and the nucleophile.[5][6]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[3]

  • Inversion of Stereochemistry: If the reaction occurs at a chiral center, the product will have the opposite stereochemical configuration to the reactant.[3]

  • Steric Hindrance: The rate of an SN2 reaction is highly sensitive to steric bulk around the reaction center. Primary alkyl halides, like 1-iodobutane, are more reactive than secondary, and tertiary alkyl halides generally do not undergo SN2 reactions.[3]

  • Leaving Group Ability: The reaction is favored by a good leaving group. Iodide is an excellent leaving group due to its large size and the stability of the I- anion.[4][7]

Application of 1-Iodobutane-d9 in Mechanistic Studies: The Secondary Kinetic Isotope Effect

The primary utility of 1-iodobutane-d9 in studying SN2 reactions lies in the measurement of the secondary alpha-deuterium kinetic isotope effect (α-SKIE). This effect arises from changes in the vibrational frequencies of the C-D bonds at the carbon undergoing substitution (the α-carbon) as the reaction proceeds from the sp3-hybridized reactant to the sp2-like, five-coordinate transition state.[8][9]

In an SN2 reaction, the transition state is sterically crowded, leading to an increase in the vibrational energy of the out-of-plane bending modes of the C-H (or C-D) bonds at the α-carbon. Since C-D bonds have a lower zero-point energy than C-H bonds, this increase in vibrational energy is more pronounced for the C-H bonds. Consequently, the deuterated compound often reacts slightly faster than its non-deuterated counterpart, resulting in an "inverse" KIE (kH/kD < 1) or a small "normal" KIE (kH/kD slightly > 1).[1][8] For SN2 reactions, the α-SKIE is typically less than 1.04 per deuterium.[10]

In contrast, an SN1 reaction proceeds through a carbocation intermediate where the α-carbon is sp2 hybridized. This leads to a significant loosening of the C-H (or C-D) bonds in the transition state, resulting in a large, normal KIE (typically kH/kD > 1.1).[1]

Therefore, by comparing the reaction rates of 1-iodobutane and 1-iodobutane-d9 under the same conditions, researchers can gain definitive evidence for the operative reaction mechanism.

Caption: Distinguishing SN2 and SN1 mechanisms using the secondary kinetic isotope effect.

Experimental Protocol: Kinetic Analysis of the SN2 Reaction of 1-Iodobutane-d9 by NMR Spectroscopy

This protocol outlines a method for determining the second-order rate constant for the SN2 reaction of 1-iodobutane-d9 with a suitable nucleophile, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a deuterated solvent. The reaction progress is monitored by 1H NMR spectroscopy, following the disappearance of the reactant signals and the appearance of the product signals over time.[11] A parallel experiment using non-deuterated 1-iodobutane should be conducted under identical conditions to determine the kinetic isotope effect.

Materials:

  • 1-Iodobutane-d9 (≥98 atom % D)

  • 1-Iodobutane

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Deuterated acetonitrile (CD3CN) or deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with variable temperature control

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of 1-iodobutane-d9, 1-iodobutane, and DABCO in the chosen deuterated solvent. For example, a 0.1 M solution of each reactant.

  • Reaction Setup:

    • In an NMR tube, combine a precise volume of the 1-iodobutane-d9 stock solution and the DABCO stock solution. A typical experiment might use 0.5 mL of each, resulting in initial concentrations of 0.05 M for each reactant.

    • Prepare a second NMR tube with 1-iodobutane and DABCO in the same manner.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Acquire a 1H NMR spectrum at time t=0.

    • Continue to acquire spectra at regular intervals (e.g., every 10-15 minutes) for a period sufficient to observe significant conversion (e.g., 2-3 hours or until the reaction is >80% complete).

  • Data Analysis:

    • Integrate the signals corresponding to a non-deuterated portion of the reactant (if any) or a suitable internal standard, and a signal from the product. For the reaction with DABCO, one could monitor the disappearance of the DABCO protons and the appearance of the N-butylated product protons.

    • Plot the concentration of the reactant versus time.

    • For a second-order reaction with equal initial concentrations of reactants, the data can be analyzed using the integrated rate law: 1/[A]t - 1/[A]0 = kt where [A]t is the concentration of the reactant at time t, [A]0 is the initial concentration, and k is the second-order rate constant.

    • A plot of 1/[A]t versus time should yield a straight line with a slope equal to the rate constant, k.

  • Determination of the Kinetic Isotope Effect:

    • Calculate the rate constants for both the deuterated (kD) and non-deuterated (kH) reactions at the same temperature.

    • The kinetic isotope effect is the ratio of these rate constants: KIE = kH / kD.

Caption: Workflow for determining the kinetic isotope effect in an SN2 reaction.

Applications in Drug Development

The principles demonstrated by the use of 1-iodobutane-d9 in mechanistic studies have profound implications for the pharmaceutical industry. The "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This can lead to:

  • Improved Metabolic Stability: The stronger C-D bond can slow down metabolism by enzymes like cytochrome P450, leading to a longer drug half-life.[4]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration of a drug, improving patient compliance.

  • Enhanced Safety Profile: By slowing metabolism, the formation of potentially toxic or reactive metabolites can be reduced.

  • Improved Pharmacokinetics: Deuteration can lead to more predictable drug absorption, distribution, metabolism, and excretion (ADME) profiles.

By understanding the mechanisms of metabolic pathways, which often involve nucleophilic substitution reactions, drug development professionals can strategically employ deuteration to create safer and more effective medicines.

Conclusion

1-Iodobutane-d9 serves as an invaluable tool for the detailed investigation of SN2 reaction mechanisms. Through the precise measurement of the secondary alpha-deuterium kinetic isotope effect, researchers can gain unambiguous evidence for the concerted, bimolecular nature of these reactions. The insights gleaned from such fundamental studies are not only crucial for advancing our understanding of chemical reactivity but also have direct and significant applications in the design and development of next-generation pharmaceuticals with improved therapeutic properties. The protocols and principles outlined in this guide provide a framework for leveraging the power of isotopic labeling to unravel the complexities of chemical transformations.

References

  • SN2 Reaction Mechanisms. (2021, February 24). YouTube. Retrieved from [Link]

  • Various Authors. (2018, October 19). How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? Quora. Retrieved from [Link]

  • Grubel, K., et al. (2023, March 17). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. Pacific Northwest National Laboratory. Retrieved from [Link]

  • Grubel, K., et al. (2023). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. ResearchGate. Retrieved from [Link]

  • Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry, 57(11), 1354-1361.
  • A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and... (2024, December 9). PubMed. Retrieved from [Link]

  • A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. ResearchGate. Retrieved from [Link]

  • SN2′, SNi′ and SET Mechanisms. Dalal Institute. Retrieved from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Retrieved from [Link]

  • Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. 3. Secondary Kinetic Isotope Effect. Resonance, 2(8), 18-23.
  • The E2 Reaction and the Deuterium Isotope Effect. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetic isotope effect. Wikipedia. Retrieved from [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. PubMed Central. Retrieved from [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

  • Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory. ResearchGate. Retrieved from [Link]

  • Pace, J. L., et al. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise.
  • 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Scribd. Retrieved from [Link]

  • SN2 Reactions of Alkyl Halides. WebAssign. Retrieved from [Link]

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Application Note: A Guide to Quantitative ¹H NMR (qNMR) Methodology Using an Aliphatic Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Nuclear Magnetic Resonance (¹H qNMR) is a primary analytical technique that provides direct, traceable quantification of substances without the need for analyte-specific calibration standards. The accuracy of the method hinges on the meticulous selection and use of an appropriate internal standard (IS). This document provides a detailed guide to the principles, experimental protocols, and data analysis workflows for ¹H qNMR. While the prompt specified 1-Iodobutane-d9, this guide will clarify its role and utilize its non-deuterated analogue, 1-Iodobutane, as a practical example to illustrate the methodology for employing a simple, non-aromatic internal standard. We will delve into the causality behind critical experimental parameters and provide a framework for a self-validating protocol compliant with industry standards.

The Principle of Absolute Quantification by NMR

Quantitative NMR stands apart from chromatographic techniques by its fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2][3] This relationship allows for the determination of the molar ratio of different compounds in a solution, or the absolute quantity of an analyte when compared against a co-dissolved internal standard of known purity and concentration.[1][2]

The power of qNMR lies in its ability to be a "primary ratio method of measurement," meaning it can provide results traceable to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the internal standard.[4][5][6] This makes it an invaluable tool in pharmaceutical development, quality control, and the certification of reference materials.

The Critical Role and Selection of an Internal Standard

For absolute quantification, an internal standard is indispensable. Its precisely known concentration acts as the reference against which the analyte is measured.[7] The choice of standard is paramount and dictates the accuracy and reliability of the results.

Key Characteristics of an Ideal ¹H qNMR Internal Standard:

  • High Purity and Traceability: The standard must have a precisely known purity (e.g., ≥99%), ideally certified as a CRM to ensure metrological traceability.[4][8]

  • Signal Simplicity and Resolution: It should produce one or more sharp, simple signals (a singlet is ideal) in a region of the ¹H NMR spectrum that is free from any overlap with analyte or impurity signals.[1][8]

  • Chemical and Physical Stability: The standard must be chemically inert, showing no reactivity with the analyte, the solvent, or air.[9][10] It should also be non-volatile and non-hygroscopic to allow for accurate weighing.[8][11]

  • Solubility: It must be readily soluble in the chosen deuterated solvent along with the analyte.

  • Appropriate Relaxation Times: The spin-lattice relaxation times (T₁) of the standard's protons should not be excessively long, as this would require impractically long experimental delays.

On the Use of Deuterated vs. Non-Deuterated Internal Standards

A crucial distinction must be made between deuterated solvents and deuterated internal standards in the context of ¹H qNMR.

  • Deuterated Solvents: Solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are used because replacing protons with deuterium renders the solvent largely "invisible" in the ¹H NMR spectrum, thus preventing massive solvent signals from obscuring the analyte signals. The deuterium nucleus also provides the essential lock signal for the spectrometer to maintain field stability.[12]

  • Deuterated Internal Standards: A compound like 1-Iodobutane-d9 , which has had its protons isotopically replaced with deuterium (≥98% D atom purity), is fundamentally unsuitable as an internal standard for ¹H qNMR . It lacks a significant proton signal to serve as a quantitative reference. Deuterated compounds are, however, invaluable internal standards for mass spectrometry, where the mass difference allows for clear differentiation from the non-labeled analyte.[13]

To fulfill the educational purpose of this guide, we will proceed using non-deuterated 1-Iodobutane as our model internal standard. It serves as a useful, albeit non-ideal, example of an aliphatic standard. Its ¹H NMR spectrum contains four distinct multiplets in the upfield region, making it potentially suitable for quantifying aromatic compounds whose signals appear downfield.[14][15] However, its complex splitting pattern contrasts with the ideal of a simple singlet.

Properties of 1-Iodobutane (CAS: 542-69-8):

  • Molecular Formula: C₄H₉I

  • Molecular Weight: 184.02 g/mol

  • ¹H NMR Spectrum: Exhibits four proton environments with an integral ratio of 3:2:2:2.[14] The signals are multiplets due to spin-spin coupling, a factor that requires careful integration.

A Self-Validating Experimental Protocol for qNMR

This protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final result.

Diagram 1: End-to-End qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_std 1. Accurately Weigh Internal Standard (IS) weigh_analyte 2. Accurately Weigh Analyte weigh_std->weigh_analyte dissolve 3. Dissolve IS and Analyte in Deuterated Solvent weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer tune 5. Tune and Shim Spectrometer transfer->tune setup 6. Set Quantitative Parameters (d1, ns, etc.) tune->setup acquire 7. Acquire Data setup->acquire process 8. FT, Phase, and Baseline Correction acquire->process integrate 9. Integrate Analyte and IS Signals process->integrate calculate 10. Calculate Purity/ Concentration integrate->calculate result result calculate->result Final Result

Caption: A flowchart of the complete qNMR process from preparation to result.

Step-by-Step Methodology:

4.1. Materials and Equipment

  • Analyte of interest

  • Internal Standard (IS): 1-Iodobutane (high purity, ≥99%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent

  • Calibrated 5-decimal analytical microbalance

  • Class A volumetric glassware

  • High-quality NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation: The Foundation of Accuracy Causality: The accuracy of the final result can never exceed the accuracy of the initial weighings. This step is the most critical source of potential error.

  • Weighing the Internal Standard: On a calibrated microbalance, accurately weigh approximately 10-20 mg of 1-Iodobutane into a clean vial. Record the exact mass (m_std) to 0.01 mg.[11]

  • Weighing the Analyte: To the same vial, add the analyte, aiming for a mass that results in a near 1:1 molar ratio with the standard. This helps to ensure comparable signal intensities for accurate integration.[10] Record the exact mass (m_analyte).

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or swirling.

  • Transfer: Transfer the solution to a high-quality NMR tube.

4.3. NMR Data Acquisition: Ensuring Quantitative Fidelity Causality: Standard qualitative NMR parameters are insufficient for quantification. Acquisition parameters must be optimized to ensure that all signals are uniformly excited and fully relaxed between scans, guaranteeing that signal integrals are truly proportional to the number of nuclei.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to achieve sharp, symmetrical peaks. Poor shimming leads to broad lineshapes and inaccurate integration.[7]

  • Set Key Quantitative Parameters:

    • Relaxation Delay (d1): This is the most critical qNMR parameter. Set d1 to be at least 5 times the longest T₁ value of any peak of interest (both analyte and standard). A conservative value of 30-60 seconds is often a safe starting point if T₁ values are unknown. Justification: Incomplete relaxation between pulses leads to signal saturation and underestimation of the integral area.[7]

    • Pulse Angle: Use a 30° or 45° pulse angle (e.g., p1 with pl1 attenuated accordingly, or a zg30 pulse program) instead of a 90° pulse. Justification: A smaller pulse angle shortens the required relaxation delay, though the 5xT₁ rule must still be respected for maximum accuracy.

    • Number of Scans (ns): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. Justification: High S/N is essential for minimizing integration errors.[7]

    • Receiver Gain (rg): Use the auto-gain setting (rga). After the first scan, check the receiver to ensure no ADC overflow or signal clipping has occurred. Justification: Clipped signals cannot be accurately integrated.[9]

4.4. Method Validation Framework Any qNMR method intended for regulatory submission or quality control must be validated according to guidelines like ICH Q2(R2).[16][17] Key parameters to validate include:

  • Specificity: Demonstrate that the analyte and standard signals are free from overlap with each other or any impurities.

  • Linearity and Range: Prepare samples with varying analyte concentrations against a fixed standard concentration to prove the method is linear over the desired range.[18][19]

  • Accuracy and Precision: Perform multiple (e.g., n=6) independent preparations at 100% of the target concentration to assess repeatability and accuracy against a known value.[18]

  • Robustness: Intentionally introduce small variations in parameters like temperature or relaxation delay to ensure the method's reliability.[19]

Data Processing and Analysis

Causality: Proper data processing is as important as data acquisition. The goal is to produce a clean spectrum with a flat baseline to enable precise and reproducible integration.

Diagram 2: qNMR Data Processing and Calculation Pipeline

G fid Raw FID Data ft Fourier Transform fid->ft phase Phase Correction (Manual) ft->phase baseline Baseline Correction (Polynomial Fit) phase->baseline integrate Define Integration Regions baseline->integrate normalize Normalize Integrals integrate->normalize calculate Apply qNMR Equation normalize->calculate result Purity (%) or Concentration (mol/L) calculate->result

Caption: The sequential steps for processing raw NMR data to yield a quantitative result.

  • Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz to improve S/N. Perform Fourier Transform, followed by careful manual phase correction to ensure all peaks have a symmetrical, pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is critical for accurate integration.

  • Integration:

    • Select a well-resolved, non-overlapping signal for the analyte (I_analyte).

    • Select a well-resolved signal for the internal standard, 1-Iodobutane. For example, the triplet corresponding to the terminal methyl group at ~0.93 ppm.

    • Integrate both peaks, ensuring the integration width is consistent and covers at least 20 times the peak width at half-height.

  • The qNMR Calculation: The purity of the analyte (P_analyte) is calculated using the following master equation:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., N_std = 3 for the methyl triplet of 1-Iodobutane)

    • M: Molar mass of the compound

    • m: Weighed mass of the compound

    • P: Purity of the compound (P_std is the purity of the internal standard, often ≥0.99)

Example Data and Discussion

Table 1: Example qNMR Purity Calculation for Analyte 'X' using 1-Iodobutane

ParameterSymbolAnalyte 'X'1-Iodobutane (IS)Notes
Weighed Massm18.55 mg15.20 mgWeighed on a 5-decimal balance.
Molar MassM250.30 g/mol 184.02 g/mol Known values.
Integrated Signal-Aromatic (δ 7.5 ppm)Methyl (δ 0.93 ppm)Chosen for being well-resolved.
Number of ProtonsN2H (doublet)3H (triplet)From structural knowledge.
Integral AreaI5.456.80From processed NMR spectrum.
Purity of StandardP_std-99.5%Value from Certificate of Analysis.
Calculated Purity P_analyte 98.8% -Calculated using the qNMR equation.

Discussion:

This application note has outlined a robust framework for performing ¹H qNMR. The core principles of accurate weighing, ensuring complete spin-lattice relaxation, and achieving high signal-to-noise are the pillars of a successful quantitative experiment.

We clarified the critical misunderstanding that can arise regarding deuterated compounds: while essential as solvents, they are unsuitable as standards for ¹H qNMR. By using 1-Iodobutane as a practical, non-ideal example, we highlight a key challenge in method development: signal selection. While 1-Iodobutane's signals are in the aliphatic region, potentially avoiding overlap with many analytes, their multiplet structures are harder to integrate accurately than a sharp singlet from a standard like maleic acid or dimethyl sulfone. This choice represents a trade-off between avoiding signal overlap and ensuring integration simplicity. The protocol's emphasis on parameter optimization and validation provides a universal workflow that can be adapted to any suitable analyte-standard pair, ensuring data of the highest scientific integrity for research and regulated environments.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].[Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.[Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.[Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy.[Link]

  • Miura, T., & Wako, J. (2016). Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. ResearchGate. [Link]

  • Branch, S. K. (2005). The role of the International Conference on Harmonisation (ICH) in the drug registration process: an industry perspective on the quality guidelines. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR.[Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • PubChem. 1-Iodobutane-d9.[Link]

  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ResolveMass Laboratories Inc. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]

  • Doc Brown's Chemistry. The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide).[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures.[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

isotopic labeling with 1-Iodobutane-d9 for metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Novel Approach to Metabolic Labeling: Tracing Alkylation and Downstream Metabolism using 1-Iodobutane-d9

Abstract

Metabolic flux analysis using stable isotope tracers is a cornerstone of modern systems biology, providing invaluable insights into the dynamic processes of cellular metabolism.[1] While tracers like deuterated glucose or labeled amino acids are well-established for tracking central carbon and nitrogen metabolism, there exists a need for novel probes to investigate other metabolic activities, such as cellular alkylation events and the subsequent fate of alkylated biomolecules. This document proposes the use of 1-Iodobutane-d9 (CD₃(CD₂)₃I), a deuterated alkylating agent, as a novel tracer for metabolic studies. We provide the theoretical framework, detailed experimental protocols for its application in cell culture, and methodologies for downstream analysis using mass spectrometry and NMR spectroscopy. This guide is intended for researchers in drug development and metabolic research seeking to explore new frontiers in tracer-based metabolomics.

Introduction: The Rationale for a Novel Alkylating Tracer

Stable isotope labeling allows for the precise tracking of atoms through complex metabolic networks.[2] By introducing a "heavy" version of a substrate, we can follow its incorporation into downstream metabolites, revealing pathway activity and flux rates that are not discernible from static metabolite measurements alone.[3] Deuterium (²H), as a stable isotope of hydrogen, offers a robust and innocuous label for in vivo studies.[4]

1-Iodobutane is known primarily as a synthetic intermediate and an effective alkylating agent, used to introduce a butyl group into various molecules through nucleophilic substitution.[5][6] Its deuterated isotopologue, 1-Iodobutane-d9, provides a stable, heavy tag (M+9) that is readily distinguishable by mass spectrometry.

Here, we posit that 1-Iodobutane-d9 can be repurposed as a metabolic tracer to investigate:

  • Cellular Alkylation Events: Directly probe the reactivity of cellular nucleophiles (e.g., sulfhydryl groups in glutathione or cysteine residues in proteins) by tracking the covalent addition of the d9-butyl group.

  • Metabolism of Alkylated Molecules: Follow the downstream metabolic fate of butylated biomolecules, potentially uncovering novel detoxification or processing pathways.

  • Membrane Dynamics: Investigate the incorporation of the hydrophobic d9-butyl group into lipid structures.

This application note provides the foundational knowledge and protocols to design and execute metabolic labeling experiments using this novel tracer.

Properties and Handling of 1-Iodobutane-d9

1-Iodobutane-d9 is a deuterated organic compound that is insoluble in water but soluble in common organic solvents like ethanol and ether.[7] Careful handling is required due to its potential toxicity and reactivity.

PropertyValueSource
Chemical Formula CD₃(CD₂)₂CD₂I
Molecular Weight 193.07 g/mol [5]
CAS Number 59012-24-7[5][8]
Boiling Point 130-131 °C
Density 1.696 g/mL at 25 °C
Storage Room temperature, away from light and moisture.[5]
Safety Flammable liquid and vapor. Harmful if inhaled. Irritating to eyes, skin, and respiratory tract.[8][9]

Note on Preparation: 1-Iodobutane-d9 is typically supplied stabilized with copper wire to prevent degradation.[5] For cell culture applications, it should be dissolved in a sterile, biocompatible solvent such as DMSO or ethanol at a high concentration to create a stock solution. The final solvent concentration in the culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.

Proposed Mechanism of Cellular Incorporation

The primary mechanism of 1-Iodobutane-d9 incorporation into biomolecules is expected to be through nucleophilic substitution (Sₙ2) reactions. The carbon atom bonded to the iodine is electrophilic, making it a target for cellular nucleophiles.

Key cellular nucleophiles include:

  • Thiols: The sulfhydryl group (-SH) of cysteine residues in proteins and glutathione (GSH) is a potent nucleophile.

  • Amines: The epsilon-amino group of lysine residues or the N-termini of proteins.

  • Hydroxyls: Serine, threonine, and tyrosine residues, though generally less reactive than thiols.

The reaction covalently attaches the d9-butyl group to the target molecule, releasing an iodide ion.

G Tracer 1-Iodobutane-d9 (CD₃(CD₂)₃-I) Transition_State SN2 Transition State Tracer->Transition_State Biomolecule Biomolecule-SH (e.g., Glutathione, Cysteine) Biomolecule->Transition_State Labeled_Biomolecule Labeled Biomolecule (Biomolecule-S-(CD₂)₃CD₃) Iodide Iodide Ion (I⁻) Transition_State->Labeled_Biomolecule Transition_State->Iodide

Caption: Proposed Sₙ2 mechanism for labeling of a thiol-containing biomolecule.

Experimental Workflow & Protocols

A successful labeling experiment requires careful planning from cell culture to data analysis. The workflow is designed to maximize label incorporation while minimizing cellular stress and experimental artifacts.

G A 1. Cell Culture (Adherent or Suspension Cells) B 2. Labeling (Add 1-Iodobutane-d9 stock) A->B Optimize concentration & time C 3. Quenching & Harvesting (Rapid cooling & collection) B->C Stop metabolic activity D 4. Metabolite Extraction (e.g., using cold Methanol/Acetonitrile/Water) C->D Separate metabolites from macromolecules E 5. Sample Preparation (Drying and reconstitution) D->E Concentrate sample F 6. Analytical Detection (LC-MS or NMR) E->F G 7. Data Processing (Peak picking, alignment) F->G H 8. Data Analysis (Isotopologue analysis, flux calculation) G->H

Caption: General experimental workflow for metabolic labeling studies.

Protocol 1: In Vitro Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells. Optimization of tracer concentration and incubation time is critical and should be performed for each cell line and experimental condition.

Materials:

  • Adherent cells (e.g., HEK293, HeLa) in logarithmic growth phase.

  • Complete cell culture medium.

  • 1-Iodobutane-d9 stock solution (e.g., 100 mM in sterile DMSO).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Trypsin-EDTA.

  • Ice-cold quenching/extraction solvent (e.g., 80:20 Methanol:Water, v/v) stored at -80°C.

  • Cell scrapers.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach 70-80% confluency. Ensure an equal number of cells are seeded per well for reproducibility.

  • Experimental Setup: Include the following conditions (in triplicate):

    • Unlabeled Control: Cells grown in standard medium.

    • Vehicle Control: Cells treated with the same volume of DMSO used for the tracer.

    • Labeled Condition: Cells to be treated with 1-Iodobutane-d9.

  • Labeling:

    • Aspirate the old medium.

    • Add fresh, pre-warmed complete medium.

    • Add the 1-Iodobutane-d9 stock solution to the designated wells to achieve the desired final concentration (e.g., start with a titration from 1-100 µM).

    • Gently swirl the plate to mix and return to the incubator (37°C, 5% CO₂). Incubate for the desired time period (e.g., a time course of 1, 4, 8, 24 hours).

  • Quenching and Harvesting:

    • To rapidly halt metabolism, place the culture plate on a bed of dry ice.

    • Aspirate the medium as quickly as possible.

    • Wash the cells once with 1 mL of ice-cold PBS to remove extracellular tracer. Aspirate the PBS completely.[10]

    • Immediately add 1 mL of pre-chilled (-80°C) extraction solvent to each well.

    • Use a cell scraper to detach the cells into the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Extraction and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Storage:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Store the dried pellet at -80°C until analysis.[11] Storing samples in this state is crucial for preserving metabolite integrity.[12]

Analytical Methodologies

The detection and quantification of d9-labeled metabolites can be achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Each technique offers distinct advantages.

FeatureMass Spectrometry (LC-MS)NMR Spectroscopy
Sensitivity High (nM to pM range)Lower (µM range)
Resolution Can resolve isotopologues based on massCan determine the exact position of labels within a molecule
Throughput HighLow to moderate
Sample Prep Requires chromatographic separationMinimal, non-destructive
Quantification Relative or absolute (with standards)Inherently quantitative
Primary Use Case Screening for a wide range of labeled metabolites; high-sensitivity detection.[13]Determining the precise location of the d9-butyl group on a known metabolite.[14][15]
Mass Spectrometry Analysis

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred method for untargeted analysis.

Protocol 2: Sample Preparation and LC-MS Analysis

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50:50 Methanol:Water). The choice of solvent should be compatible with the chromatography method.

  • Chromatography: Separate metabolites using a technique like hydrophilic interaction liquid chromatography (HILIC) for polar metabolites or reversed-phase (RP) chromatography for nonpolar ones.

  • Mass Spectrometry:

    • Use a high-resolution instrument (e.g., Orbitrap or TOF) to achieve accurate mass measurements.[16]

    • Acquire data in both positive and negative ionization modes to maximize coverage of different metabolite classes.

    • Look for mass peaks corresponding to native metabolites (M) and their d9-butylated adducts (M+C₄D₉). The expected mass shift from the addition of the d9-butyl group is +65.12 Da (C₄D₉). However, the reaction involves the loss of a proton, so the net mass shift for a labeled molecule [M-H+C₄D₉]⁻ compared to the unlabeled precursor [M-H]⁻ will be precisely calculated.

NMR Spectroscopy Analysis

NMR is exceptionally powerful for structural elucidation. While ¹H NMR is standard, ²H NMR can directly detect the deuterium signal, providing a clean background for identifying labeled species.[17][18]

Data Analysis and Interpretation

The goal of data analysis is to identify molecules that have incorporated the d9-butyl label and quantify the extent of this labeling.

G A Raw Data (LC-MS files) .mzXML / .raw B Peak Picking & Alignment Identify all mass features across samples A:d->B:n C Isotopologue Extraction Search for mass features with M+9 shift relative to known metabolites B:s->C:n D Statistical Analysis Compare labeled vs. control groups (e.g., t-test, volcano plot) C:s->D:n E Pathway Analysis Map significantly labeled metabolites to biochemical pathways D:s->E:n

Caption: Data analysis workflow for identifying labeled metabolites from LC-MS data.

Key Steps:

  • Feature Detection: Use software like XCMS, MetaboAnalyst, or Compound Discoverer to process raw LC-MS data, performing peak picking, retention time correction, and alignment.[16][19]

  • Label Identification: Scan the aligned feature list for pairs of peaks that are separated by the exact mass difference corresponding to the addition of a C₄D₉ group and the loss of a hydrogen atom. These pairs should also share a similar retention time and peak shape.

  • Quantification: Calculate the isotopic enrichment for each identified metabolite. This is typically expressed as the ratio of the labeled peak area to the total peak area (labeled + unlabeled).

    • Fractional Enrichment = Area(Labeled) / (Area(Labeled) + Area(Unlabeled))

  • Biological Interpretation: Map the identified labeled metabolites onto known metabolic pathways to understand which processes are being targeted by alkylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Label Incorporation 1. Tracer concentration too low.2. Incubation time too short.3. Tracer is unstable in medium.4. Cell line is resistant or has low metabolic activity.1. Increase tracer concentration.2. Perform a time-course experiment.3. Prepare fresh stock solution; minimize time between medium prep and use.4. Test a different cell line.
High Cell Death/Toxicity 1. Tracer concentration is too high.2. Final solvent (e.g., DMSO) concentration is too high.3. Incubation time is too long.1. Perform a dose-response curve to find the IC50; use a sub-toxic concentration.2. Ensure final solvent concentration is <0.1%.3. Reduce incubation time.
High Variability Between Replicates 1. Inconsistent cell numbers.2. Incomplete quenching of metabolism.3. Inconsistent extraction efficiency.1. Use a cell counter for precise seeding; normalize data to cell number or protein content.2. Ensure rapid and complete washing and addition of -80°C solvent.3. Standardize all pipetting and vortexing steps. Use internal standards.

Conclusion and Future Directions

The use of 1-Iodobutane-d9 as a metabolic tracer represents a novel and powerful tool for probing cellular alkylation events and downstream metabolic pathways. By providing a distinct M+9 mass shift, this tracer enables sensitive detection of butylated biomolecules using standard high-resolution mass spectrometry platforms. The protocols and frameworks provided in this application note serve as a comprehensive starting point for researchers to explore this new area of metabolic research. Future studies could expand this methodology to in vivo models, explore different deuterated alkyl halides to probe for varying reactivity and steric effects, and combine it with other 'omics' technologies for a systems-level understanding of cellular responses to alkylation.

References

  • Crown, S. B., Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC. Retrieved from [Link]

  • HMDB. (2021). Showing metabocard for 1-Iodobutane (HMDB0243906). Human Metabolome Database. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Introduction of 1-iodobutane. Retrieved from [Link]

  • Yuan, J., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. Retrieved from [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. PMC. Retrieved from [Link]

  • Al-Sari, I. A., et al. (2023). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]

  • De-Souza, E. A., et al. (2012). Isotope Labeling in Mammalian Cells. PMC. Retrieved from [Link]

  • Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Emwas, A. H., et al. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of St Andrews. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodobutane-d9. Retrieved from [Link]

  • ResearchGate. (n.d.). Deuterium metabolic imaging study of deuterated glucose and choline. Retrieved from [Link]

  • ResearchGate. (n.d.). 60 questions with answers in ISOTOPE LABELING. Retrieved from [Link]

  • ACS Publications. (2023). NMR Based Methods for Metabolites Analysis. Retrieved from [Link]

  • ResearchGate. (2021). Metabolic flux analysis with isotope tracing using deuterium-labelled.... Retrieved from [Link]

  • Min, W., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Biomedical Engineering. Retrieved from [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • LCGC International. (2010). Mass Spectrometry for Metabolomics: Addressing the Challenges. Retrieved from [Link]

  • MDPI. (2018). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts. Retrieved from [Link]

  • Fiveable. (n.d.). Isotope labeling and tracer experiments. Retrieved from [Link]

  • Wiley Online Library. (2022). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

  • YouTube. (2023). Metabolomic Analysis Using Mass Spectrometry. Retrieved from [Link]

  • PMC. (2020). A Protocol for Untargeted Metabolomic Analysis. Retrieved from [Link]

  • ResearchGate. (2021). Studying Metabolism by NMR-Based Metabolomics. Retrieved from [Link]

  • ACS Publications. (2013). Stable Isotope Labeling by Essential Nutrients in Cell Culture. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Fatty Acids by Stable Isotope Derivatization with 1-Iodobutane-d9 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Fatty Acid Quantification

Fatty acids (FAs) are fundamental to a myriad of biological processes, serving as essential energy sources, structural components of cell membranes, and precursors for signaling molecules. The accurate quantification of fatty acid profiles is therefore a critical aspect of research in disease biomarker discovery, nutritional science, and drug development. However, the inherent physicochemical properties of free fatty acids—namely their polarity and poor ionization efficiency—present significant challenges for sensitive and robust analysis by mass spectrometry (MS).

Derivatization is a cornerstone technique to overcome these analytical hurdles. By chemically modifying the fatty acid's carboxyl group, we can enhance its chromatographic properties and dramatically improve its ionization efficiency for MS detection. This application note provides a comprehensive guide to the derivatization of fatty acids using 1-iodobutane-d9 to form deuterated butyl esters. This stable isotope labeling strategy not only facilitates highly sensitive quantification by liquid chromatography-mass spectrometry (LC-MS) but also provides a robust internal standard for correcting matrix effects and variations in sample processing.[1][2]

The use of a deuterated derivatizing agent introduces a known mass shift, allowing for the clear distinction between the derivatized analyte and endogenous isobaric interferences. Furthermore, the butylated esters exhibit improved chromatographic retention and peak shape on reverse-phase columns compared to their underivatized counterparts. This methodology is particularly advantageous for creating a self-validating system where the deuterated derivatives serve as ideal internal standards for their non-deuterated analogs, ensuring the highest level of analytical accuracy.

Chemical Principle: Base-Catalyzed Esterification via SN2 Nucleophilic Substitution

The derivatization of fatty acids with 1-iodobutane-d9 is achieved through a base-catalyzed esterification reaction. The fundamental mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[3]

In this reaction, a basic catalyst, such as a tertiary amine (e.g., triethylamine) or a hydroxide, deprotonates the carboxylic acid group of the fatty acid, forming a carboxylate anion. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodobutane-d9. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of the corresponding fatty acid d9-butyl ester.

The use of a polar aprotic solvent, such as acetonitrile or dimethylformamide, is recommended to solvate the cation of the base and enhance the nucleophilicity of the carboxylate anion, thereby promoting the SN2 reaction. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. It is crucial to perform the reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the ester product and compete with the carboxylate anion as a nucleophile.[4]

Experimental Workflow Overview

The overall experimental workflow for the derivatization and analysis of fatty acids with 1-iodobutane-d9 is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., plasma, tissue homogenate) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Hydrolysis Saponification (optional) (for total fatty acid analysis) Extraction->Hydrolysis Deriv Derivatization with 1-Iodobutane-d9 Hydrolysis->Deriv Cleanup Sample Cleanup (e.g., SPE or LLE) Deriv->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow from sample to data.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the derivatization of fatty acids from a biological matrix.

1. Reagents and Materials:

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • 1-Iodobutane-d9 (98 atom % D)

  • Triethylamine (TEA), HPLC grade

  • Acetonitrile (ACN), anhydrous, HPLC grade

  • Hexane, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Nitrogen gas, high purity

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

2. Preparation of Reagents:

  • Fatty Acid Stock Solutions (1 mg/mL): Prepare individual stock solutions of each fatty acid standard in a suitable organic solvent (e.g., methanol or chloroform). Store at -20°C.

  • Derivatization Reagent (10 mg/mL 1-Iodobutane-d9 in ACN): Prepare fresh by dissolving 10 mg of 1-iodobutane-d9 in 1 mL of anhydrous acetonitrile.

  • Catalyst Solution (10% TEA in ACN): Prepare by mixing 100 µL of triethylamine with 900 µL of anhydrous acetonitrile.

3. Sample Preparation (from Plasma):

  • To 50 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a non-endogenous odd-chain fatty acid).

  • Perform a liquid-liquid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure, to isolate the total lipid fraction.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • For the analysis of total fatty acids, perform a saponification step by adding 1 mL of 0.5 M KOH in methanol and heating at 60°C for 1 hour. After cooling, acidify the mixture with HCl and extract the free fatty acids with hexane.

  • Evaporate the final hexane extract to dryness under nitrogen.

4. Derivatization Procedure:

  • Reconstitute the dried fatty acid extract (or a known amount of fatty acid standard for calibration curves) in 50 µL of anhydrous acetonitrile.

  • Add 20 µL of the 10 mg/mL 1-iodobutane-d9 solution.

  • Add 10 µL of the 10% triethylamine solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Seal the vial tightly and incubate at 60°C for 60 minutes in a heating block or water bath.[5]

  • After incubation, allow the vial to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

5. Sample Clean-up:

  • Reconstitute the dried derivatized sample in 200 µL of hexane.

  • Add 200 µL of HPLC-grade water and vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the d9-butyl esters to a clean autosampler vial.

  • Evaporate the hexane to dryness and reconstitute the sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis of d9-Butyl Esters

The analysis of fatty acid d9-butyl esters is typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

1. Suggested LC Conditions:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Suggested MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Monitoring Transitions: The precursor ion will be the [M+H]+ of the fatty acid d9-butyl ester. The product ion for quantification is typically the protonated butene-d8 fragment resulting from a neutral loss of the fatty acid.

Data Presentation and Expected Mass Shifts

The derivatization with 1-iodobutane-d9 results in a predictable mass increase in the fatty acid molecule. The following table summarizes the expected mass-to-charge ratios for the [M+H]+ ions of the d9-butyl esters of some common fatty acids.

Fatty AcidChemical FormulaMonoisotopic Mass (Da)d9-Butyl Ester [M+H]+ (m/z)
Palmitic AcidC16H32O2256.2402322.3323
Stearic AcidC18H36O2284.2715350.3636
Oleic AcidC18H34O2282.2559348.3479
Linoleic AcidC18H32O2280.2402346.3323

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Derivatization Efficiency Presence of water in reagents or sample.Use anhydrous solvents and ensure the sample is completely dry before adding derivatization reagents.
Incomplete deprotonation of the fatty acid.Ensure the correct amount and concentration of the base (triethylamine) is used.
Insufficient reaction time or temperature.Optimize the incubation time and temperature (e.g., increase to 70°C or extend the time to 90 minutes).
Poor Chromatographic Peak Shape Sample overload.Dilute the sample before injection.
Incompatible reconstitution solvent.Reconstitute the final sample in a solvent mixture that is similar to the initial mobile phase.
High Background Noise in MS Contamination from reagents or vials.Use high-purity reagents and thoroughly clean all glassware. Run a blank injection to identify sources of contamination.
Incomplete sample clean-up.Optimize the liquid-liquid extraction or consider using solid-phase extraction (SPE) for cleaner samples.

Visualization of the Analytical Principle

The following diagram illustrates the core principle of using 1-iodobutane-d9 for fatty acid derivatization and subsequent analysis.

analytical_principle cluster_reaction Derivatization Reaction cluster_ms Mass Spectrometry Analysis FA Fatty Acid (R-COOH) + 1-Iodobutane-d9 Ester Fatty Acid d9-Butyl Ester (R-COO-C4D9) FA->Ester S N 2 Reaction Base Base (TEA) Precursor Precursor Ion [M+H]+ Ester->Precursor ESI+ Fragment Product Ion [Butene-d8+H]+ Precursor->Fragment CID

Derivatization and fragmentation principle.

Conclusion

The derivatization of fatty acids with 1-iodobutane-d9 offers a robust, sensitive, and accurate method for their quantification in complex biological matrices. The formation of deuterated butyl esters significantly enhances the analytical performance in LC-MS by improving chromatographic separation and ionization efficiency. The incorporation of a stable isotope label provides an ideal internal standard for precise quantification, correcting for matrix effects and procedural losses. This application note provides a detailed protocol and the underlying scientific principles to successfully implement this powerful technique in your laboratory, enabling high-quality fatty acid analysis for a wide range of research applications.

References

  • Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. (2007). Journal of the American Society for Mass Spectrometry. [Link]

  • LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. (2011). Journal of Lipid Research. [Link]

  • Preparation of ester derivatives of fatty acids for chromatographic analysis. (1993). Advances in Lipid Methodology. [Link]

  • A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. (2023). MDPI. [Link]

  • Synthesis of novel deuterated lipids and surfactants. (2019). SINE2020. [Link]

  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. (2014). Journal of Lipid Research. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules. [Link]

  • Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products. (2021). Foods. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (n.d.). AOCS. [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. [Link]

  • Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. (2010). Journal of Lipid Research. [Link]

Sources

Application Note: Precision Alkylation with 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, strategic application, and experimental protocols for 1-Iodobutane-d9 (Perdeuteriobutyl iodide). While chemically analogous to non-deuterated 1-iodobutane, the high cost and specific application of this reagent in Deuterium Switch programs necessitate a modified approach focusing on atom economy, metabolic stability profiling, and rigorous exclusion of light and moisture.

Core Value Proposition: The substitution of hydrogen with deuterium (D) in the butyl chain induces a Kinetic Isotope Effect (KIE) . This strengthens the C-D bonds against oxidative cleavage by Cytochrome P450 enzymes (specifically CYP450-mediated dealkylation), potentially extending the biological half-life (


) of drug candidates without altering their binding affinity.

Technical Specifications & Material Handling

Physical Properties
PropertyValueNotes
Chemical Name 1-Iodobutane-d9
CAS Number 59012-24-7Verified Reference
Formula

Full isotopic substitution
Molecular Weight 193.07 g/mol +9 Da shift vs. proteo-analog
Boiling Point 130–131 °CSimilar to non-deuterated form
Density 1.696 g/mLSignificantly denser than water
Stabilizer Copper (Cu)Prevents radical decomposition
Critical Handling Protocol (The "Self-Validating" Storage System)

Alkyl iodides are prone to homolytic cleavage by light, releasing free iodine (


) which turns the liquid yellow/brown and catalyzes further decomposition.

The Copper Wire Protocol:

  • Visual Validation: Upon receipt, the liquid must be clear and colorless. If yellow, it has degraded.

  • Stabilization: Ensure the vial contains a strand of bright copper wire. The copper acts as a scavenger for free iodine (

    
    ), maintaining reagent purity.
    
  • Storage: Store at 2–8°C in amber glass, strictly shielded from light.

  • Usage: Allow to warm to room temperature before opening to prevent condensation (hygroscopicity leads to hydrolysis).

Strategic Rationale: The Deuterium Switch

The primary utility of 1-Iodobutane-d9 is to block metabolic "hotspots." In alkylated drug pharmacophores, the


-carbon (adjacent to the heteroatom) and 

-carbon (terminal methyl) are primary sites for metabolic attack.

KIE_Pathway cluster_legend Mechanism Drug_H Proteo-Drug (C-H Bonds) CYP CYP450 Enzyme Drug_H->CYP Fast Binding Metabolite Rapid Dealkylation CYP->Metabolite k_H (Fast) Stable Metabolic Stability (High KIE) CYP->Stable k_D (Slow) Drug_D Deuterated Drug (C-D Bonds) Drug_D->CYP Identical Binding

Figure 1: The Kinetic Isotope Effect (KIE).[1][2] The stronger C-D bond (lower zero-point energy) significantly retards the rate-determining step of oxidative metabolism (


).

Experimental Protocols

Protocol A: -Alkylation of Secondary Amines

Target: Synthesis of deuterated tertiary amines for metabolic stability assays.

Context: Unlike standard alkylations where the alkyl halide is used in excess, 1-Iodobutane-d9 is the high-value limiting reagent. The stoichiometry is inverted to ensure 100% consumption of the deuterated source.

Reagents:

  • Substrate: Secondary Amine (1.2 equiv)

  • Reagent: 1-Iodobutane-d9 (1.0 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Flame-dry a reaction vial and cool under Argon. Add the secondary amine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes to deprotonate/activate the amine.

  • Addition: Add 1-Iodobutane-d9 (1.0 mmol, 193 mg, ~114

    
    ) dropwise via a gas-tight syringe.
    
    • Note: Do not rinse the syringe with non-deuterated solvents to avoid isotopic dilution.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Look for the disappearance of the alkyl iodide (if visible) or the plateauing of the product peak (

      
      ).
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: -Alkylation of Active Methylenes

Target: Modification of enolizable positions.

Reagents:

  • Substrate: Ketone/Ester

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or LiHMDS (for kinetic control)

  • Reagent: 1-Iodobutane-d9 (1.0 equiv)

  • Solvent: Anhydrous THF

Workflow Diagram:

Alkylation_Workflow Start Start: Inert Atmosphere (Argon/N2) Deprot Deprotonation (Substrate + Base, -78°C to 0°C) Start->Deprot Add Addition of 1-Iodobutane-d9 (Slow Injection) Deprot->Add Enolate Formed Warm Warm to RT (S_N2 Substitution) Add->Warm Quench Quench & Workup (NH4Cl) Warm->Quench Monitor TLC QC QC: NMR & MS (Verify M+9) Quench->QC

Figure 2: Step-by-step workflow for C-alkylation, emphasizing temperature control to prevent elimination side-reactions.

Quality Control & Validation

Since 1-Iodobutane-d9 is "silent" in standard proton NMR (


-NMR) in the butyl region, validation requires specific checks:
  • Mass Spectrometry (The Gold Standard):

    • The product must show a mass shift of exactly +9 Da compared to the non-deuterated reference standard.

    • Validation: If the shift is +8 or lower, H/D exchange has occurred (likely due to acidic protons in the solvent or incomplete deuteration of the source).

  • 
    -NMR Spectroscopy: 
    
    • Loss of Signal: In the final product, the signals corresponding to the butyl group (

      
       0.9–3.5 ppm region) should be absent .
      
    • Integration Check: Integrate the remaining protons. The ratio should mathematically confirm the presence of the "invisible" butyl chain.

  • 
    -NMR: 
    
    • Carbon atoms attached to deuterium will appear as multiplets (due to C-D coupling) with significantly reduced intensity (loss of NOE enhancement). This confirms the integrity of the carbon skeleton.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Volatility of ReagentUse a reflux condenser; ensure the reaction vessel is sealed tight.
Elimination Product (Butene-d8) Base too strong/Temp too highSwitch from NaH to

; lower reaction temperature; use polar aprotic solvent.
Product M+8 or lower H/D ExchangeEnsure all solvents are anhydrous; avoid protic solvents (MeOH/EtOH) during reaction.
Reagent is Brown Free Iodine (

) formation
Wash reagent with dilute sodium thiosulfate before use, or distill over copper.

References

  • Sigma-Aldrich. 1-Iodobutane-d9 Product Specifications and CAS 59012-24-7. Retrieved from

  • Food and Drug Administration (FDA). FDA Guidance on Deutetrabenazine (Austedo) and Deuterated Drugs as New Chemical Entities. Retrieved from

  • Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents. (Discusses the Kinetic Isotope Effect mechanism). Retrieved from

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics.
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from

Sources

agrochemical synthesis using 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deuteration in Agrochemical Discovery Subject: Synthesis and Metabolic Optimization using 1-Iodobutane-d9 (


)
Date:  January 29, 2026
Author:  Senior Application Scientist, Chemical Development Group

Abstract

This technical guide details the application of 1-Iodobutane-d9 (CAS: 59012-24-7) in the synthesis of deuterated agrochemical active ingredients (AIs). With the rising prevalence of metabolic resistance in pests and the regulatory demand for lower application rates, the Deuterium Kinetic Isotope Effect (DKIE) offers a strategic pathway to extend the half-life and efficacy of herbicides and fungicides. This document provides specific protocols for


-alkylation and 

-alkylation, handling procedures for volatile deuterated iodides, and analytical frameworks for validating metabolic stability.

Strategic Rationale: The Deuterium Switch

In agrochemical development, the butyl chain is a common lipophilic moiety found in ester-based herbicides (e.g., 2,4-D esters) and azole fungicides. However, alkyl chains are primary sites for oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid hydroxylation and subsequent dealkylation.

The Solution: Replacing hydrogen with deuterium (D) at metabolic "soft spots" (specifically the


-carbon of the butyl chain) significantly retards bond cleavage due to the DKIE.
  • Bond Energy: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference

    
     kcal/mol).
    
  • Outcome: Slower metabolism (

    
     can range from 2 to 10), resulting in longer field half-lives and potentially reduced dosage requirements.
    
Mechanistic Pathway & Workflow

DeuteriumSwitch Reagent 1-Iodobutane-d9 (Reagent) Synthesis Nucleophilic Substitution (SN2 Reaction) Reagent->Synthesis Scaffold Agrochemical Scaffold (Amine/Phenol/Acid) Scaffold->Synthesis Product Deuterated Analog (R-C4D9) Synthesis->Product  Yield >80%   Metabolism Metabolic Assay (Microsomal Incubation) Product->Metabolism Outcome Reduced Clearance (DKIE Observed) Metabolism->Outcome  Increased t1/2  

Figure 1: Workflow for integrating 1-Iodobutane-d9 into agrochemical discovery pipelines.

Reagent Profile & Handling

1-Iodobutane-d9 is a high-value, volatile reagent.[1] Unlike its non-deuterated counterpart, it cannot be used in large excess without significant cost implications.

PropertySpecificationCritical Handling Note
Formula

Protect from Light: Iodides degrade to

(yellow/brown discoloration).[1]
Isotopic Purity

D
Avoid Moisture: Store over activated molecular sieves (4Å).[1]
Boiling Point

Volatility: Do not heat reaction vessels open to air; use efficient reflux condensers.
Stabilizer Copper WireKeep Cu wire in the storage bottle to scavenge free iodine.

Experimental Protocols

Protocol A: Synthesis of Deuterated Phenoxy Herbicide Esters

Target: 2,4-D Butyl-d9 Ester Analog This protocol demonstrates the esterification of a carboxylic acid salt, a common motif in auxinic herbicides to improve leaf cuticle penetration.

Reagents:

  • 2,4-Dichlorophenoxyacetic acid (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.1 equiv)
    
  • 1-Iodobutane-d9 (1.1 equiv)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Salt Formation: In a flame-dried round-bottom flask, dissolve 2,4-D acid (1.0 mmol) in anhydrous DMF (3 mL). Add

    
     (1.1 mmol). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.
    
    • Why Cesium? The "Cesium Effect" enhances the nucleophilicity of the carboxylate anion, allowing the reaction to proceed at lower temperatures, preserving the volatile iodide.

  • Alkylation: Cool the mixture to 0°C. Add 1-Iodobutane-d9 dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC or LC-MS.[1]

    • Note: Do not heat above 40°C unless conversion stalls.[1] High heat risks loss of the deuterated reagent.

  • Workup: Dilute with

    
     (prevents emulsion better than EtOAc in DMF). Wash with water (
    
    
    
    ) and brine.[1] Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

  • 1H NMR: Disappearance of the carboxylic acid proton. Absence of butyl alkyl protons (0.9–4.0 ppm region should be silent).

  • 13C NMR: Appearance of multiplet signals for the butyl chain (due to C-D coupling) shifted slightly upfield compared to the proteo-analog.

Protocol B: N-Alkylation of Azole Fungicides

Target: Generic Triazole Fungicide Precursor Many fungicides utilize a triazole ring alkylated with a butyl chain.[1]

Reagents:

  • 1,2,4-Triazole derivative (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • 1-Iodobutane-d9 (1.1 equiv)[1]

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in THF at 0°C under Argon. Add the triazole solution dropwise. Stir for 30 mins until

    
     evolution ceases.
    
  • Addition: Add 1-Iodobutane-d9 neat via syringe into the cold solution.

  • Reflux: Equip with a dry-ice condenser (or efficient water condenser) to prevent reagent escape.[1] Warm to 60°C for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Isolation: Extract with DCM. The product will show a mass shift of +9 Da compared to the non-deuterated standard.

Analytical Validation & Metabolic Stability

To confirm the value of the deuteration, a comparative metabolic stability assay is required.

Assay Setup:

  • System: Liver Microsomes (Rat or Human) + NADPH regenerating system.[1]

  • Substrates: Protio-analog (Control) vs. Deutero-analog (Test).

  • Timepoints: 0, 15, 30, 60 min.

Data Interpretation: Calculate the Intrinsic Clearance (


) using the depletion rate constant (

).


Expected Result Visualization:

MetabolicStability cluster_0 Metabolic Pathway Comparison Start Substrate (R-Butyl) CYP_H CYP450 Attack (C-H Bond) Start->CYP_H Protio CYP_D CYP450 Attack (C-D Bond) Start->CYP_D Deutero (d9) Unstable Hydroxy-Intermediate (Rapid Break) CYP_H->Unstable Fast (kH) Metabolite_H Dealkylated Product (Inactive) Unstable->Metabolite_H Stable Resistant Intermediate (High Barrier) CYP_D->Stable Slow (kD) Active Active AI (Prolonged Presence) Stable->Active Extended t1/2

Figure 2: Mechanistic divergence in metabolic pathways.[1] The C-D bond presents a higher activation energy barrier to CYP450 oxidation.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. Link

  • Cambridge Isotope Laboratories. (2024).[1] 1-Iodobutane-d9 Product Specifications and Stability Data. Link

  • Fisher, M. et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series. Bioorganic & Medicinal Chemistry Letters, 26(16), 4042-4047. Link

  • Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765. Link

Sources

Finkelstein reaction with 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-Iodobutane-d9 via Finkelstein Halogen Exchange

Executive Summary & Rationale

This application note details the protocol for synthesizing 1-Iodobutane-d9 (perdeuterated butyl iodide) from 1-Bromobutane-d9 using the Finkelstein reaction.

Why this matters: 1-Iodobutane-d9 is a critical alkylating agent used to introduce deuterium-labeled butyl chains into drug candidates (to block metabolic hot spots via the Kinetic Isotope Effect) or into ligands for NMR silencing. However, deuterated alkyl iodides are significantly less stable than their bromide counterparts, often degrading to liberate iodine (


) upon storage.

The Solution: Rather than purchasing expensive, potentially degraded stocks, researchers can synthesize fresh 1-Iodobutane-d9 from the more stable 1-Bromobutane-d9 precursor using a Finkelstein halogen exchange. This protocol ensures maximum isotopic purity (


 atom % D) and chemical reactivity immediately prior to use.

Reaction Mechanism & Thermodynamics

The Finkelstein reaction relies on the solubility differential of sodium halides in anhydrous acetone. It follows a classical


 mechanism with inversion of configuration (irrelevant for the achiral primary carbon of 1-bromobutane, but mechanistically important).
The Driving Force (Le Chatelier’s Principle)

The reaction is reversible but is driven to completion by the precipitation of Sodium Bromide (NaBr).

  • Sodium Iodide (NaI): Highly soluble in acetone due to the polarizability of the large iodide ion and specific solvation by acetone.

Table 1: Solubility Data Driving the Finkelstein Reaction (at 25°C)

SaltSolubility in Acetone ( g/100g )Status in Reaction
NaI ~28.0 gSoluble Reagent
NaBr < 0.05 gPrecipitate (Driving Force)
NaCl < 0.0001 gPrecipitate
Mechanistic Pathway

FinkelsteinMechanism cluster_0 Reactants (Solvated) cluster_1 Transition State (SN2) cluster_2 Products R1 1-Bromobutane-d9 (Soluble) TS [Iδ- ... C ... Brδ-]‡ Pentacoordinate TS R1->TS Nucleophilic Attack R2 NaI (Soluble) R2->TS P1 1-Iodobutane-d9 (Soluble Product) TS->P1 Inversion P2 NaBr (Solid Precipitate) TS->P2 Precipitation

Figure 1: Mechanistic pathway of the Finkelstein exchange. The irreversible precipitation of NaBr locks the product formation.

Experimental Protocol

Safety Warning: Alkyl iodides are potential alkylating agents and suspected carcinogens. 1-Iodobutane-d9 is volatile and light-sensitive. Perform all operations in a fume hood.

Materials Required
  • Substrate: 1-Bromobutane-d9 (10 mmol, ~1.44 g).

  • Reagent: Sodium Iodide (NaI), anhydrous (20 mmol, 3.0 g) – Must be dried in an oven at 120°C for 2 hours before use.

  • Solvent: Acetone, HPLC Grade, dried over 4Å molecular sieves.

  • Stabilizer: Copper turnings (activated).

Step-by-Step Methodology

1. Reagent Preparation (Critical Step)

  • Sodium Iodide is extremely hygroscopic. Wet NaI will introduce water into the system, inhibiting the

    
     reaction and potentially solvating NaBr, which kills the driving force.
    
  • Action: Dry NaI in a vacuum oven or with a heat gun under vacuum prior to weighing.

2. Reaction Setup

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3.0 g of dry NaI in 15 mL of dry acetone. The solution should be clear/colorless.

  • Add 1-Bromobutane-d9 (1.44 g) dropwise via syringe.

  • Attach a reflux condenser protected by a calcium chloride drying tube or nitrogen balloon.

3. Reflux

  • Heat the mixture to a gentle reflux (Acetone b.p. 56°C) for 2–4 hours .

  • Visual Check: Within 15 minutes, a fine white precipitate (NaBr) will begin to form. The solution may darken slightly to yellow due to trace iodine liberation; this is normal.

4. Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid NaBr. Rinse the filter cake with 5 mL of cold acetone.

  • Concentration: Carefully concentrate the filtrate on a rotary evaporator (bath temp < 30°C, mild vacuum) to remove most of the acetone. Do not evaporate to dryness as the product is volatile.

5. Purification (Liquid-Liquid Extraction)

  • Dissolve the residue in 20 mL of Diethyl Ether (or Pentane).

  • Wash with 10% Sodium Thiosulfate (

    
    )  (10 mL).
    
    • Why? This reduces any free Iodine (

      
      , brown) back to Iodide (
      
      
      
      ), rendering the organic layer colorless.
  • Wash with water (10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).[6]
    

6. Isolation

  • Filter off the drying agent.[7]

  • Remove the solvent via rotary evaporation.[7]

  • Final Purification: Distill the crude oil. 1-Iodobutane-d9 boils at ~130°C. For small scales, a short-path micro-distillation is recommended.

Quality Control & Validation

Before using the synthesized reagent in downstream applications, validate its identity and purity.

Table 2: Validation Parameters

MethodObservationAcceptance Criteria
Visual AppearanceClear, colorless liquid. (Pink/Violet indicates

contamination).
GC-MS Molecular IonM+ peak at 193 m/z (vs 184 for non-deuterated).

H-NMR
Residual ProtonsAbsence of signals at

3.2 ppm (CH2-I) and

0.9-1.8 ppm (butyl chain).

C-NMR
Carbon ShiftCharacteristic C-I shift at ~7 ppm (upfield due to Iodine's "heavy atom effect").

Storage & Stability Protocol

Deuterated alkyl iodides are expensive assets. Proper storage is non-negotiable to prevent homolytic cleavage of the C-I bond.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Stabilizer: Add a small coil of Copper Wire (cleaned with dilute nitric acid and dried) to the vial.

    • Mechanism:[1][2][3][7][8][9]

      
      . The copper scavenges any free iodine generated by light/heat, preventing autocatalytic decomposition.
      
  • Environment: Store at 2–8°C (Refrigerator).

Workflow Diagram

Workflow Start Start: 1-Bromobutane-d9 Prep Dry NaI & Acetone (Critical Moisture Control) Start->Prep React Reflux 2-4 hrs (Precipitation of NaBr) Prep->React Filter Filter NaBr Solids React->Filter Wash Wash with Na2S2O3 (Remove I2 color) Filter->Wash Distill Micro-Distillation (bp ~130°C) Wash->Distill Store Store with Cu Wire Amber Vial, 4°C Distill->Store

Figure 2: End-to-end synthesis and purification workflow.

References

  • Finkelstein Reaction Mechanism & Kinetics Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition. Wiley. Source:

  • Solubility of Halides in Acetone Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry."[10] 5th Edition. Longman Scientific & Technical. (See Section on Alkyl Halides). Source:

  • Properties of 1-Iodobutane-d9 Sigma-Aldrich Product Specification: 1-Iodobutane-d9. Source:

  • Stabilization of Alkyl Iodides Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." 7th Edition. Butterworth-Heinemann. Source:

Sources

Application Note & Protocol: Synthesis of 1-Azidobutane-d9 via SN2 Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of Deuterated Alkyl Azides

Isotopically labeled compounds are indispensable tools in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. The introduction of deuterium (²H or D) in place of protium (¹H) provides a "heavy" label that minimally alters the chemical properties of a molecule while allowing for its unambiguous detection and quantification.

Alkyl azides are versatile synthetic intermediates, most notably for their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of bioconjugation, drug discovery, and materials science. The synthesis of 1-azidobutane-d9, a deuterated alkyl azide, provides a valuable building block for introducing a labeled butyl chain into a wide array of molecular architectures.

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-azidobutane-d9 from commercially available 1-iodobutane-d9 and sodium azide. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical safety considerations and product characterization.

Mechanistic Rationale: The Sₙ2 Pathway

The reaction of 1-iodobutane-d9 with sodium azide proceeds through a classic Substitution Nucleophilic Bimolecular (Sₙ2) mechanism.[1][2] This is a single, concerted step where the azide anion (N₃⁻), acting as the nucleophile, attacks the electrophilic carbon atom bonded to the iodine.

Key Characteristics of the Sₙ2 Mechanism:

  • Concerted Reaction: Bond formation between the nucleophile (azide) and the carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group (iodide).[2]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-I bond.[2][3]

  • Rate Law: The reaction rate is dependent on the concentration of both the substrate (1-iodobutane-d9) and the nucleophile (sodium azide), leading to a second-order rate law: Rate = k[CD₃(CD₂)₃I][NaN₃].[4]

  • Substrate Suitability: Primary alkyl halides, such as 1-iodobutane, are excellent substrates for Sₙ2 reactions due to minimal steric hindrance at the reaction center.[2][5]

The iodide ion is an excellent leaving group due to its large size and the stability of the resulting I⁻ anion. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this reaction as they solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[6]

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the synthesis of 1-azidobutane-d9.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis of 1-azidobutane-d9. The causality behind each step is explained to ensure reproducibility and safety.

Critical Safety Precautions

Sodium Azide (NaN₃) is acutely toxic and potentially explosive. It is imperative to adhere to the following safety protocols:

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7][8] It functions as a potent metabolic inhibitor. All manipulations must be performed in a certified chemical fume hood.[8]

  • Explosion Hazard: Do not allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[9][10] Avoid contact with heavy metals (e.g., lead, copper, silver, mercury) and their salts, as this can form shock-sensitive and explosive heavy metal azides.[10] Do not use metal spatulas for transferring solid sodium azide; use plastic or ceramic spatulas instead.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves (minimum 0.11mm thickness). Change gloves immediately upon contamination.[8][9]

  • Waste Disposal: All waste containing sodium azide is considered hazardous (P-listed waste) and must be disposed of according to institutional guidelines.[8] Quench any residual azide before disposal as per your institution's safety protocols.

1-Iodobutane-d9: Alkyl iodides are toxic and potential carcinogens. Avoid skin contact and inhalation.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Iodobutane-d9 (CD₃(CD₂)₃I)≥98 atom % DSigma-AldrichStore under inert gas, protected from light.
Sodium Azide (NaN₃)≥99.5%Reagent GradeStore in a cool, dry place away from acids and metals.[9]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Solvent GradeUse a dry solvent to prevent side reactions.
Diethyl Ether (Et₂O)AnhydrousReagent GradeFor extraction.
Deionized WaterN/AIn-houseFor workup.
Saturated NaCl Solution (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying.
Step-by-Step Experimental Protocol

Workflow Overview

Caption: Experimental workflow for 1-azidobutane-d9 synthesis.

Procedure:

  • Reaction Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

    • Place the apparatus under an inert atmosphere (e.g., nitrogen or argon). This prevents moisture from entering the reaction.

  • Reagent Addition:

    • In the fume hood, carefully add sodium azide (1.5 equivalents) to the round-bottom flask.

    • Add anhydrous DMF (e.g., 30 mL) to the flask via syringe. Stir the suspension.

  • Reaction Execution:

    • Heat the stirred suspension to 70 °C using a heating mantle with a temperature controller. Heating ensures the sodium azide has sufficient solubility and provides the activation energy for the reaction.

    • Once the temperature is stable, add 1-iodobutane-d9 (1.0 equivalent) to the flask dropwise via syringe over 5 minutes.

    • Maintain the reaction at 70 °C for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The product, 1-azidobutane-d9, will be less polar than the starting material. The disappearance of the 1-iodobutane-d9 spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. This step quenches the reaction and dissolves the DMF and sodium iodide byproduct.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic product will move into the ether layer.

    • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a final wash with saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent by gravity filtration.

    • Remove the diethyl ether solvent using a rotary evaporator at low temperature (caution: the product is volatile).

  • Purification:

    • The crude 1-azidobutane-d9 can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 118-120 °C.

Data Presentation & Characterization

Summary of Reaction Parameters
ParameterValueRationale
Substrate 1-Iodobutane-d9Deuterated starting material for isotopic labeling.
Nucleophile Sodium AzideSource of the azide functional group.
Stoichiometry (NaN₃:Substrate) 1.5 : 1A slight excess of azide drives the reaction to completion.
Solvent Anhydrous DMFPolar aprotic solvent enhances nucleophilicity of the azide anion.
Temperature 70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by TLC.
Expected Yield >85%High-yielding transformation with proper technique.
Expected Product Characterization

The final product, 1-azidobutane-d9, should be a clear, colorless liquid.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the azide (N=N⁺=N⁻) asymmetric stretch.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will show a complete absence of signals in the alkyl region (typically 0.8-3.5 ppm), confirming the high isotopic purity of the deuterated butyl chain.

  • ¹³C-NMR Spectroscopy: The carbon-13 NMR will show signals for the four carbons of the butyl chain, though the C-D coupling may lead to complex splitting patterns and a decrease in signal intensity compared to the non-deuterated analog.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the incorporation of the nine deuterium atoms.

    • Molecular Weight of C₄H₉N₃: 99.13 g/mol .[12][13]

    • Expected Molecular Weight of C₄D₉N₃: approx. 108.19 g/mol .

References

  • Quora. (2021). What is the product and mechanism for (R)-2-iodobutane when treated with NaSH? [Online] Available at: [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Online] Available at: [Link]

  • Master Organic Chemistry. (n.d.). SN2 Reaction of Acetylide Ions with Alkyl Halides. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. [YouTube] Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-azidobutane. [Online] Available at: [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Online] Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Online] Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. [Online] Available at: [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Online] Available at: [Link]

  • Studylib. (2023). Conversion of 1-bromobutane into 1-iodobutane via SN2 mechanism (Finkelstein reaction). [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 1-Iodobutane-d9 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-iodobutane-d9 in their synthetic workflows. This deuterated alkyl iodide is a valuable tool for mechanistic studies, metabolic tracking, and as a building block in complex target synthesis. However, achieving consistently high yields can be challenging. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and overcome common hurdles.

I. Initial Troubleshooting Workflow

Low reaction yields can stem from a variety of factors, from reagent quality to subtle issues in your reaction setup. Before diving into specific problems, it's helpful to approach troubleshooting systematically. The following workflow provides a logical sequence for diagnosing the root cause of poor yields in your 1-iodobutane-d9 reactions.

TroubleshootingWorkflow Start Low or No Yield Observed CheckReagents 1. Assess Reagent Quality - 1-Iodobutane-d9 Purity - Nucleophile/Base Integrity - Solvent Anhydrous? Start->CheckReagents Start Here CheckSetup 2. Verify Reaction Setup - Inert Atmosphere? - Glassware Dry? - Correct Stoichiometry? CheckReagents->CheckSetup Reagents OK Solution Implement Corrective Actions: - Purify Reagents - Optimize Setup/Conditions - Modify Reaction Strategy CheckReagents->Solution Impurity Found CheckConditions 3. Evaluate Reaction Conditions - Temperature Optimal? - Reaction Time Sufficient? - Stirring Adequate? CheckSetup->CheckConditions Setup OK CheckSetup->Solution Setup Error Found AnalyzeByproducts 4. Analyze for Side Reactions - E2 Elimination? - Wurtz Coupling? - Starting Material Degradation? CheckConditions->AnalyzeByproducts Conditions OK CheckConditions->Solution Suboptimal Condition AnalyzeByproducts->Solution Side Products Identified

Caption: A systematic workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues commonly encountered when working with 1-iodobutane-d9.

Question 1: My 1-iodobutane-d9 has a pink or brownish tint. Is it still usable?

Answer: A pink or brown discoloration is a sign of degradation. Alkyl iodides, including 1-iodobutane-d9, are sensitive to light and air, which can cause decomposition to elemental iodine (I₂) and other byproducts.[1][2] Using discolored 1-iodobutane-d9 will introduce impurities and lower the concentration of your active starting material, leading to reduced yields.

Recommendation:

  • Short-term: For immediate use, you can often purify the reagent by washing an organic solution of it with aqueous sodium thiosulfate (Na₂S₂O₃) to remove the I₂.

  • Long-term Best Practice: Always store 1-iodobutane-d9 in an amber bottle, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. Many commercial sources supply it with a copper chip or wire as a stabilizer.[3]

Protocol 1: Purification of Discolored 1-Iodobutane-d9
  • Dissolve the discolored 1-iodobutane-d9 in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Shake gently and vent the funnel. The brown color of iodine should disappear.

  • Wash with deionized water, followed by a brine wash to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure (rotary evaporation). The resulting 1-iodobutane-d9 should be colorless.[2] For ultimate purity, fractional distillation can be performed.[2]

Question 2: My reaction is highly sensitive, and I suspect contamination from air or moisture. How can I improve my inert technique?

Answer: Many reactions involving 1-iodobutane-d9, especially the formation of Grignard reagents or reactions with strong, non-stabilized nucleophiles, are extremely sensitive to water and oxygen.[4][5] Proper inert atmosphere technique is critical for success.

Key Principles:

  • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum.[6] Allow to cool to room temperature under a stream of inert gas.

  • Atmosphere: Use a high-purity inert gas like argon or nitrogen. Argon is denser than air and can provide a better "blanket" over the reaction.[7] The system should be flushed for several minutes to displace all air.[8][9]

  • Reagent/Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent may be necessary.[7][10]

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Balloon/Manifold)
  • Assemble Dry Glassware: Assemble the reaction flask (with a stir bar), condenser, and addition funnel while hot and immediately place under vacuum.

  • Purge the System: Backfill the system with inert gas. Repeat the vacuum/backfill cycle three times to ensure all atmospheric gases are removed.

  • Maintain Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved with a gas balloon or a bubbler connected to a gas manifold.[11] A steady, slow flow of gas is sufficient to prevent air from entering.[11]

  • Reagent Transfer: Transfer liquid reagents via syringe through a rubber septum. Solid reagents can be added quickly under a strong counterflow of inert gas.

Question 3: My TLC/GC-MS analysis shows significant amounts of butene-d8 and octane-d18 alongside my desired product. What's happening?

Answer: The presence of these byproducts points to two common side reactions that compete with the desired nucleophilic substitution: E2 elimination and Wurtz-type coupling .

SideReactions Start 1-Iodobutane-d9 SN2_Product Desired SN2 Product Start->SN2_Product  + Nu:- (Substitution) E2_Product Butene-d8 (E2 Product) Start->E2_Product  + B:- (Elimination) Wurtz_Product Octane-d18 (Wurtz Product) Start->Wurtz_Product  + R-MgX (Coupling) Nucleophile Strong Nucleophile (Nu:-) Nucleophile->Start Base Strong Base (B:-) Base->Start Grignard Grignard Reagent (R-MgX) Grignard->Start

Sources

Technical Support Center: 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Iodobutane-d9. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this deuterated alkylating agent. Here, we address common challenges, explain the underlying chemical principles driving side reactions, and provide field-proven protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal explanations and actionable solutions.

Q1: My substitution reaction with 1-Iodobutane-d9 is showing low yield and an unexpected alkene impurity. What is the likely cause and how can I fix it?

A1: The most probable cause is a competing E2 elimination reaction.

1-Iodobutane is a primary alkyl halide, making it an excellent substrate for SN2 reactions.[1] However, it can also undergo a bimolecular (E2) elimination reaction to form butene-d8, especially under unfavorable conditions.[2] The choice between these two pathways is a delicate balance of several factors.

Causality Explained:

  • The Role of the Nucleophile/Base: The nature of your nucleophile is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will preferentially abstract a deuterium from the β-carbon, initiating the E2 pathway. Strong, non-bulky nucleophiles (e.g., iodide, cyanide) favor the SN2 pathway.[3][4]

  • Temperature: Higher reaction temperatures favor elimination over substitution. Elimination reactions have a higher activation energy but also a greater increase in entropy (two molecules are formed from one), making them more favorable at elevated temperatures.

The Deuterium Kinetic Isotope Effect (KIE):

A unique aspect of your reagent is its deuteration. The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than a carbon-hydrogen (C-H) bond.[6][7] In an E2 reaction, the cleavage of this C-D bond is part of the rate-determining step. Therefore, the E2 elimination of 1-Iodobutane-d9 is expected to be slower than that of non-deuterated 1-iodobutane. While this inherent property helps suppress the E2 pathway, it does not negate it entirely, especially if reaction conditions are not optimal.

Troubleshooting Workflow:

G start Low Yield & Alkene Impurity Observed check_base Analyze Nucleophile/Base Strength & Steric Hindrance start->check_base check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent action_base Switch to a less basic, less hindered nucleophile (e.g., NaI, NaCN) check_base->action_base action_temp Run reaction at lower temperature (e.g., 0 °C to RT) check_temp->action_temp action_solvent Use a polar aprotic solvent (Acetone, DMSO, MeCN) check_solvent->action_solvent end_node Optimize for SN2 Pathway action_base->end_node action_temp->end_node action_solvent->end_node G cluster_reactants Reactants cluster_products Products R CD₃(CD₂)₂CD₂-I TS_SN2 Transition State (SN2) [Nu---CD₂---I]⁻ R->TS_SN2 SN2 Attack (Favored by strong, non-bulky Nu:) TS_E2 Transition State (E2) [B---D---CD---CD₂---I]⁻ R->TS_E2 E2 Attack (Favored by strong, bulky Base) NucBase Nu:/B:⁻ SN2_prod SN2 Product CD₃(CD₂)₂CD₂-Nu E2_prod E2 Product CD₃CD₂CD=CD₂ TS_SN2->SN2_prod TS_E2->E2_prod

Caption: Competing SN2 and E2 reaction pathways for 1-Iodobutane-d9.

Protocol: Synthesis of Butyl-d9 Phenyl Ether (SN2 Example)

This protocol describes a typical SN2 reaction to form a deuterated ether, minimizing the E2 side reaction.

1. Reagents and Materials

Reagent/MaterialM.W.AmountMolesNotes
1-Iodobutane-d9193.071.00 g5.18 mmolStabilized with copper [8]
Phenol94.110.53 g5.69 mmolEnsure it is dry
Potassium Carbonate138.211.07 g7.77 mmolAnhydrous, finely powdered
Acetone-25 mL-Anhydrous
Atmosphere ---Inert (Argon or N₂)

2. Step-by-Step Methodology

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (0.53 g) and anhydrous potassium carbonate (1.07 g).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add 25 mL of anhydrous acetone via syringe.

  • Reagent Addition: Stir the mixture vigorously. Add 1-Iodobutane-d9 (1.00 g) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS. Causality Note: Using K₂CO₃, a moderately strong base, and a polar aprotic solvent at a modest temperature strongly favors the SN2 pathway.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol, followed by brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

References

  • Reaction of 1-iodobutane with NaI in acetone. (n.d.). Google DeepMind.
  • Grubel, K., et al. (n.d.). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions.
  • (2026-01-25). 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights.NINGBO INNO PHARMCHEM CO.,LTD.
  • SN2 Reaction Mechanisms. (2021-02-24). The Organic Chemistry Tutor, YouTube.
  • 1-Iodobutane 99%, stabilised with copper. (n.d.).
  • Show how you might use SN2 reactions to convert 1-chlorobutane. (n.d.). Pearson.
  • 1-Iodobutane (D₉, 98%). (n.d.).
  • 1-Iodobutane-d9. (n.d.). PubChem.
  • 1-Iodobutane (stabilized with Copper chip). (n.d.). TCI Chemicals.
  • Iodobutane (n-butyl iodide) Organic Synthesis. (2022-11-21). Vibzzlab, YouTube.
  • 1-Iodobutane 99. (n.d.). Sigma-Aldrich.
  • 1-Iodobutane-d9. (n.d.). Sigma-Aldrich.
  • Butyl iodide. (n.d.). PubChem, NIH.
  • NMR Kinetics of the SN2 Reaction between BuBr and I–. (2014-10-14). American Chemical Society.
  • Elimination by the E2 mechanism. (2023-01-22). Chemistry LibreTexts.
  • Recent Updates on the Development of Deuterium-Containing Drugs. (2022-10-04). PubMed Central.
  • Electrochemical radical reactions of alkyl iodides. (n.d.). Royal Society of Chemistry.
  • Reactions of Grignard Reagents. (2015-12-10). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). University of Wisconsin-Madison.
  • Mechanism of E2 Elimination Reactions. (n.d.). Journal of the American Chemical Society.
  • Deuterated Alkyl Sulfonium Salt Reagents. (2024-06-25).
  • Deuteration as a Tool for Optimization of Metabolic Stability. (2017-03-27). Juniper Publishers.
  • Reversible Generation of a Carbon-Centered Radical from Alkyl Iodide. (2013-07-19). Journal of the American Chemical Society.
  • Using Deuterium in Drug Discovery. (2025-08-09).
  • Trends in the Hydrogen−Deuterium Exchange
  • Two Elimination Reaction Patterns. (2012-09-12). Master Organic Chemistry.
  • Substitution and elimination reactions. (2010-09-16). Khan Academy, YouTube.
  • Photo-induced dehalogenative deuteration and elimination of alkyl halides. (n.d.). Royal Society of Chemistry.
  • The Oxidative Stability of Deuter
  • Electrochemical Radical Reactions of Alkyl Iodides. (2020-05-07).
  • "Heavy" hydrogen stabilizes drugs. (2021-12-23). University of Bonn.
  • Dehalogenative Deuteration of Unactivated Alkyl Halides. (n.d.).
  • Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
  • Elimination reaction : E1 and E2 reaction. (2021-06-25). Online Chemistry notes.
  • Deuteration Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Alkyl Iodide. (n.d.). Vedantu.

Sources

Technical Support Center: Purification of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Protocol & Troubleshooting for 1-Iodobutane-d9 (CAS: 59012-24-7) Assigned Specialist: Senior Application Scientist Status: Open / Guide Generated

Introduction: The Stability Paradox

Welcome to the technical support hub for deuterated alkyl halides. 1-Iodobutane-d9 is a high-value reagent often used to introduce deuterium labels into metabolic "hotspots" of drug candidates to improve half-life (the Deuterium Kinetic Isotope Effect).

The Challenge: Unlike its chloro- or bromo- counterparts, the C-I bond is weak (


 50 kcal/mol). It is highly susceptible to homolytic cleavage by light and heat, generating free iodine (

) and compromising isotopic purity. This guide prioritizes mildness and speed to maximize yield and prevent degradation.

Module 1: Visual Inspection & Phase Management

User Query: "My reaction mixture is dark purple, and I can't tell which layer is which in the separatory funnel."

The "Triage" Matrix
ObservationDiagnosisImmediate Action
Dark Purple/Brown Liquid Free Iodine (

) accumulation.
Do not distill yet. Perform a Sodium Thiosulfate wash immediately. Distilling free iodine will contaminate your final receiver.
Cloudy/Milky Layer Emulsion (Water + Organic + Salts).Add brine (saturated NaCl). If that fails, filter through a small pad of Celite to break surface tension.
"Missing" Organic Layer Density Inversion. CRITICAL: 1-Iodobutane-d9 (

g/mL) is much denser than water. It is the bottom layer.
Technical Insight: The Density Trap

Most organic chemists are habituated to the organic layer floating. Deuteration adds mass (Mass Shift +9), increasing the density further than the non-deuterated analog (


 g/mL). If you discard the bottom layer during aqueous washes, you are discarding your product.

Module 2: Chemical Work-up Protocol

User Query: "How do I remove unreacted alcohol and free iodine without degrading the iodide?"

The Protocol

We utilize a chemically active wash sequence.[1][2] Do not rely on simple water washes.

  • Quench: Cool reaction mixture to 0°C.

  • Reductive Wash: Wash with 10% Sodium Thiosulfate (

    
    ) .[2]
    
    • Mechanism:[3][4]

      
      
      
    • Visual Cue: The organic layer will shift from purple to colorless/pale yellow instantly.

  • Neutralization: Wash with 5% Sodium Bicarbonate (

    
    ) .
    
    • Purpose: Neutralizes any hydroiodic acid (HI) or phosphoric acid byproducts.

  • Drying: Dry over Anhydrous Calcium Chloride (

    
    ) .
    
    • Why

      
      ? Unlike 
      
      
      
      , Calcium Chloride effectively complexes with unreacted alcohols (1-butanol-d9), aiding in their removal before distillation [1].
Workflow Visualization

Workup_Protocol Crude Crude Mixture (Purple/Brown) Thio 10% Na2S2O3 Wash (Reduces I2) Crude->Thio Phase Separation (Product on Bottom) Bicarb NaHCO3 Wash (Neutralizes Acid) Thio->Bicarb Organic Layer Dry Dry w/ CaCl2 (Removes H2O + Alcohol) Bicarb->Dry Organic Layer Ready Crude Liquid (Pale Yellow) Dry->Ready Filter

Figure 1: Chemical work-up logic flow.[1] Note the specific selection of Calcium Chloride for alcohol removal.

Module 3: Distillation & Isolation

User Query: "Should I use column chromatography or distillation? What is the boiling point?"

The Verdict: Distillation > Chromatography

Avoid Silica Gel: Alkyl iodides are alkylating agents. They can react with the acidic silanol groups on silica gel, leading to elimination (forming 1-butene-d8) or hydrolysis. If you must column, use neutral alumina or silica neutralized with 1% triethylamine, and work in the dark.

Recommended Method: Simple Distillation under reduced pressure (or atmospheric if stable).

Distillation Parameters
  • Boiling Point: 130–131 °C (Atmospheric) [2].[5]

    • Note: Deuterium isotope effects on boiling points are generally negligible for C4 chains. Assume the BP is identical to non-deuterated 1-iodobutane.

  • Stabilizer: Add Copper Turnings to the distillation flask.

    • Mechanism:[3][4] Copper acts as a scavenger for free iodine formed by heat (

      
      ). This prevents the distillate from turning purple during the process.
      
Distillation Setup Diagram

Distillation_Logic Pot Distillation Pot (Crude + Copper Turnings) Head Distillation Head (Monitor Temp) Pot->Head Vapor Rise Frac3 Pot Residue (High boiling impurities) Pot->Frac3 Remains Heat Heating Bath (Oil/Mantle) Heat->Pot Energy Input Frac1 Fraction 1: Fore-run (<128°C) (Residual solvent/water) Head->Frac1 Early Elution Frac2 Fraction 2: Main Cut (129-132°C) (Pure 1-Iodobutane-d9) Head->Frac2 Target Range

Figure 2: Distillation fractionation logic. Copper turnings in the pot are essential to maintain a colorless distillate.

Module 4: Storage & Stability (FAQ)

Q: My product turned pink after 2 days in the fridge. Is it ruined? A: No. The pink color is trace iodine (


).
  • Fix: Add a small piece of copper wire or copper foil (cleaned with dilute acid, then water/acetone dried) into the storage vial. It will adsorb the iodine and keep the liquid clear.

Q: What is the shelf-life? A: With copper stabilization, stored at 4°C in amber glass: 12 months . Without stabilization in clear glass: <2 weeks before significant degradation.

Q: Can I use Magnesium Sulfate (


) instead of Calcium Chloride? 
A:  Yes, for drying water. However, you lose the secondary benefit of removing trace unreacted 1-butanol-d9, which 

sequesters effectively.

References

  • University of Calgary. (n.d.). Drying Agents. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

optimizing temperature for 1-Iodobutane-d9 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Iodobutane-d9 Reaction Optimization

Introduction: The Kinetic vs. Thermodynamic Balance

As a Senior Application Scientist, I frequently see researchers treating 1-Iodobutane-d9 exactly like its non-deuterated counterpart (


-butyl iodide). While chemically similar, the high cost of deuterated reagents (

/g) and the subtle influence of the Kinetic Isotope Effect (KIE) demand a more rigorous approach to temperature control.[1]

Your primary objective is to maximize the rate of Nucleophilic Substitution (


) while suppressing two expensive failures:
  • Elimination (

    
    ):  Formation of 1-butene-d9 (volatile gas loss).
    
  • Thermal Decomposition: Homolytic cleavage of the C-I bond, liberating iodine and radical species.[1]

This guide provides a self-validating framework to optimize these variables.

Part 1: The Thermodynamics of Deuterated Alkylation

The "Deuterium Advantage" (Suppressed Elimination)

There is a distinct advantage to using 1-iodobutane-d9 over 1-iodobutane.[1] In an


 elimination, a base removes a 

-proton.[2][3] Because the C-D bond is stronger than the C-H bond (

kcal/mol), the activation energy for elimination is higher for the deuterated species.[1]
  • Mechanism: The Primary Kinetic Isotope Effect (

    
    ) significantly slows down the formation of the alkene side product [1].[1]
    
  • Implication: You can theoretically run 1-iodobutane-d9 reactions at slightly higher temperatures than the non-deuterated analog without triggering massive elimination, provided the nucleophile is not an extremely bulky base (e.g.,

    
    -BuOK).
    
The Iodine Liability (Thermal Instability)

The C-I bond is the weakest among common alkyl halides (~53 kcal/mol).[1]

  • Danger Zone: Prolonged exposure to temperatures

    
    C, especially in the presence of light, promotes homolytic cleavage.
    
  • Visual Indicator: The reaction mixture turns pink or violet (liberated

    
    ).[1]
    

Part 2: Troubleshooting & FAQs

Q1: My reaction is sluggish at 40°C. Should I reflux at the boiling point (130°C)?

A: Absolutely not. Refluxing 1-iodobutane-d9 at 130°C is a recipe for isotopic dilution and yield loss.[1]

  • Reasoning: While the

    
     rate doubles roughly every 10°C, the rate of iodine liberation and potential radical scrambling increases exponentially above 90°C.[1]
    
  • The Fix: Use the "Step-Up" Protocol . Increase temperature in 10°C increments. If the reaction is slow, changing the solvent (to increase nucleophilicity) is safer than increasing the temperature.[1]

    • Preferred Solvents: DMF, DMSO, or Acetonitrile (Polar Aprotic).

    • Avoid: Ethanol/Methanol (Protic solvents sheath the nucleophile, requiring higher temps).

Q2: The reaction mixture turned dark purple/brown. Is my product ruined?

A: Not necessarily, but your yield is compromised.

  • Diagnosis: This indicates free iodine (

    
    ) formation, likely due to thermal decomposition or light exposure.
    
  • Immediate Action:

    • Cool the reaction to 0°C immediately.

    • Add a reducing agent: A wash with 10% aqueous Sodium Thiosulfate (

      
      ) during workup will reduce 
      
      
      
      back to iodide (
      
      
      ), clearing the color.
  • Prevention: Wrap the flask in aluminum foil. Add a few strands of copper wire (stabilizer) to the reaction if compatible with your nucleophile [2].[1]

Q3: I am observing "1-Butene-d9" in the headspace or low mass balance. Why?

A: You are favoring the E2 pathway.

  • Cause: Temperature too high or Base too strong/bulky.[1] Even with the Deuterium Isotope Effect protecting you, a temperature >80°C with a strong base (like NaH or KOtBu) will force elimination.

  • Solution: Switch to a "soft" base (e.g.,

    
     or 
    
    
    
    ) and keep T < 60°C.

Part 3: Optimization Protocol (The Self-Validating System)

Do not guess the temperature. Use this ramping logic to determine the optimal window for your specific nucleophile.

Experimental Workflow
  • Setup: 1.0 eq Nucleophile + 1.2 eq Base in Solvent (0.5 M).

  • Addition: Add 1.1 eq 1-Iodobutane-d9 dropwise at 0°C (prevents exotherm spikes).

  • Ramping:

    • Stage 1 (Ambient): Stir at 25°C for 2 hours.

    • Check Point A: TLC/LC-MS.[1] If conversion < 10%, proceed to Stage 2.

    • Stage 2 (Thermal Activation): Heat to 45°C. Stir 2 hours.

    • Check Point B: If conversion < 50%, proceed to Stage 3.

    • Stage 3 (Max Threshold): Heat to 65°C. Do not exceed 80°C.

Data Table: Solvent vs. Max Recommended Temperature
SolventPolarityMax Rec.[1] Temp (

C)
Risk at

Dichloromethane (DCM) Non-Polar35 (Reflux)Very Slow Reaction
Acetonitrile (MeCN) Polar Aprotic60Low Risk
DMF Polar Aprotic70Dimethylamine impurities (if hydrolyzed)
DMSO Polar Aprotic60Potential oxidation side reactions
Ethanol Polar Protic75Solvolysis (Ether formation)

Part 4: Visualization (Decision Matrix)

The following diagram illustrates the logical flow for optimizing reaction temperature based on real-time monitoring.

OptimizationFlow Start Start: Add 1-Iodobutane-d9 at 0°C WarmUp Warm to 25°C (2 Hours) Start->WarmUp Check1 Check Conversion (TLC / LC-MS) WarmUp->Check1 Success Complete: Proceed to Workup Check1->Success >90% Conv. Heat1 Increase T to 45°C Check1->Heat1 <10% Conv. Check2 Check Conversion Heat1->Check2 Check2->Success >90% Conv. Heat2 Increase T to 65°C (Max 80°C) Check2->Heat2 <50% Conv. Check3 Check Conversion Heat2->Check3 Check3->Success >90% Conv. ChangeCond STOP: Change Solvent or Nucleophile Check3->ChangeCond Stalled / Decomposition

Caption: Step-wise temperature optimization logic to prevent thermal decomposition of 1-iodobutane-d9.

References

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. [Link] (Provides foundational theory on KIE relevant to elimination suppression).

  • Master Organic Chemistry. (2025). The E2 Reaction and the Deuterium Isotope Effect.[1][2][3][4][5] Master Organic Chemistry. [Link] (Pedagogical review of E2 mechanisms and isotope effects).

Sources

Technical Support Center: Preventing Decomposition of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for handling 1-Iodobutane-d9, a valuable deuterated alkylating agent, to ensure the integrity and success of your experiments. Alkyl iodides are notoriously sensitive, and their deuterated analogs require special attention to prevent decomposition that can compromise reaction outcomes and isotopic purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 1-Iodobutane-d9.

Q1: I just received my vial of 1-Iodobutane-d9 and it has a pink or brownish tint. Is it still usable?

A pink, purple, or brown discoloration is a clear indicator of decomposition.[1] The color is due to the formation of molecular iodine (I₂) via the homolytic cleavage of the carbon-iodine bond.[2][3] This process is often initiated by exposure to light or heat.[1][2][4] While the reagent might be salvageable for some applications after purification, using it directly is strongly discouraged. The presence of I₂ implies the formation of other byproducts and a lower concentration of the active reagent, which will negatively impact reaction stoichiometry and yield.

Q2: What are the primary causes of 1-Iodobutane-d9 decomposition?

The decomposition of 1-Iodobutane-d9 is primarily driven by three factors:

  • Photolysis (Light Exposure): The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[5] This makes it susceptible to cleavage by UV or even ambient light, initiating a free-radical decomposition pathway.[2][6][7]

  • Thermal Stress (Heat): Elevated temperatures accelerate the rate of decomposition.[1] Storing the compound at room temperature for extended periods, especially if not stabilized, can lead to significant degradation.[8]

  • Presence of Impurities: Oxidizing agents, strong bases, and even acidic residues can promote decomposition pathways, including elimination (to form butene) and nucleophilic substitution.[1] Moisture can also contribute to degradation over time.[9]

Q3: How should I store my 1-Iodobutane-d9 upon arrival and after opening?

Proper storage is the first and most critical step in preventing decomposition.

  • Upon Arrival: Immediately store the vial in a cool, dark place. Refrigeration (2-8°C) is recommended.[10] The vial should be an amber bottle to protect from light.[11] Many commercial preparations are shipped with a piece of copper wire, which acts as a stabilizer.[8][12]

  • After Opening: Once the seal is broken, the risk of introducing moisture and oxygen increases.[13] It is crucial to minimize headspace in the vial. If you will be using small aliquots over time, consider transferring the reagent into smaller, amber vials under an inert atmosphere (e.g., argon or nitrogen) to prevent repeated exposure of the entire stock.[10][13] Always ensure the cap is tightly sealed after each use.

Part 2: Troubleshooting In-Reaction Decomposition

This section focuses on identifying and solving issues that arise during a chemical reaction.

Q4: My reaction is giving low yields and I'm seeing unexpected byproducts. Could my 1-Iodobutane-d9 be the culprit?

Yes, this is a classic symptom of using degraded 1-Iodobutane-d9. Decomposition leads to several problems in a reaction vessel:

  • Inaccurate Stoichiometry: If a portion of your alkyl iodide has decomposed, you are adding less of the active reagent than calculated, leading to incomplete conversion of your starting material.

  • Side Reactions: The liberated iodine (I₂) can interfere with many reactions. It can act as a radical initiator or quencher, and in the presence of base, it can lead to iodination of other sensitive functional groups.[14]

  • Formation of HI: The decomposition product hydrogen iodide (HI) is a strong acid that can catalyze unwanted side reactions or decompose acid-sensitive substrates.[1]

Q5: How can I be sure my 1-Iodobutane-d9 is pure enough for a sensitive reaction?

Before a critical reaction, especially in drug development or quantitative studies, it's wise to assess the purity. A quick visual check for discoloration is the first step. If it is discolored, it must be purified. If it is colorless, but has been stored for a long time, purification is still recommended as a precaution.

Q6: What is the purpose of the copper wire often found in bottles of 1-Iodobutane-d9?

Copper acts as a stabilizer by scavenging any free iodine (I₂) that forms.[11][15] It reacts with iodine to form insoluble copper(I) iodide (CuI), effectively removing it from the solution and preventing it from participating in further degradation reactions.[16] This is why high-purity 1-Iodobutane-d9 is often supplied stabilized with copper.[8] Other metals like silver can also be used for this purpose.[16][17]

Part 3: Best Practices & Experimental Protocols

Here we provide detailed, step-by-step instructions for purifying your reagent and setting up your reaction to minimize decomposition.

Protocol 1: Pre-Reaction Purification of 1-Iodobutane-d9

This protocol should be performed immediately before use if the reagent shows any sign of discoloration or has been stored for an extended period.

Objective: To remove dissolved iodine (I₂) and acidic impurities (HI).

Materials:

  • Discolored 1-Iodobutane-d9

  • Separatory funnel

  • 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Clean, dry amber vial for storage, preferably with a piece of activated copper wire.

Procedure:

  • Transfer: Place the 1-Iodobutane-d9 into a separatory funnel.

  • Iodine Removal: Add an equal volume of 10% aqueous sodium thiosulfate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[11] The organic layer should become colorless as the I₂ is reduced to colorless iodide (I⁻). Drain the aqueous layer.

  • Acid Removal: Add an equal volume of saturated sodium bicarbonate solution to neutralize any HI. Shake for 1 minute, vent, and drain the aqueous layer.

  • Wash: Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities. Drain the aqueous layer.

  • Drying: Transfer the colorless organic layer to a clean flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration/Decanting: Carefully filter or decant the purified 1-Iodobutane-d9 into a clean, dry, pre-weighed amber vial containing a small piece of copper wire.

  • Inert Atmosphere: Flush the vial with argon or nitrogen before sealing tightly. Store in the refrigerator.

Protocol 2: Recommended Reaction Setup to Minimize Decomposition

Objective: To create an environment that protects 1-Iodobutane-d9 from degradation throughout the reaction.

Procedure:

  • Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove moisture.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents oxygen from entering, which can participate in radical chain reactions.

  • Light Protection: Wrap the reaction flask completely with aluminum foil to block all light. This is the most critical step to prevent photolytic C-I bond cleavage.[4]

  • Temperature Control: Maintain the recommended reaction temperature using a properly controlled oil bath or cryostat. Avoid localized overheating, which can occur with heating mantles.

  • Reagent Addition: If possible, add the purified 1-Iodobutane-d9 to the reaction mixture last, or via syringe pump if the reaction is slow, to minimize its time exposed to potentially destabilizing conditions before it reacts.

Part 4: Data & Visualizations

Table 1: Factors Affecting 1-Iodobutane-d9 Stability
ConditionFactorImpact on StabilityMitigation Strategy
Storage Light ExposureHigh. Initiates radical decomposition.[2]Store in amber, light-blocking containers.[11]
TemperatureModerate to High. Higher temps accelerate decomposition.[18]Refrigerate (2-8°C) for long-term storage.[10]
OxygenModerate. Can participate in radical chain reactions.Store under an inert atmosphere (Ar, N₂).[13]
Stabilizer (Copper)Positive. Scavenges I₂ to halt decomposition.[15][17]Use commercially stabilized product or add copper wire.[8]
In-Reaction LightHigh. Continuously generates radicals.Wrap reaction vessel in aluminum foil.
HeatHigh. Can cause thermal decomposition and side reactions.Use precise temperature control; avoid hot spots.
Strong BasesModerate. Can promote E2 elimination.[1]Choose base and conditions carefully.
Metal CatalystsVariable. Some metals can react with or be poisoned by iodide.Screen catalysts for compatibility with alkyl iodides.[19][20]
Diagrams

Decomposition_Pathway cluster_main Decomposition of 1-Iodobutane (R-I) RI 1-Iodobutane-d9 (R-I) Radicals Butyl Radical (R•) + Iodine Radical (I•) RI->Radicals Light (hν) or Heat (Δ) I2 Iodine (I₂) (Brown Color) Radicals->I2 I• + I• Byproducts Butane (R-R) Butene (Elimination) Radicals->Byproducts R• + R• or Base

Caption: Primary decomposition pathway of 1-iodobutane.

Troubleshooting_Workflow start Start: Low Yield / Side Products check_reagent Is 1-Iodobutane-d9 reagent discolored? start->check_reagent purify Protocol 1: Purify Reagent (Thiosulfate Wash) check_reagent->purify Yes check_setup Is reaction setup protected from light? check_reagent->check_setup No purify->check_setup protect Protocol 2: Wrap flask in foil check_setup->protect No check_temp Is temperature control precise? check_setup->check_temp Yes protect->check_temp optimize_temp Use controlled bath, avoid hot spots check_temp->optimize_temp No proceed Proceed with optimized reaction check_temp->proceed Yes optimize_temp->proceed

Caption: Troubleshooting workflow for reactions involving 1-iodobutane-d9.

References

  • Conversion of 1-bromobutane into 1-iodobutane via SN2 mechanism (Finkelstein reaction). (2023). JoVE. Available at: [Link]

  • Iodobutane (n-butyl iodide) Organic Synthesis. (2022). YouTube. Available at: [Link]

  • Introduction of 1-iodobutane. Nanjing Chemical Material Corp. Available at: [Link]

  • Alkyl iodide storage container and method for purification of alkyl iodide. (2009). Google Patents.
  • Write equations for the preparation of 1-Iodobutane from i)1-butanol ii)1-chlorobutane iii)but-1-ene. (2022). YouTube. Available at: [Link]

  • 1-Iodobutane-d9. PubChem. Available at: [Link]

  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. (2007). ACS Publications. Available at: [Link]

  • Alkyl Iodide. Byju's. Available at: [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. (2024). PubMed Central (PMC). Available at: [Link]

  • Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. (2025). PubMed Central (PMC). Available at: [Link]

  • Iodine(III) Reagents in Radical Chemistry. (2017). ACS Publications. Available at: [Link]

  • Rate Coefficient and Mechanism of the OH-Initiated Degradation of 1-Chlorobutane: Atmospheric Implications. (2010). ACS Publications. Available at: [Link]

  • Alkyl iodide storage container and purifying method of alkyl iodide. (2005). Google Patents.
  • Iodine. Organic Chemistry Portal. Available at: [Link]

  • C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. (2022). PubMed Central (PMC). Available at: [Link]

  • 10.7 Write the equations for the preparation of 1 -iodobutane from (i) 1-butanol (ii) 1-chlorobutane (iii) but-1-ene. (2025). Filo. Available at: [Link]

  • Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. (2025). ResearchGate. Available at: [Link]

  • Organoiodine chemistry. Wikipedia. Available at: [Link]

  • (PDF) Stability of Iodine Content in Iodized Salt. (2007). ResearchGate. Available at: [Link]

  • Explain the following : Alkyl iodides become darken on standing in presence of light. Allen. Available at: [Link]

  • Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. (2021). SciSpace. Available at: [Link]

  • Deuterated Chloroform. Gas Isotopes. Available at: [Link]

  • Halogen-Atom Transfer Enables Copper-Catalyzed Amination of Alkyl Iodides. (2021). Research and Reviews. Available at: [Link]

  • Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. (2009). ACS Publications. Available at: [Link]

  • Studies on the stability of iodine compounds in iodized salt. (1953). PubMed Central (PMC). Available at: [Link]

  • Why alkyl bromides and iodides give color when exposed to light?? (2009). askIITians. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Reactant Solubility with 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 1-Iodobutane-d9. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common hurdles in synthetic chemistry: poor reactant solubility. As a deuterated analog, 1-Iodobutane-d9 shares virtually identical physical and chemical properties with its non-deuterated counterpart, 1-iodobutane.[1] Therefore, troubleshooting strategies are directly interchangeable.

This resource moves beyond simple checklists to provide causal explanations and validated protocols, ensuring your experimental design is robust and your results are reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental solubility characteristics of 1-Iodobutane-d9, and why is my polar reactant immiscible with it?

A1: Understanding the "Like Dissolves Like" Principle.

1-Iodobutane-d9 is a halogenated alkane, making it a relatively non-polar to moderately polar molecule. Its solubility is governed by its ability to form favorable intermolecular interactions with the solvent. It is practically insoluble in highly polar protic solvents like water but shows excellent solubility in a range of organic solvents.[2][3][4]

The core issue often arises when your other reactant is highly polar, ionic (e.g., a salt), or has strong hydrogen-bonding capabilities. The significant mismatch in polarity between your reactant and 1-Iodobutane-d9 prevents them from readily dissolving in the same medium.

Table 1: Solubility Profile of 1-Iodobutane(-d9)

Solvent ClassSpecific SolventsSolubility of 1-Iodobutane(-d9)Rationale
Highly Polar Protic WaterInsoluble[2][5]The hydrophobic butyl chain and the large, non-polarizable iodine atom disrupt the strong hydrogen-bonding network of water.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to MiscibleThese solvents can engage in dipole-dipole interactions without the strong H-bonding that excludes non-polar molecules.
Polar Protic Ethanol, MethanolSoluble / Miscible[3][4]The alkyl portion of the alcohols has favorable van der Waals interactions with the butyl chain of 1-iodobutane.
Non-Polar / Weakly Polar Hexane, Toluene, Diethyl Ether, Chloroform, BenzeneSoluble / Miscible[2][4]Dominated by London dispersion forces, which are compatible with the non-polar character of 1-iodobutane.
Q2: My reactant is an organic salt that needs to react with 1-Iodobutane-d9. They are in two different phases (solid/liquid or liquid/liquid). How can I make them react?

A2: Bridging the Phase Divide with Co-Solvents or Catalysis.

This is a classic heterogeneous reaction challenge. When reactants exist in separate, immiscible phases, the reaction can only occur at the limited interface between them, leading to extremely slow or non-existent reaction rates. The solution is to bring the reactants into a single, homogeneous phase or to actively transport one reactant to the other.

start Problem: Reactants are in separate phases check_solubility Can a single solvent dissolve both reactants? start->check_solubility homogeneous Strategy 1: Achieve a Homogeneous Solution check_solubility->homogeneous Yes biphasic Strategy 2: Use a Biphasic System with a Catalyst check_solubility->biphasic No cosolvent Option A: Use a Co-Solvent System homogeneous->cosolvent polar_aprotic Option B: Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) homogeneous->polar_aprotic ptc Option C: Employ Phase-Transfer Catalysis (PTC) biphasic->ptc protocol_cosolvent Protocol: Screen co-solvents (e.g., THF, Dioxane) to find a miscible mixture. cosolvent->protocol_cosolvent protocol_ptc Protocol: Select a PTC (e.g., TBAB, Aliquat 336) to shuttle the ionic reactant into the organic phase. ptc->protocol_ptc

Caption: Troubleshooting workflow for biphasic or solid-liquid systems.

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[6][7] It works by altering the overall polarity of the solvent system to something that is agreeable to both reactants.[8]

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent Selection: Choose a solvent in which 1-Iodobutane-d9 is highly soluble (e.g., Toluene or THF).

  • Analyte Solubility Test: In a separate vial, attempt to dissolve your polar reactant in the chosen primary solvent. Observe for insolubility.

  • Titration: Begin adding a miscible, more polar co-solvent (e.g., DMF, NMP, or ethanol) dropwise to the vial containing the polar reactant while stirring or sonicating.

  • Observation: Continue adding the co-solvent until your reactant fully dissolves. Note the approximate ratio of primary solvent to co-solvent.

  • Reaction Setup: Prepare the full reaction using the determined solvent/co-solvent ratio. Ensure the final mixture remains homogeneous at the reaction temperature.

For reactions between an ionic reactant in an aqueous or solid phase and an organic reactant (1-Iodobutane-d9) in an organic phase, a Phase-Transfer Catalyst is the ideal solution.[9] The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the anion of your reactant. This new complex is lipophilic and can migrate across the phase boundary into the organic solvent to react.[10][11]

cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous/Solid Phase I-Bu-d9 1-Iodobutane-d9 Product Product I-Bu-d9->Product Q+I- [Q⁺ I⁻] Product->Q+I- Release Q+X- [Q⁺ Nu⁻] Lipophilic Ion Pair Q+X-->I-Bu-d9 Reaction Na+X- Na⁺ Nu⁻ (Reactant Salt) Q+I-->Na+X- Ion Exchange (Regeneration) Na+I- Na⁺ I⁻ (Byproduct)

Sources

Technical Support Center: Improving Nucleophilic Substitution with 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for nucleophilic substitution reactions involving 1-iodobutane-d9. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 1-iodobutane-d9 in nucleophilic substitution reactions.

Q1: What is 1-iodobutane-d9 and how does it differ from 1-iodobutane?

A1: 1-Iodobutane-d9 is a deuterated isotopologue of 1-iodobutane, where all nine hydrogen atoms have been replaced with deuterium.[1] Chemically, they behave very similarly, but the increased mass of deuterium can lead to a kinetic isotope effect (KIE), which may cause a slight difference in reaction rates compared to the non-deuterated counterpart.[2]

Q2: Why is 1-iodobutane a good substrate for nucleophilic substitution?

A2: 1-Iodobutane is an excellent substrate, particularly for SN2 reactions, due to two key features: it is a primary alkyl halide, which minimizes steric hindrance, and the iodide ion is an excellent leaving group.[3][4] This combination facilitates the backside attack by a nucleophile, a characteristic of the SN2 mechanism.[5]

Q3: What is the kinetic isotope effect (KIE) and why is it relevant when using 1-iodobutane-d9?

A3: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] When using 1-iodobutane-d9, the C-D bonds are stronger than the C-H bonds in 1-iodobutane. Breaking these bonds, or changes in their vibrational frequencies during the transition state, can influence the reaction rate. Observing a KIE can provide valuable insights into the reaction mechanism.[2]

Q4: What kind of KIE should I expect for an SN2 reaction with 1-iodobutane-d9?

A4: For an SN2 reaction, you would typically expect a secondary kinetic isotope effect. This is because the C-D bonds are not directly broken during the reaction. The magnitude and direction (normal or inverse) of the KIE can depend on the specific nucleophile and reaction conditions.[6] An inverse KIE (kH/kD < 1), where the deuterated compound reacts faster, can sometimes be observed in SN2 reactions due to steric effects. The shorter C-D bond can slightly reduce steric hindrance for the incoming nucleophile.[7]

Q5: Can 1-iodobutane-d9 undergo SN1 reactions?

A5: As a primary alkyl halide, 1-iodobutane-d9 is not expected to undergo SN1 reactions.[4] The SN1 mechanism proceeds through a carbocation intermediate, and primary carbocations are highly unstable.[8] Therefore, the SN2 pathway is strongly favored.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during nucleophilic substitution reactions with 1-iodobutane-d9.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Explanation
Poor Nucleophile A strong nucleophile is crucial for an efficient SN2 reaction.[9][10][11] If your nucleophile is weak, consider switching to a stronger one (e.g., an anion vs. a neutral molecule).[9]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[12] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[12][13]
Low Reaction Temperature While higher temperatures can sometimes lead to side reactions, an insufficient temperature may result in a very slow reaction rate. Consider a modest increase in temperature, monitoring for the formation of byproducts.
Steric Hindrance Although 1-iodobutane is a primary alkyl halide, a bulky nucleophile can still experience steric hindrance.[14][15] If possible, consider using a less sterically hindered nucleophile.
Impure Reagents Ensure the purity of your 1-iodobutane-d9, nucleophile, and solvent. Water is a common impurity that can deactivate strong nucleophiles. 1-iodobutane can also degrade over time, especially when exposed to light.[16]

Problem 2: Formation of Elimination (E2) Byproducts

Potential Cause Troubleshooting Steps & Explanation
Strongly Basic Nucleophile Many strong nucleophiles are also strong bases. If your nucleophile is too basic, it can promote the E2 elimination reaction, leading to the formation of butene.[17] This is especially true with secondary alkyl halides, but can occur with primary halides under certain conditions.[18]
High Reaction Temperature Higher temperatures generally favor elimination over substitution. If you are observing significant elimination, try running the reaction at a lower temperature.
Sterically Hindered Substrate/Nucleophile While 1-iodobutane is not highly hindered, using a bulky, basic nucleophile will favor elimination.[14] If substitution is the desired outcome, a less hindered nucleophile should be used.

Problem 3: Reaction is Slower Than Expected with 1-Iodobutane-d9

Potential Cause Troubleshooting Steps & Explanation
Kinetic Isotope Effect (KIE) As discussed in the FAQs, the presence of deuterium can lead to a KIE. A normal KIE (kH/kD > 1) would result in a slower reaction rate for the deuterated substrate. This is a natural consequence of the isotopic substitution and provides mechanistic information.
Reagent Purity Ensure that the 1-iodobutane-d9 is of high isotopic and chemical purity. Contaminants could inhibit the reaction. Many commercial sources of 1-iodobutane-d9 contain a copper stabilizer.[19][20]

III. Experimental Protocols & Visualizations

General Protocol for a Nucleophilic Substitution (SN2) Reaction with 1-Iodobutane-d9

  • Reagent Preparation: Dry the solvent (e.g., acetone) over molecular sieves. Ensure the nucleophile is dry and of high purity. 1-iodobutane-d9 should be stored protected from light.[21][22]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen polar aprotic solvent.

  • Addition of Electrophile: Add 1-iodobutane-d9 to the solution of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography or distillation).

Diagrams

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu···CD₂(CD₂)₂CD₃···I]⁻ Nu->TS Backside Attack Substrate D₃C(CD₂)₂CD₂-I Substrate->TS Product Nu-CD₂(CD₂)₂CD₃ TS->Product LeavingGroup I⁻ TS->LeavingGroup

Caption: SN2 reaction mechanism with 1-iodobutane-d9.

Troubleshooting_Flowchart Start Low Product Yield? Check_Nucleophile Is the nucleophile strong? Start->Check_Nucleophile Yes Side_Reaction Check for E2 byproduct Start->Side_Reaction No Check_Solvent Is the solvent polar aprotic? Check_Nucleophile->Check_Solvent Yes Change_Nucleophile Use a less basic nucleophile Check_Nucleophile->Change_Nucleophile No Check_Temp Is the temperature adequate? Check_Solvent->Check_Temp Yes Optimize_Conditions Optimize conditions Check_Solvent->Optimize_Conditions No, change solvent Check_Purity Are reagents pure and dry? Check_Temp->Check_Purity Yes Check_Temp->Optimize_Conditions No, increase temperature Check_Purity->Optimize_Conditions Yes Check_Purity->Optimize_Conditions No, purify reagents Lower_Temp Lower reaction temperature Side_Reaction->Lower_Temp Yes Side_Reaction->Change_Nucleophile Consider Lower_Temp->Optimize_Conditions Change_Nucleophile->Optimize_Conditions

Caption: Troubleshooting flowchart for low product yield.

IV. Safety Information

1-Iodobutane and its deuterated analog are flammable liquids and should be handled with care.[1][23] They are also harmful if inhaled.[1][23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] Store 1-iodobutane-d9 away from heat and sources of ignition, and protect it from light.[21][22]

V. References

  • 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights. (2026, January 25). Vertex AI Search.

  • How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? (2018, October 19). Quora.

  • 1-Iodobutane - Solubility of Things. Solubility of Things.

  • Introduction of 1-iodobutane. Nanjing Chemical Material Corp.

  • Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.

  • 1-Iodobutane - Safety Data Sheet. (2026, January 17). ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 9). Fisher Scientific.

  • 1-Iodobutane-d9 | C4H9I | CID 12208645. PubChem.

  • Nucleophilic Substitution: Practice Problems. (2015, October 27). YouTube.

  • Butyl iodide | C4H9I | CID 10962. PubChem.

  • 1-Iodobutane (D₉, 98%). Cambridge Isotope Laboratories.

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry.

  • Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group.

  • 1-Iodobutane-d9 D = 98atom , = 99 CP, Yes copper stabilizer 59012-24-7. Sigma-Aldrich.

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.

  • Kinetic isotope effect. Wikipedia.

  • The SN1 Reaction Mechanism and SN1 Practice Problems. (2024, June 18). Chemistry Steps.

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary.

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry.

  • 1-Iodobutane | 542-69-8. ChemicalBook.

  • SN2 reaction of alkyl halides. (2019, July 17). YouTube.

  • SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. ResearchGate.

  • Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts.

Sources

Navigating Steric Hindrance in 1-Iodobutane-d9 Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodobutane-d9. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with steric hindrance in your experiments. By understanding the underlying principles and employing the strategies outlined below, you can optimize your reaction outcomes and ensure the integrity of your results.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a critical concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that can impede a chemical reaction.[1] In the case of 1-iodobutane-d9, the butyl group, although a primary alkyl halide, presents a degree of steric bulk that can influence reaction rates and pathways.[2] This guide will address common issues encountered during nucleophilic substitution (SN2) and elimination (E2) reactions involving this deuterated substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 1-iodobutane-d9, providing explanations and actionable solutions.

Question 1: My SN2 reaction with 1-iodobutane-d9 is unexpectedly slow or incomplete. What are the likely causes and how can I improve the reaction rate?

Answer:

A sluggish SN2 reaction with 1-iodobutane-d9 is a common issue primarily rooted in steric hindrance. The nucleophile's approach to the electrophilic carbon is impeded by the butyl chain.[3][4] Here’s a breakdown of the contributing factors and how to address them:

  • Steric Hindrance from the Alkyl Group: The four-carbon chain of 1-iodobutane creates a more sterically crowded environment compared to smaller alkyl halides like iodomethane.[2] This "getting in the way" of the nucleophile slows down the backside attack required for an SN2 mechanism.[5]

  • Choice of Nucleophile: Bulky nucleophiles will exacerbate the effects of steric hindrance.

  • Solvent Effects: The choice of solvent can significantly impact the nucleophile's reactivity and, consequently, the reaction rate.

Troubleshooting Protocol:

  • Evaluate Your Nucleophile:

    • If using a bulky nucleophile: Consider switching to a smaller, less sterically hindered nucleophile if the reaction chemistry allows. For example, methoxide is less hindered than tert-butoxide.

    • Enhance Nucleophilicity: If the nucleophile cannot be changed, ensure its nucleophilicity is maximized. For anionic nucleophiles, using a polar aprotic solvent like DMSO or DMF can enhance their reactivity by minimizing solvation of the nucleophile.[6]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently warming the reaction can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as excessive heat can favor the competing E2 elimination reaction.[6] Monitor the reaction closely for the formation of butene-dx byproducts.

    • Increase Concentration: Increasing the concentration of the nucleophile can also increase the reaction rate according to the second-order rate law of SN2 reactions.[5]

  • Solvent Selection:

    • Utilize Polar Aprotic Solvents: Solvents like acetone, DMF, or DMSO are ideal for SN2 reactions as they do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "free" to attack the substrate.[7]

Factor Problem Solution
Substrate Steric hindrance from the butyl group.Cannot be changed, but its effect can be mitigated by optimizing other parameters.
Nucleophile A bulky nucleophile is being used.Switch to a smaller, less hindered nucleophile.
Temperature Insufficient energy to overcome the activation barrier.Carefully increase the reaction temperature while monitoring for side products.
Solvent Protic solvent is deactivating the nucleophile.Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).
Question 2: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this E2 elimination side reaction?

Answer:

The formation of butene-dx isomers indicates that the E2 elimination pathway is competing with your desired SN2 reaction. This is common when using a strong base as a nucleophile.[8] Here's how to favor substitution over elimination:

  • Nucleophile/Base Strength: Strong, sterically hindered bases preferentially act as bases rather than nucleophiles, abstracting a proton from the β-carbon and leading to elimination.[9]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[6]

Strategies to Favor SN2 over E2:

  • Choice of Nucleophile/Base:

    • Use a good nucleophile that is a weak base. Examples include halides (I-, Br-), azide (N3-), and cyanide (CN-).

    • If you must use a strong base (e.g., an alkoxide), use the least sterically hindered option possible (e.g., methoxide or ethoxide over tert-butoxide).

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate. Consider running the reaction at room temperature or even 0 °C if feasible.

  • Solvent Choice:

    • Polar aprotic solvents, which are ideal for SN2 reactions, can also help to suppress E2 reactions to some extent compared to polar protic solvents.

Experimental Workflow to Minimize E2 Elimination:

E2_Minimization start Reaction Setup nucleophile Select Nucleophile start->nucleophile temperature Set Temperature nucleophile->temperature solvent Choose Solvent temperature->solvent run_reaction Run Reaction & Monitor solvent->run_reaction analysis Analyze Product Mixture (GC-MS, NMR) run_reaction->analysis outcome E2 Product Present? analysis->outcome success Desired S N 2 Product outcome->success No/Minimal troubleshoot Troubleshoot outcome->troubleshoot Yes troubleshoot->nucleophile Use less basic/ hindered nucleophile troubleshoot->temperature Lower Temperature

Caption: Workflow for minimizing E2 elimination.

Frequently Asked Questions (FAQs)

Q1: Does the deuterium labeling in 1-iodobutane-d9 significantly affect its reactivity compared to non-deuterated 1-iodobutane?

A: The presence of deuterium in place of hydrogen can lead to a kinetic isotope effect (KIE), where the rate of a reaction is different for the deuterated and non-deuterated compounds.[10]

  • For SN2 reactions: The C-D bond is not broken in the rate-determining step. Therefore, you would expect to see a small secondary kinetic isotope effect. The C-D bond is slightly shorter and stronger than a C-H bond. In the SN2 transition state, the hybridization at the α-carbon changes, which can lead to a small change in reaction rate. This effect is generally minor and often results in a rate that is very similar to or slightly slower than the non-deuterated analog.[11]

  • For E2 reactions: The E2 mechanism involves the breaking of a C-H (or C-D) bond at the β-position in the rate-determining step.[12] In this case, a significant primary kinetic isotope effect is expected, with the C-D bond breaking more slowly than the C-H bond. This can be a useful tool for mechanistic studies.

Q2: I am trying to form a Grignard reagent from 1-iodobutane-d9, but the reaction is difficult to initiate. What could be the problem?

A: Difficulty in initiating Grignard reagent formation is a classic problem, often unrelated to the substrate itself. The primary culprit is usually the passivation of the magnesium metal surface with a layer of magnesium oxide.[13]

Activation Protocol for Grignard Reagent Formation:

Grignard_Activation cluster_activation Activation Methods start Prepare Anhydrous Setup (flame-dried glassware, dry ether) mg Add Magnesium Turnings start->mg activation Activate Magnesium Surface mg->activation add_iodobutane Add a small amount of 1-iodobutane-d9 activation->add_iodobutane i2 Add a crystal of Iodine activation->i2 dibromoethane Add a few drops of 1,2-dibromoethane activation->dibromoethane crushing Mechanically crush Mg with a glass rod activation->crushing initiation Observe for Initiation (bubbling, color change) add_iodobutane->initiation main_addition Slowly add remaining 1-iodobutane-d9 initiation->main_addition

Caption: Methods for activating magnesium for Grignard synthesis.

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[14] Ensure all glassware is rigorously dried and that anhydrous solvents are used.

  • Activation: Use one of the following methods to activate the magnesium:

    • Add a small crystal of iodine.[15]

    • Add a few drops of 1,2-dibromoethane.[13]

    • Mechanically crush the magnesium turnings with a dry stirring rod.

Q3: Can 1-iodobutane-d9 undergo SN1 or E1 reactions?

A: As a primary alkyl halide, 1-iodobutane-d9 is a very poor substrate for SN1 and E1 reactions. These mechanisms proceed through a carbocation intermediate. A primary carbocation is highly unstable and therefore unlikely to form.[16] SN2 and E2 pathways, which do not involve a discrete carbocation intermediate, are the dominant mechanisms for primary alkyl halides.[17] For SN1/E1 reactions to become significant, a secondary or, preferably, a tertiary alkyl halide is required.[6]

References

  • Brainly. (2024, January 4). Why doesn't the iodobutane product react with the leaving halide to reform the starting material? Retrieved from [Link]

  • Grubel, K., Rosenthal, W. S., Autrey, T., Henson, N. J., Koh, K., Flowers, S., & Blake, T. A. (n.d.). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Asakzai, Z. (n.d.). Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Academia.edu. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Introduction of 1-iodobutane. Retrieved from [Link]

  • Richardson, J. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodobutane-d9. Retrieved from [Link]

  • Quora. (2018, October 19). How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 19). regioselectivity in the E2 reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (2012, June 22). E2 mechanism: regioselectivity [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 350 Jasperse Ch. 6 Notes. Retrieved from [Link]

  • Vibzzlab. (2022, November 21). Iodobutane ( n-butyl iodide ) Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]

  • StudySmarter. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]

  • Reddit. (n.d.). Use of iodine in making Grignard reagent?. r/chemhelp. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. Retrieved from [Link]

  • Dr. PKS & MPS Classes. (2023, July 23). SN1 & SN2 Reactions | Intro, Kinetics, Mechanism, Stereochemistry, ReactivityOrder, Examples BP 202T [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • Rieke, R. D., & Hanson, M. V. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 1-Iodobutane-d9 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-iodobutane-d9. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this deuterated alkyl chain into their molecules. As an isotopically labeled analogue, 1-iodobutane-d9 is a valuable tool in mechanistic studies and for enhancing the metabolic profiles of pharmaceutical candidates. However, its identity as a non-activated primary alkyl halide presents specific challenges in common cross-coupling reactions, primarily related to slow oxidative addition and competing side reactions like β-hydride elimination.[1]

This document provides in-depth, field-proven insights in a question-and-answer format to help you select the optimal catalyst system and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic reactions for using 1-iodobutane-d9?

1-Iodobutane-d9, as a primary alkyl iodide, is most frequently used in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent electrophile.[2] The most successful and widely applied reactions include:

  • Suzuki-Miyaura Coupling: To form a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond by coupling with an organoboron reagent (boronic acid or ester).[3][4][5]

  • Sonogashira Coupling: To form a C(sp³)–C(sp) bond by coupling with a terminal alkyne. Nickel catalysts have shown particular promise for this transformation with alkyl halides.[6][7][8]

  • Buchwald-Hartwig Amination: To form a C(sp³)–N bond by coupling with a primary or secondary amine. This reaction has revolutionized the synthesis of aryl amines and can be extended to alkyl amines.[9][10][11]

  • Heck Reaction: To form a C(sp³)–C(sp²) bond by coupling with an alkene, although this is often more challenging for alkyl halides compared to aryl or vinyl halides.[12][13][14]

  • Photoredox Catalysis: An emerging and powerful alternative that uses light to generate radical intermediates, effectively overcoming some of the traditional barriers associated with alkyl halide activation in cross-coupling.[15][16][17]

Q2: Should I use a Palladium or a Nickel catalyst for my reaction with 1-iodobutane-d9?

The choice between palladium and nickel is dictated by the specific reaction, cost considerations, and the nature of the nucleophilic partner.

  • Palladium catalysts are the most common and well-understood for a broad range of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[18][19][20] They often offer high functional group tolerance. However, for unactivated alkyl halides, overcoming slow oxidative addition and preventing β-hydride elimination requires careful selection of specialized, bulky, and electron-rich phosphine ligands.

  • Nickel catalysts are an excellent, cost-effective alternative to palladium and have emerged as highly effective for coupling with alkyl electrophiles, particularly in Sonogashira reactions.[6][7][21] Nickel systems can sometimes succeed where palladium fails, especially in forming C(sp³)–C(sp³) bonds, due to different mechanistic pathways that can circumvent common side reactions.[1][22]

The following decision workflow can guide your initial selection:

cluster_start Catalyst Selection Workflow for 1-Iodobutane-d9 cluster_ligands Ligand/Condition Optimization start Identify Reaction Type suzuki Suzuki (C-C sp²) start->suzuki sonogashira Sonogashira (C-C sp) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald other Other (e.g., Heck) start->other pd_choice Palladium System (High Generality) suzuki->pd_choice Primary Choice ni_choice Nickel System (High Activity for C-sp) sonogashira->ni_choice Often Preferred pd_buchwald Palladium System (Well-Established) buchwald->pd_buchwald other->pd_choice ligand_pd Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type) pd_choice->ligand_pd ligand_ni Use P,N or P,S Bidentate Ligands ni_choice->ligand_ni ligand_buchwald Use Specialized Biarylphosphine Ligands (e.g., SPhos, XPhos) pd_buchwald->ligand_buchwald

Caption: Catalyst selection decision workflow for 1-iodobutane-d9.

Q3: What is the role of ligands, and why are "bulky, electron-rich" ones always recommended for alkyl halides?

Ligands are crucial as they bind to the metal center (Pd or Ni) and modulate its electronic properties and steric environment. This directly impacts catalyst stability, activity, and selectivity.[23] For reactions with alkyl halides like 1-iodobutane-d9, bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) are essential for two primary reasons:

  • Promoting Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the metal center, making it more nucleophilic and facilitating the oxidative addition step with the alkyl iodide. This is often the rate-limiting step in the catalytic cycle.[5]

  • Inhibiting β-Hydride Elimination: The steric bulk of the ligands creates a crowded environment around the metal center. This physically hinders the formation of the planar, four-membered transition state required for β-hydride elimination, a major decomposition pathway that leads to butene-d8 and catalyst deactivation.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several factors related to the catalyst's activity and stability.

  • Probable Cause A: Inefficient Catalyst Activation

    • Explanation: Many cross-coupling reactions require a Pd(0) or Ni(0) species to initiate the catalytic cycle.[4][19] If you start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state.[20][23] If this reduction is inefficient, the reaction will not start.

    • Solution:

      • Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Ensure Proper Reducing Conditions: If using a Pd(II) source, ensure your reaction contains a component that can act as a reductant. Amines, phosphines, or certain bases can fulfill this role.[12]

      • Pre-catalyst Selection: Consider using modern "pre-catalysts" which are designed for rapid and reliable generation of the active catalytic species.

  • Probable Cause B: β-Hydride Elimination is Dominating

    • Explanation: After oxidative addition of 1-iodobutane-d9 to the metal center, the resulting alkyl-metal intermediate can undergo β-hydride elimination. This is a facile process for alkyl chains with hydrogens (or deuterium) on the β-carbon. The product is butene-d8 and a metal-hydride species, which terminates the desired catalytic cycle. This is arguably the biggest challenge for cross-coupling with alkyl halides.[1]

    • Solution:

      • Ligand Choice: As discussed in FAQ #3, use bulky, electron-rich ligands to sterically block this pathway.

      • Reaction Temperature: Keep the reaction temperature as low as possible while still enabling oxidative addition. Higher temperatures often favor β-hydride elimination.

      • Fast Reductive Elimination: Choose a nucleophile and conditions that promote a rapid transmetalation and reductive elimination, minimizing the lifetime of the alkyl-metal intermediate and thus its opportunity to decompose.

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, side products can complicate purification and reduce the yield of the desired deuterated molecule.

  • Probable Cause A: Homocoupling of the Nucleophile

    • Explanation: In Suzuki reactions, boronic acids can homocouple to form a biaryl or dialkyl species. This is often promoted by the presence of oxygen or high temperatures.

    • Solution:

      • Degas Thoroughly: Ensure the reaction mixture is rigorously deoxygenated by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

      • Control Temperature: Avoid unnecessarily high reaction temperatures.

      • Optimize Base and Stoichiometry: The choice of base and the stoichiometry of the reagents can influence the rate of homocoupling versus the desired cross-coupling.

  • Probable Cause B: Deuterium Scrambling

    • Explanation: Under certain conditions, particularly with palladium catalysis, reversible C-H (or C-D) activation can occur.[24] This can lead to "deuterium scrambling," where the deuterium atoms migrate to other positions on the molecule or are exchanged with hydrogen atoms from the solvent or other reagents.[25][26] This compromises the isotopic purity of the final product.

    • Solution:

      • Mild Reaction Conditions: Use the mildest possible temperature and reaction time that affords a good yield.

      • Choice of Solvent: Use aprotic, and preferably deuterated, solvents if scrambling with the solvent is suspected.

      • Catalyst System: Some catalyst systems are more prone to reversible C-H activation than others. If scrambling is a persistent issue, screening alternative ligands or switching to a different metal (e.g., Nickel) may be necessary.

Data & Catalyst System Comparison

The following table summarizes common catalyst systems for key reactions involving alkyl iodides. Note that optimal conditions are highly substrate-dependent and require empirical optimization.

Reaction TypeCatalyst SystemTypical LigandBaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃Buchwald-type (SPhos, XPhos) or P(t-Bu)₃K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF25 - 80Requires bulky, electron-rich ligands to prevent β-hydride elimination.[3][27]
Sonogashira NiCl₂(dppp) or Ni(acac)₂PPh₃, PCy₃Cs₂CO₃, K₂CO₃DMSO, DMF25 - 60Nickel is often more effective than Palladium for C(sp³)–C(sp) coupling.[7][8]
Buchwald-Hartwig Pd₂(dba)₃Josiphos or Buchwald-type ligandsNaOt-Bu, LHMDSToluene, DME50 - 100Strong, non-nucleophilic bases are required. The ligand choice is critical.[9][10]
Photoredox/Ni NiBr₂·glyme / Photocatalyst (e.g., Ir or Ru complex)dtbbpyOrganic BaseDMA, DMF25Uses visible light; avoids high temperatures and strong bases, offering a different reactivity profile.[15][16]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-iodobutane-d9 with an arylboronic acid.

Reaction: Aryl-B(OH)₂ + I-CD₂(CD₂)₂CD₃ ⟶ Aryl-CD₂(CD₂)₂CD₃

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv).

    • Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

    • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add 1-iodobutane-d9 (1.2 mmol, 1.2 equiv) via syringe.

  • Execution and Monitoring:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated product.

cluster_cycle Suzuki Catalytic Cycle for 1-Iodobutane-d9 cluster_side Competing Side Reaction pd0 Pd(0)L₂ pdi_alkyl R-Pd(II)L₂-I (R = Bu-d9) pd0->pdi_alkyl Oxidative Addition pdi_aryl R-Pd(II)L₂-Aryl pdi_alkyl->pdi_aryl Transmetalation (with Ar-B(OR)₃⁻) elimination β-Deuteride Elimination pdi_alkyl->elimination Undesired Pathway pdi_aryl->pd0 Reductive Elimination product Aryl-C₄D₉ pdi_aryl->product iodobutane I-C₄D₉ iodobutane->pdi_alkyl boronic Aryl-B(OH)₂ + Base boronic->pdi_aryl butene Butene-d8 elimination->butene

Caption: Simplified Suzuki catalytic cycle with the competing β-deuteride elimination pathway.

References

  • Vertex AI Search. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • RSC Publishing. Nickel catalysts in Sonogashira coupling reactions.
  • ResearchGate. (2025). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions.
  • Accounts of Chemical Research. Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • PubMed. Hydrogen/deuterium scrambling during quadrupole time-of-flight MS/MS analysis of a zinc-binding protein domain.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. (2023).
  • NIH. Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I).
  • Wikipedia. Buchwald–Hartwig amination.
  • Macmillan Group - Princeton University. (2022). Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed. (2019). Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry.
  • PubMed. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides.
  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
  • PMC - NIH. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes.
  • RSC Publishing. Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

Sources

Technical Support Center: Monitoring 1-Iodobutane-d9 Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: 1-Iodobutane-d9 (Deuterated Butyl Iodide) Application: Alkylation Reactions (Nucleophilic Substitution) Support Tier: Senior Application Scientist Level

Core Challenge: The "Invisible" Reagent

The most frequent support ticket regarding 1-Iodobutane-d9 is: "I spotted the reagent, but I see nothing under UV light."

The Scientific Reality: 1-Iodobutane-d9 lacks a conjugated


-system (chromophore). Therefore, it is UV inactive  at standard wavelengths (254 nm). It will not quench the fluorescent indicator (

) on silica plates. To monitor this reaction, you must move beyond UV detection to chemical derivatization (staining) or specific physical adsorption methods.

Visualization Protocols (The Solution)

Do not rely on UV.[1] Use the following validated visualization methods.

Method A: Silver Nitrate Stain (Highly Specific)

This is the "Gold Standard" for alkyl halides. It relies on the precipitation of silver iodide (


), which is chemically distinct and highly sensitive.
  • Mechanism:

    
    
    
  • Preparation: Dissolve 1g

    
     in 1 mL 
    
    
    
    , then add 20 mL acetone.
  • Protocol:

    • Elute the TLC plate.

    • Air dry (Do not heat gun—see Section 3).

    • Dip the plate into the stain.[2][3][4]

    • Expose the plate to bright UV or sunlight for 1-2 minutes.

    • Result: The alkyl iodide appears as a distinct white or gray precipitate spot on a darkened background.

Method B: Iodine Chamber (Reversible)

Best for quick checks during the reaction to preserve the plate for a second stain.

  • Mechanism: Iodine vapor physically adsorbs into the lipophilic alkyl chain of the 1-Iodobutane-d9.

  • Protocol: Place the dried plate in a jar containing silica gel and solid iodine crystals.

  • Result: Brown/Yellow spots appear rapidly.[1][5] Circle them immediately with a pencil; they will fade as iodine desorbs.[1]

Method C: KMnO4 (Oxidative)

Useful if you lack Silver Nitrate, though less specific than Method A.

  • Mechanism: Oxidizes the alkyl chain.

  • Result: Yellow spot on a bright purple background.

Critical Handling: Volatility & Stability

A common failure mode is the "Vanishing Spot."

The Physics of Volatility: While 1-Iodobutane-d9 has a boiling point of ~130°C, it is highly volatile when dispersed as a thin film on the high-surface-area silica of a TLC plate.

  • Rule: NEVER use a heat gun to dry the plate before development or before staining.

  • Consequence: Heating will evaporate the reagent off the silica before you can visualize it, leading to a false negative (thinking the reagent is consumed when it is effectively just evaporated).

Isotope Effect & Reference Standards: Deuterium (


) and Protio (

) isotopologues possess nearly identical physicochemical properties regarding polarity.
  • Self-Validating Step: You do not need to waste expensive deuterated material to find your

    
    . Run a lane of non-deuterated 1-Iodobutane (cheap) alongside your reaction. The 
    
    
    
    values will be indistinguishable on standard silica gel.

Troubleshooting Decision Matrix

The following diagram outlines the logical workflow for resolving detection issues.

TLC_Monitoring Start Start: Spot Not Visible CheckUV Method: UV (254nm) Start->CheckUV UV_Fail Result: No Spot CheckUV->UV_Fail No Conjugation CheckStain Select Visualization Method UV_Fail->CheckStain Stain_AgNO3 Silver Nitrate (AgNO3) CheckStain->Stain_AgNO3 Specific for Halides Stain_I2 Iodine Chamber (I2) CheckStain->Stain_I2 General Lipophilic CheckDry Did you use a Heat Gun? Stain_AgNO3->CheckDry Stain_I2->CheckDry Evaporated Error: Reagent Evaporated CheckDry->Evaporated Yes (Heat Used) Success Success: Spot Visible CheckDry->Success No (Air Dried) Evaporated->Start Repeat w/ Air Dry

Figure 1: Troubleshooting workflow for "Invisible" 1-Iodobutane-d9 spots. Note the critical checkpoint regarding heat drying.

Comparative Data: Visualization Efficacy

MethodSensitivitySpecificityDestructive?Suitability for 1-Iodobutane-d9
UV (254 nm) NoneN/ANoUnsuitable (No chromophore)
Iodine (

)
ModerateLow (Lipophiles)No (Reversible)Good (Quick check)
Silver Nitrate HighHigh (Halides)YesExcellent (Best contrast)
KMnO4 ModerateLow (Oxidizable)YesFair (General alkyl stain)
p-Anisaldehyde LowModerateYesPoor (Requires heat, risks evaporation)

Frequently Asked Questions (FAQ)

Q: Does the deuterium labeling change the


 value compared to regular 1-Iodobutane? 
A:  For standard silica TLC, No.  The Isotope Effect on polarity is negligible. You can confidently use non-deuterated 1-Iodobutane as a reference standard to identify the spot location. This saves your expensive deuterated reagent.

Q: My spot turned brown before I even stained it. What happened? A: Alkyl iodides are light-sensitive and prone to homolytic cleavage, releasing elemental iodine (


).
  • Diagnosis: If your reagent bottle is yellow/brown, it has degraded.

  • Fix: Wash the organic layer with sodium thiosulfate (

    
    ) to remove free iodine before use, or distill if high purity is required.
    

Q: Can I monitor the reaction by the disappearance of 1-Iodobutane-d9? A: Only if it is the limiting reagent. In many alkylations, the alkyl halide is used in excess (1.2 - 1.5 eq). Therefore, a spot for 1-Iodobutane-d9 may persist even after the reaction is complete.

  • Better Strategy: Monitor the disappearance of the Nucleophile (which is often UV active) and the appearance of the Product (which will be less polar than the nucleophile but more polar than the alkyl iodide).

Q: I see a streak instead of a spot. Why? A: Alkyl iodides can degrade on acidic silica during the run.

  • Solution: Add 1% Triethylamine (

    
    ) to your eluent system to neutralize the silica acidity and prevent on-plate decomposition.
    

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols (Silver Nitrate). Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography Principles and Rf Values. Retrieved from [Link]

Sources

Navigating the Nuances of 1-Iodobutane-d9 Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodobutane-d9. This guide is designed to provide you with in-depth, field-proven insights into the workup procedures for reactions involving this valuable isotopically labeled compound. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a resource that explains the causality behind experimental choices, ensuring your success and the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 1-iodobutane-d9.

Q1: What are the primary applications of 1-iodobutane-d9 in research and drug development?

1-Iodobutane-d9 is primarily used as an alkylating agent to introduce a deuterated butyl group into a molecule of interest.[1][2][3] This is particularly valuable in pharmaceutical research for several reasons:

  • Metabolic Studies (DMPK): Deuterated compounds help in studying the metabolic fate of a drug (Deuterium Isotope Effect), potentially leading to improved metabolic stability and a better pharmacokinetic profile.

  • Mechanistic Studies: The deuterium label can be used as a tracer to elucidate reaction mechanisms.

  • Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their similar chemical properties but distinct mass.

Q2: Are there significant differences in reactivity between 1-iodobutane-d9 and its non-deuterated counterpart?

For most applications, the reactivity of 1-iodobutane-d9 is very similar to that of 1-iodobutane. The carbon-iodine bond is the reactive site, and the presence of deuterium on the butyl chain does not significantly alter its strength or the nucleophilic substitution reactions it undergoes.[4][5] However, the kinetic isotope effect, while generally small for reactions not directly involving C-D bond cleavage, should be a consideration in highly sensitive kinetic studies.

Q3: How can I confirm the successful incorporation of the deuterated butyl group into my target molecule?

The most common methods for confirming isotopic incorporation are:

  • Mass Spectrometry (MS): You should observe a mass increase corresponding to the addition of the d9-butyl group (a mass shift of +9 compared to the non-deuterated analog).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will see the disappearance of the signals corresponding to the butyl protons.

    • ²H (Deuterium) NMR: You will observe signals in the regions where the butyl protons would normally appear.

Q4: What are the key safety considerations when handling 1-iodobutane-d9?

1-Iodobutane-d9 is a flammable liquid and is harmful if inhaled.[6] It is also sensitive to light and can discolor over time.[7] Always handle it in a well-ventilated fume hood, away from open flames and strong oxidants.[7] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While deuterium is a stable, non-radioactive isotope, it's crucial to handle all chemicals with care.

Standard Workup Protocol: A Grignard Reaction Example

A common application of 1-iodobutane-d9 is in the formation of a deuterated Grignard reagent, which is then reacted with an electrophile. The workup of such a reaction is critical for obtaining a pure product with high isotopic enrichment.

Reaction Scheme: CD₃(CD₂)₃I + Mg → CD₃(CD₂)₃MgI CD₃(CD₂)₃MgI + E⁺ → CD₃(CD₂)₃-E

Step-by-Step Workup Procedure:
  • Quenching the Reaction:

    • Rationale: The primary goal of quenching is to neutralize any unreacted Grignard reagent, which is a very strong base and highly reactive.[8][9][10] Failure to do so can lead to uncontrolled reactions upon exposure to air or aqueous solutions.

    • Procedure: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). The addition should be dropwise, especially at the beginning, as the reaction can be exothermic.[11]

    • Expert Tip: Avoid quenching with water directly if your product is susceptible to hydrolysis or if you need to control the pH. A saturated NH₄Cl solution is weakly acidic and is generally a good choice for quenching Grignard reactions. For introducing a deuterium atom at a specific location, quenching with D₂O can be a useful strategy.[12][13]

  • Liquid-Liquid Extraction:

    • Rationale: This step separates the desired organic product from the aqueous layer containing inorganic salts (e.g., magnesium salts).

    • Procedure: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the product. Shake the funnel gently at first to release any evolved gas, then more vigorously. Allow the layers to separate and drain the aqueous layer.

    • Expert Tip: Choose an extraction solvent in which your product is highly soluble and which is immiscible with water. Diethyl ether is a common choice for Grignard reaction workups as it is often the reaction solvent.

  • Washing the Organic Layer:

    • Rationale: Washing removes any remaining inorganic impurities, unreacted starting materials, or byproducts.

    • Procedure:

      • Wash the organic layer with a dilute solution of HCl (e.g., 1 M) to remove any remaining magnesium hydroxides.

      • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

      • Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

    • Expert Tip: Perform each wash by adding the aqueous solution to the separatory funnel containing the organic layer, shaking, allowing the layers to separate, and then draining the aqueous layer.

  • Drying the Organic Layer:

    • Rationale: It is crucial to remove all traces of water from the organic layer before solvent evaporation to prevent product degradation and to obtain an accurate yield.

    • Procedure: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Expert Tip: MgSO₄ is a faster and more efficient drying agent than Na₂SO₄, but it can be slightly acidic. Choose your drying agent based on the stability of your product.

  • Solvent Removal and Product Isolation:

    • Rationale: This step isolates the crude product by removing the volatile organic solvent.

    • Procedure: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator.

    • Expert Tip: Be mindful of the boiling point of your product to avoid its loss during solvent evaporation.

  • Purification:

    • Rationale: The crude product will likely contain impurities that need to be removed to obtain the desired compound in high purity.

    • Procedure: The choice of purification method depends on the properties of the product. Common techniques include:

      • Column Chromatography: Effective for separating compounds with different polarities.[14]

      • Distillation: Suitable for volatile liquid products.

      • Recrystallization: Ideal for solid products.

    • Expert Tip: Due to the similar physical properties of deuterated and non-deuterated compounds, standard purification techniques like chromatography or distillation will not separate your desired deuterated product from any non-deuterated isotopologues.[15] Therefore, it is crucial to start with high-purity 1-iodobutane-d9 and ensure complete reaction to maximize isotopic enrichment.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Grignard reagent formation due to wet glassware or solvents.Ensure all glassware is oven-dried and solvents are anhydrous. Diethyl ether or THF are essential for Grignard reagent formation.[12]
Inactive magnesium turnings.Activate the magnesium turnings by crushing them or adding a small crystal of iodine.
Grignard reagent reacted with atmospheric moisture or CO₂.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Grignard reagents are strong bases and react with water.[8][9]
Presence of Octane-d18 as a Major Byproduct Wurtz-type coupling of the Grignard reagent with unreacted 1-iodobutane-d9.Add the 1-iodobutane-d9 slowly to the magnesium turnings to maintain a low concentration of the alkyl iodide.[16]
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS and ensure it has gone to completion before quenching.[11]
Steric hindrance at the reaction site.Consider using a less hindered Grignard reagent or a more reactive electrophile.
Product is Contaminated with Butane-d10 The Grignard reagent was inadvertently quenched by a proton source (e.g., moisture).Ensure anhydrous conditions are strictly maintained.
Difficulty in Separating Product from Starting Material Similar polarity of the product and 1-iodobutane-d9.Optimize the column chromatography conditions (e.g., solvent system, gradient). If the boiling points are sufficiently different, fractional distillation could be an option.

Visualizing the Workflow

Experimental Workflow for a Grignard Reaction with 1-Iodobutane-d9

Workup_Procedure cluster_reaction Reaction cluster_workup Workup A 1-Iodobutane-d9 + Mg in dry ether/THF B Grignard Reagent (CD3(CD2)3MgI) A->B Formation C Addition of Electrophile (E+) B->C Reaction D Reaction Mixture C->D E Quenching (e.g., sat. NH4Cl) D->E Proceed to Workup F Liquid-Liquid Extraction E->F G Washing (Acid, Base, Brine) F->G H Drying (e.g., MgSO4) G->H I Solvent Removal (Rotary Evaporator) H->I J Purification (e.g., Chromatography) I->J K Pure Product J->K

Caption: General workflow for a Grignard reaction involving 1-iodobutane-d9 and subsequent workup.

References

  • Deepwater Chemicals, Inc. (n.d.). N-Butyl Iodide, 1-Iodobutane. Retrieved from [Link]

  • 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights. (2026, January 25). Chembk. Retrieved from [Link]

  • Clark, J. (2015, November 26). Our halogenoalkanes. IB Chemistry blog. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Introduction of 1-iodobutane. Retrieved from [Link]

  • The reactions of the halogenoalkanes. (n.d.). The Cherwell School. Retrieved from [Link]

  • Vibzz Lab. (2022, November 21). Iodobutane ( n-butyl iodide ) Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Process for the preparation of a deuterated compound. (1998). Google Patents.
  • National Center for Biotechnology Information. (n.d.). 1-Iodobutane-d9. PubChem. Retrieved from [Link]

  • Use of Isotopically Labeled Compounds in Drug Discovery. (2025, August 7). ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • The chemical properties, and the impact that the location of a halogen has on a substitution reaction. (2021, July 22). Reddit. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PMC - NIH. Retrieved from [Link]

  • Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction. Retrieved from [Link]

  • RTI International. (n.d.). Isotope Labeling Services and Capabilities. Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. Retrieved from [Link]

  • Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, October 19). 10.7: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Preparation of deuterated drugs through novel catalysis: Synthesis, purification, and preclinical data. (2017, April 7). Morressier. Retrieved from [Link]

  • How does quenching work? (2024, August 2). Reddit. Retrieved from [Link]

  • Quenching messy chemicals - "jumping beans" reaction. (2015, June 30). YouTube. Retrieved from [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Removing Copper Stabilizer from 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Scientist: In my years as a Senior Application Scientist, I've seen countless experiments hinge on the purity of starting materials. 1-Iodobutane-d9, a critical building block in deuterated synthesis, is often supplied with a copper stabilizer. While essential for its shelf-life, this very stabilizer can be the silent culprit behind reaction failures, particularly in sensitive organometallic or catalytic processes. This guide is structured from firsthand field experience to not only provide a robust protocol but to instill a deeper understanding of the "why" behind each step. Consider this your direct line to a specialist, designed to empower you to troubleshoot and succeed in your research.

Frequently Asked Questions (FAQs)

Q1: What is the precise function of the copper stabilizer in 1-Iodobutane-d9?

Alkyl iodides, including 1-iodobutane-d9, are susceptible to degradation over time, primarily through exposure to light and trace impurities. This decomposition process can cleave the C-I bond, generating free iodine (I₂), which imparts a characteristic pink or brownish tint to the liquid. The metallic copper acts as a scavenger.[1] It reacts with any free iodine formed to produce insoluble copper(I) iodide, effectively removing the decomposition catalyst from the solution and preventing further degradation of the product.[2] This ensures the high purity and stability of the alkyl iodide during storage and transportation.[2]

Q2: In which experimental contexts is the removal of the copper stabilizer absolutely critical?

The removal of copper is non-negotiable when your downstream application involves reagents or catalysts that are sensitive to metallic impurities. Key examples include:

  • Organometallic Reactions: Grignard reagents (R-MgX), organolithiums (R-Li), and cuprates (R₂CuLi) are highly reactive and can be quenched or undergo side reactions in the presence of copper.

  • Copper-Catalyzed Reactions: For reactions where a specific copper catalyst (e.g., Cu(I) or Cu(II) salts/complexes) is introduced in precise amounts, the presence of an unknown quantity of metallic copper from the stabilizer will lead to poor reaction control, non-stoichiometric conditions, and irreproducible results.[3]

  • High-Purity Material Synthesis: In pharmaceutical and materials science applications, trace metal contamination can be unacceptable in the final product.

Q3: What are the potential consequences of failing to remove the copper stabilizer?

Failing to remove the copper can lead to a range of issues that are often difficult to diagnose:

  • Complete Reaction Failure: The catalyst may be poisoned or the primary reagent consumed by side reactions.

  • Low Yields: The desired reaction pathway is inhibited, leading to significant loss of valuable starting material.

  • Formation of Byproducts: Copper can catalyze unintended reaction pathways, such as homocoupling of alkyl groups, complicating purification and reducing the yield of the desired product.[3]

  • Irreproducibility: The amount and surface area of the copper stabilizer can vary between bottles, leading to inconsistent results from batch to batch.

Troubleshooting Guide

Q1: My copper-sensitive reaction is still failing after purification. How can I definitively confirm the complete removal of copper?

While a visually clear and colorless liquid is a good indicator, it is not proof of complete copper removal. For ultimate validation, especially in GMP or drug development settings, quantitative analysis is required.

  • Gold Standard Analytical Methods: The most reliable methods are trace metal analysis techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[4][5] These instruments can detect copper concentrations down to parts-per-billion (ppb) levels, providing definitive proof of removal.[5][6]

  • Practical Lab Check: If advanced analytical equipment is unavailable, you can perform a functional check. Run a small-scale test reaction known to be highly sensitive to copper. If this test reaction proceeds cleanly and in high yield, it provides strong evidence that the purification was successful.

Q2: I noticed my 1-Iodobutane-d9 developed a yellow or pink tint after passing it through the alumina column. What went wrong?

This discoloration indicates the formation of free iodine (I₂), which means the unstabilized compound has begun to decompose. This is almost always caused by:

  • Exposure to Light: Unstabilized alkyl iodides are photolabile. The purification should be conducted in a fume hood with the sash lowered to minimize light exposure, or by wrapping the chromatography column in aluminum foil.

  • Exposure to Air: Oxygen can promote decomposition. While a full inert atmosphere setup is not always necessary for the column itself, blanketing the fractions with Argon or Nitrogen during collection is good practice.

  • Contaminated Solvents or Glassware: Ensure all solvents are anhydrous and glassware is scrupulously clean and dry.

Q3: The flow rate through my activated alumina column is impractically slow. How can I resolve this?

A very slow flow rate is typically due to improper column packing. Here are the common causes and solutions:

  • Alumina Fines: Commercially available activated alumina often contains very fine powder. If not removed, these fines can clog the column frit. Solution: Create a slurry of the alumina in an appropriate solvent (e.g., hexane) and allow the larger particles to settle for a few minutes. Decant the supernatant containing the suspended fines before packing the column.

  • Improper Packing: Dry packing the column can lead to air gaps and channeling. Solution: Always use a "slurry packing" method. Add the solvent to the column first, then pour in the alumina slurry. Gently tap the column to ensure an evenly packed bed.

  • Excessive Pressure: Applying high positive pressure to a clogged column can compact the stationary phase further, worsening the problem. Solution: It is better to repack the column correctly than to try and force the solvent through.

Detailed Experimental Protocol: Copper Removal via Activated Alumina Column Chromatography

This protocol is a self-validating system designed for efficiency and reliability.

Materials & Equipment
  • 1-Iodobutane-d9 (containing copper stabilizer)

  • Activated Alumina (Basic, Brockmann I, 50-200 µm)

  • Anhydrous Hexane or Pentane

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Clean, dry collection flasks

  • Inert gas line (Argon or Nitrogen)

  • Oven (for activation)

Step-by-Step Methodology
  • Activate the Alumina: Place the required amount of basic activated alumina in a flask and heat in an oven at 200-350°C for at least 4 hours under a vacuum.[7] This critical step removes adsorbed water, which can hydrolyze the alkyl iodide. Allow the alumina to cool to room temperature under an inert atmosphere or in a desiccator just before use.[8]

  • Pack the Column:

    • Insert a small plug of glass wool or cotton at the bottom of the column.

    • Add a small layer of sand (optional, but recommended).

    • Fill the column about halfway with the chosen anhydrous solvent (hexane or pentane).

    • In a separate beaker, create a slurry of the activated alumina in the same solvent.

    • Slowly pour the slurry into the column. Gently tap the side of the column to ensure a uniform, crack-free packing.

    • Drain the solvent until the level is just above the top of the alumina bed. Never let the column run dry.

  • Load and Elute:

    • Carefully add the 1-Iodobutane-d9 to the top of the alumina bed.

    • Open the stopcock and begin collecting the eluent. The copper will strongly adsorb to the basic alumina, while the deuterated alkyl iodide will pass through freely.

    • Wash the column with a small amount of additional anhydrous solvent to ensure complete recovery of the product.

  • Collect and Store:

    • Collect the purified, colorless liquid in a clean, dry flask, preferably under a blanket of inert gas.

    • The purified 1-iodobutane-d9 is now unstabilized . It should be stored in an amber bottle, under an inert atmosphere, and refrigerated.[9] It is highly recommended to use the purified product within a short period.

Data Summary Table

ParameterRecommendationRationale
Adsorbent Activated Alumina, Basic, Brockmann IBasic alumina is effective at binding trace acidic impurities and has a high capacity for copper.
Adsorbent Amount ~10-20 g per 5 mL of 1-iodobutane-d9Provides sufficient capacity for complete copper removal. The exact amount can be scaled.
Column Aspect Ratio 10:1 to 20:1 (Length:Diameter)A taller, narrower column ensures better separation and contact time with the adsorbent.
Elution Solvent Anhydrous Hexane or PentaneThese non-polar solvents will not interact with the alumina and allow for rapid elution of the non-polar product.[10]
Activation Temp. 200-350°C for ≥ 4 hoursEnsures removal of adsorbed water, preventing product degradation.[7]

Workflow & Decision Diagram

G cluster_prep Preparation & Decision cluster_path Experimental Path cluster_outcome Final Steps Start Start: 1-Iodobutane-d9 (with Cu stabilizer) AssessNeed Assess Reaction Sensitivity Start->AssessNeed IsSensitive Is the reaction sensitive to copper? (e.g., Grignard, Cu-catalyzed) AssessNeed->IsSensitive Purify Perform Purification: Pass through Activated Alumina Column IsSensitive->Purify Yes UseDirectly Use directly in reaction IsSensitive->UseDirectly No Verify Verify Copper Removal (AAS/ICP or Functional Test) Purify->Verify StoreAndUse Store Purified Product (Inert gas, dark, cold) & Use Promptly Verify->StoreAndUse End Reaction Complete UseDirectly->End StoreAndUse->End

Caption: Decision workflow for handling stabilized 1-Iodobutane-d9.

References

  • Title: Alkyl iodide storage container and method for purification of alkyl iodide. Source: Google Patents (US7617934B2).
  • Title: 1-Iodobutane-d9 | C4H9I | CID 12208645. Source: PubChem. URL: [Link]

  • Title: Copper salt-based stabilizer for polyamides for electrical and electronics industries comprises complex with phosphine and/or mercaptobenzimidazole compound and at least one halogenated organic compound. Source: Google Patents (DE19847627A1).
  • Title: Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Source: Sciences of Conservation and Archaeology. URL: [Link]

  • Title: Advances in Techniques for Copper Analysis in Aqueous Systems. Source: ResearchGate. URL: [Link]

  • Title: Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. Source: PubMed. URL: [Link]

  • Title: How to Regenerate Activated Alumina. Source: Pingxiang Yamtop Chemical Co., Ltd. URL: [Link]

  • Title: The Regeneration Process Of Activated Alumina: Techniques And Best Practices. Source: GCM. URL: [Link]

  • Title: Copper- Determination by AAS. Source: OIV. URL: [Link]

  • Title: Alumina sample cleanups and how can you implement in your workflow?. Source: Biotage. URL: [Link]

  • Title: Why do iodomethane or iodoethane need metal stabilizer?. Source: ResearchGate. URL: [Link]

Sources

Technical Support Center: Handling Air-Sensitive Reactions with 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful application of 1-iodobutane-d9 in air-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your experiments. We will move beyond simple step-by-step instructions to explain the "why" behind each technique, ensuring your reactions are not only successful but also reproducible and well-understood.

Section 1: Core Principles of Handling 1-Iodobutane-d9 in Air-Sensitive Environments

1-Iodobutane-d9 is a valuable reagent for introducing a deuterated butyl group in a variety of chemical transformations. Its use in air-sensitive reactions, such as the formation of Grignard reagents or in cross-coupling reactions, requires careful handling to prevent decomposition and ensure the desired reactivity. Compounds are classified as air-sensitive if they react with atmospheric components like oxygen (O₂), water (H₂O), nitrogen (N₂), or carbon dioxide (CO₂)[1].

The primary challenge in working with air-sensitive reagents is the exclusion of atmospheric oxygen and moisture. This is typically achieved through the use of specialized equipment such as a Schlenk line or a glovebox[1][2]. A Schlenk line is a vacuum/inert gas manifold that allows for the manipulation of reagents in glassware under an inert atmosphere, typically argon or nitrogen[2]. A glovebox is a sealed container filled with an inert gas, providing a more controlled environment for complex manipulations[1].

Key Properties of 1-Iodobutane-d9 and its Non-Deuterated Analog

Property1-Iodobutane-d91-Iodobutane
CAS Number 59012-24-7[3]542-69-8[4]
Molecular Formula C₄D₉IC₄H₉I
Molecular Weight 193.07 g/mol [3]184.02 g/mol [4]
Boiling Point 130-131 °C[3]130-131 °C[4]
Density 1.696 g/mL at 25 °C[3]1.61 g/mL[4]
Stabilizer Typically contains copper[3]Typically contains copper

Section 2: Experimental Workflow: Grignard Reagent Formation with 1-Iodobutane-d9

The formation of a Grignard reagent is a classic example of an air-sensitive reaction where 1-iodobutane-d9 can be utilized. The following is a detailed protocol, followed by a visual representation of the workflow.

Step-by-Step Protocol
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and addition funnel) must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere Setup: Assemble the glassware on a Schlenk line. The flask should be equipped with a magnetic stir bar.

  • Magnesium Activation: Place magnesium turnings in the reaction flask. Flame-dry the flask under vacuum and then refill with inert gas. Repeat this cycle three times. A small crystal of iodine can be added to activate the magnesium surface.

  • Reagent Preparation: In a separate, dry flask, prepare a solution of 1-iodobutane-d9 in anhydrous diethyl ether or THF.

  • Initiation of Reaction: Add a small portion of the 1-iodobutane-d9 solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

  • Addition of 1-Iodobutane-d9: Once the reaction has started, add the remaining 1-iodobutane-d9 solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture until all the magnesium has been consumed. The resulting grey-black solution is the deuterated Grignard reagent.

Experimental Workflow Diagram

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware (Oven, >120°C) Assemble_Schlenk Assemble on Schlenk Line Dry_Glassware->Assemble_Schlenk Mg_Activation Activate Mg (Flame-dry, I₂ crystal) Assemble_Schlenk->Mg_Activation Initiate_Reaction Initiate Reaction (Small aliquot of Iodobutane-d9) Mg_Activation->Initiate_Reaction Prepare_Iodobutane Prepare Solution of 1-Iodobutane-d9 in Ether/THF Prepare_Iodobutane->Initiate_Reaction Add_Iodobutane Dropwise Addition of 1-Iodobutane-d9 Initiate_Reaction->Add_Iodobutane Reaction_Complete Stir until Mg is consumed Add_Iodobutane->Reaction_Complete Grignard_Reagent d9-Butylmagnesium Iodide (Grignard Reagent) Reaction_Complete->Grignard_Reagent

Caption: Workflow for the formation of d9-butylmagnesium iodide.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered when working with 1-iodobutane-d9 in air-sensitive reactions.

Q1: My Grignard reaction with 1-iodobutane-d9 is very slow to initiate or does not start at all. What could be the problem?

A1: This is a common issue in Grignard reactions. Several factors could be at play:

  • Inadequate Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Ensure you have properly activated the magnesium. This can be done by stirring the turnings without a solvent under vacuum, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Wet Glassware or Solvent: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried and that your solvent is anhydrous.

  • Poor Quality 1-Iodobutane-d9: The reagent itself may have decomposed. Alkyl iodides can decompose over time, especially when exposed to light, to form free iodine[5]. The presence of a copper stabilizer helps to mitigate this by reacting with any formed iodine[6]. If the reagent is old or has been improperly stored, its quality may be compromised.

Q2: I observe a significant amount of a dimeric butane-d18 byproduct in my reaction. What causes this?

A2: The formation of a dimer (in this case, octane-d18) is likely due to a Wurtz-type coupling reaction. This occurs when the formed Grignard reagent reacts with unreacted 1-iodobutane-d9. To minimize this side reaction, ensure a slow, controlled addition of the 1-iodobutane-d9 solution to the magnesium suspension. This maintains a low concentration of the alkyl iodide in the reaction mixture.

Q3: My reaction with 1-iodobutane-d9 seems to be proceeding much slower than the analogous reaction with non-deuterated 1-iodobutane. Why is this?

A3: You may be observing a kinetic isotope effect (KIE) . The KIE is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes[7]. Specifically, a deuterium KIE is observed when hydrogen is replaced by deuterium[8]. The C-D bond is stronger than the C-H bond, and if the cleavage of a C-H/C-D bond is involved in the rate-determining step of your reaction, the reaction with the deuterated compound will be slower[9]. While the primary bond being broken in many reactions of 1-iodobutane-d9 is the C-I bond, secondary KIEs can also influence reaction rates.

Q4: How should I store my 1-iodobutane-d9?

A4: 1-Iodobutane-d9 should be stored at room temperature in a tightly sealed container, protected from light and moisture[10]. It is often supplied with a copper stabilizer to prevent decomposition[10].

Q5: The 1-iodobutane-d9 I received contains a piece of copper wire. Do I need to remove it before use?

A5: The copper wire is a stabilizer that scavenges any iodine formed from the decomposition of the alkyl iodide[6]. For most applications, such as Grignard reagent formation, the copper wire does not need to be removed. However, if your reaction is sensitive to copper, you can remove the 1-iodobutane-d9 from the copper by distillation or by passing it through a small plug of alumina.

Section 4: Inert Atmosphere Setups

A reliable inert atmosphere is crucial for the success of air-sensitive reactions. The two most common setups are the Schlenk line and the glovebox.

Schlenk Line

A Schlenk line consists of a dual manifold with one line connected to a source of purified inert gas (argon or nitrogen) and the other to a vacuum pump. This allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.

Glovebox

A glovebox is a sealed chamber with glove ports that allows for the manipulation of compounds in an inert atmosphere. The atmosphere inside the glovebox is continuously circulated through a catalyst to remove oxygen and moisture.

Inert Atmosphere Setup Diagram

Inert_Atmosphere cluster_schlenk Schlenk Line Setup cluster_glovebox Glovebox Setup Inert_Gas Inert Gas Source (Ar or N₂) Dual_Manifold Dual Manifold Inert_Gas->Dual_Manifold Inert Gas Line Vacuum_Pump Vacuum Pump Vacuum_Pump->Dual_Manifold Vacuum Line Reaction_Flask Reaction Flask Dual_Manifold->Reaction_Flask To Reaction Sealed_Chamber Sealed Chamber Glove_Ports Glove Ports Sealed_Chamber->Glove_Ports Catalyst_Purifier Catalyst Purifier (O₂ and H₂O Removal) Sealed_Chamber->Catalyst_Purifier Antechamber Antechamber Antechamber->Sealed_Chamber Transfer of Materials

Caption: Comparison of a Schlenk line and a glovebox setup.

References

  • Pearson+. (n.d.). The deuterium kinetic isotope effect for the halogenation of an a... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.17: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 161–174.
  • Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Techep, T. (2026, January 25). 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights. Retrieved from [Link]

  • Whittaker, C., & O'Brien, M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 181–190.
  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(22), 10647–10660.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Joe, C. C., & Watson, D. A. (2019). Cross-Coupling of Heteroatomic Electrophiles.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodobutane-d9. Retrieved from [Link]

  • White Rose Research Online. (2022, August 31). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • Vibzz Lab. (2022, November 21). Iodobutane ( n-butyl iodide ) Organic Synthesis [Video]. YouTube. [Link]

  • Accounts of Chemical Research. (2015, May 26). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (2022, June 15). (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-iodobutane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Revisiting applications of molecular iodine in organic synthesis. Retrieved from [Link]

  • Nature. (2024, November 20). Coupling of unactivated alkyl electrophiles using frustrated ion pairs. Retrieved from [Link]

  • ACS Publications. (1984, November 1). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1-IODOBUTANE , STABILIZED WITH COPPER. Retrieved from [Link]

  • Beilstein Journals. (2018, April 12). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE3001268A1 - Copper (i) oxide stabilisation - by addition of water-soluble amines during synthesis or isolation.

Sources

Validation & Comparative

Comparative Guide: 1-Iodobutane-d9 vs. 1-Bromobutane-d9 in Deuteration Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of deuterated active pharmaceutical ingredients (APIs), the choice between 1-Iodobutane-d9 and 1-Bromobutane-d9 is rarely a matter of simple substitution; it is a strategic decision balancing kinetic efficiency against atom economy and stability .

While both reagents serve to install the metabolically stable


 moiety (blocking CYP450 

-oxidation), 1-Iodobutane-d9 offers superior electrophilicity (approx. 50–100x faster reaction rates), making it the reagent of choice for sterically hindered or weak nucleophiles. Conversely, 1-Bromobutane-d9 provides a more stable, cost-effective alternative for routine alkylations and Grignard formations where side-reaction suppression (e.g., Wurtz coupling) is critical.

This guide delineates the mechanistic differences, performance metrics, and validated protocols to optimize your deuteration campaigns.

Mechanistic Foundation: The Halogen Effect

The reactivity differential between these two isotopologues is governed principally by the carbon-halogen bond dissociation energy (BDE) and the polarizability of the leaving group.

Bond Dissociation Energy (BDE) & Leaving Group Ability

The C-I bond is significantly weaker and longer than the C-Br bond. In the context of a perdeuterated alkyl chain (


), the secondary Kinetic Isotope Effect (KIE) is negligible compared to the primary halogen effect.
Parameter1-Iodobutane-d91-Bromobutane-d9Impact on Reactivity
Bond Energy (C-X) ~222 kJ/mol~290 kJ/molLower BDE for Iodide facilitates faster bond cleavage.
Bond Length 2.14 Å1.94 ÅLonger bond correlates with lower activation energy (

).
Leaving Group (

of HX)
-10 (HI)-9 (HBr)Iodide is a "softer," more stable leaving group.
Polarizability HighModerateIodide stabilizes the transition state better in SN2.

Scientist's Note: While the deuterium atoms (


) increase the lipophilicity and reduce the metabolic liability of the final drug, they exert a minor inverse secondary kinetic isotope effect (

) at the electrophilic carbon during SN2 reactions due to hybridization changes (

-like TS). However, the I vs. Br difference remains the dominant kinetic driver.

Performance Comparison: Reaction Classes

Nucleophilic Substitution (SN2)

For direct alkylation of amines, phenols, or thiols, 1-Iodobutane-d9 is the superior electrophile.

  • Kinetics: Iodides react 50–100 times faster than bromides in polar aprotic solvents (e.g., DMF, DMSO).

  • Finkelstein Logic: If you possess 1-Bromobutane-d9 but require the reactivity of the iodide, you can generate the iodide in situ using catalytic KI in acetone (Finkelstein reaction), though using the pre-synthesized iodide is cleaner for GMP workflows.

Metalation (Grignard & Lithium Exchange)

Here, the choice is nuanced.

  • Initiation: 1-Iodobutane-d9 initiates Grignard formation (

    
    ) almost spontaneously.
    
  • Side Reactions: Iodides are prone to Wurtz Coupling (

    
    ), which wastes the expensive deuterated starting material.
    
  • Recommendation: Use 1-Bromobutane-d9 for Grignard synthesis unless the initiation is problematic. The bromide offers a "sweet spot" of controllable reactivity and lower dimerization risk.

Stability and Storage
  • 1-Iodobutane-d9: Light sensitive. Photo-oxidation releases free iodine (

    
    ), turning the liquid violet/brown. Must be stored over copper wire or silver wool in amber glass at 4°C.
    
  • 1-Bromobutane-d9: Significantly more robust. Stable at room temperature if sealed correctly.

Strategic Decision Matrix

The following diagram illustrates the logical flow for selecting the correct isotopologue based on substrate constraints.

DecisionMatrix start Start: Deuteration Target reaction_type Reaction Type? start->reaction_type sn2 Nucleophilic Substitution (SN2) reaction_type->sn2 metal Metalation (Grignard/Li) reaction_type->metal nuc_strength Nucleophile Strength? sn2->nuc_strength coupling_risk Risk of Homocoupling? metal->coupling_risk weak_nuc Weak/Hindered (e.g., Amide, tert-Amine) nuc_strength->weak_nuc Poor Nucleophilicity strong_nuc Strong/Unencumbered (e.g., Thiol, Phenoxide) nuc_strength->strong_nuc Good Nucleophilicity use_iodide USE 1-IODOBUTANE-D9 (Max Reactivity) weak_nuc->use_iodide use_bromide USE 1-BROMOBUTANE-D9 (Cost/Stability Balance) strong_nuc->use_bromide coupling_risk->use_iodide Low Risk / Hard Initiation coupling_risk->use_bromide High Risk (Standard)

Figure 1: Decision matrix for selecting between Iodo- and Bromo- deuterated butylating agents.

Experimental Protocols

Protocol A: High-Efficiency Alkylation using 1-Iodobutane-d9

Context: Installing a


 group on a deactivated aniline derivative.
  • Preparation: In a flame-dried flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add

    
     (1.5 equiv). The cesium cation effect ("Cesium Effect") works synergistically with the iodide leaving group to enhance solubility and reactivity.
    
  • Reagent Addition: Add 1-Iodobutane-d9 (1.1 equiv) dropwise via syringe.

    • Note: Iodides are precious. Do not use large excesses unless necessary.

  • Reaction: Stir at 60°C. Monitor by LC-MS.

    • Expectation: Reaction completion in 2–4 hours. (Bromide analog would typically require 12–24 hours or higher temps).

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), dry over

    
    .
    
Protocol B: Controlled Grignard Formation with 1-Bromobutane-d9

Context: Generating


-Butylmagnesium bromide for addition to a ketone.
  • Activation: Place Mg turnings (1.2 equiv) in a dry 3-neck flask. Dry stir under Argon for 30 mins. Add a single crystal of

    
     to activate the surface.
    
  • Solvent: Add anhydrous THF (sufficient for 1.0 M final concentration).

  • Initiation: Add 5% of the total volume of 1-Bromobutane-d9 . Heat gently with a heat gun until turbidity/bubbling is observed.

    • Troubleshooting: If initiation fails, add 1 drop of 1,2-dibromoethane (entrainment method). Avoid using 1-iodobutane-d9 as an initiator if isotopic purity is critical (scrambling risk).

  • Addition: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux without external heating.

    • Why Bromide? The slower addition rate allows better thermal control, significantly reducing the Wurtz homocoupling (

      
      ) side product compared to the iodide.
      

Reaction Pathway Visualization

The following diagram compares the energy landscape of the SN2 reaction. Note the lower activation energy (


) for the iodide pathway.

ReactionPathway sub Substrate + C4D9-X ts_br TS (Bromide) High Ea sub->ts_br Slow ts_i TS (Iodide) Low Ea sub->ts_i Fast prod Product (R-C4D9) ts_br->prod ts_i->prod

Figure 2: Comparative energy landscape. The C-I bond cleavage (Blue path) requires less activation energy than C-Br (Yellow path), resulting in faster kinetics.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for leaving group ability trends I > Br > Cl).
  • Lide, D. R. (Ed.).[1] (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Source for Bond Dissociation Energies: C-I ~222 kJ/mol vs C-Br ~290 kJ/mol).

  • Timmerman, L., et al. (2017). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges." Nature Reviews Drug Discovery. [Link] (Context for metabolic stability of deuterated alkyl groups).

  • Garner, C. M. (2020). "Grignard Reagents: Formation and Reactivity." Chemistry LibreTexts. Link (Comparative rates of Grignard formation for alkyl halides).

  • Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews, 55(4), 713-743. (Foundational text on secondary kinetic isotope effects in substitution reactions).

Sources

A Senior Application Scientist's Guide to Method Validation Using 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within regulated environments like pharmaceutical development, the validation of analytical procedures is not merely a suggestion but a stringent requirement. The objective is to demonstrate that a method is unequivocally "suitable for its intended purpose"[1][2]. Central to achieving this reliability, especially in chromatographic and mass spectrometric assays, is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of 1-Iodobutane-d9 as an internal standard and offers expert insights into its application for robust analytical method validation.

The Indispensable Role of Internal Standards in Analytical Science

Quantitative analysis is often plagued by variability that can arise during sample preparation, injection, and ionization. An internal standard is a compound of known concentration added to every sample—calibrator, quality control, and unknown—to correct for these potential errors. The fundamental principle is that the IS will experience similar variations as the analyte of interest. By measuring the ratio of the analyte's response to the IS's response, analysts can achieve significantly more accurate and precise quantification.

The ideal internal standard is a close chemical analogue of the analyte but can be distinguished by the detector. This is why stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for mass spectrometry-based methods[3]. They exhibit nearly identical chemical and physical properties to the analyte—including extraction recovery, ionization efficiency, and chromatographic retention time—but are easily differentiated by their mass-to-charge (m/z) ratio[4][5].

1-Iodobutane-d9: Properties and Rationale for Use

1-Iodobutane-d9 (CD₃(CD₂)₃I) is the deuterated form of 1-Iodobutane, where nine hydrogen atoms have been replaced with deuterium[6]. This bestows it with properties that make it an excellent internal standard for specific applications.

Key Attributes:

  • Chemical Similarity: As a deuterated analogue of 1-Iodobutane, it behaves almost identically during sample extraction and chromatography.

  • Mass Shift: With a molecular weight of approximately 193.07 g/mol , it provides a distinct mass shift (M+9) from its non-deuterated counterpart (approx. 184.0 g/mol ), preventing isobaric interference in mass spectrometry[6][7].

  • Volatility: Its volatility makes it suitable for methods analyzing volatile and semi-volatile organic compounds (VOCs/SVOCs) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purity: Commercially available with high isotopic enrichment (≥98 atom % D) and chemical purity (≥99%), which is critical for reliable results[8].

The primary rationale for choosing 1-Iodobutane-d9 is when quantifying 1-Iodobutane itself or other structurally similar short-chain alkyl halides. Its application ensures that any sample loss during preparation or fluctuation in instrument response affects both the analyte and the IS to the same degree, thereby enhancing the reliability of the quantitation[4][5].

Comparative Analysis: 1-Iodobutane-d9 vs. Alternatives

While a stable isotope-labeled version of the analyte is ideal, it's not always available or practical. In such cases, other compounds must be considered. The choice of an IS is a critical decision in method development.

Internal Standard CategoryExample(s)Typical ApplicationAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Analyte 1-Iodobutane-d9 Quantification of 1-Iodobutane or other volatile alkyl halides via GC-MS or LC-MS.Considered the "gold standard"; corrects for nearly all sources of analytical variability (matrix effects, extraction loss, instrument drift)[3]. Co-elutes with the analyte, providing the most accurate correction[4].Can be expensive and may not be commercially available for all analytes.
Structural Analogue (Non-Isotopic) 1-Bromobutane, 1-ChlorobutaneGeneral quantification of volatile organic compounds.More affordable and widely available. Can provide adequate correction if chemical properties are very similar to the analyte.Differences in extraction efficiency, ionization response, and retention time can lead to inaccurate correction[3][9]. Does not perfectly mimic the analyte's behavior in the matrix.
Homologous Series 1-Iodopropane, 1-IodopentaneAnalysis of a series of related compounds.Useful when analyzing multiple homologues in a single run.Retention times and response factors will differ, requiring careful calibration and validation for each analyte.
Unrelated Compound Toluene-d8, Benzene-d6Broad-spectrum VOC analysis where a universal IS is needed.Can be used for multiple analytes in a single method. Cost-effective.Significant differences in chemical properties compared to the analyte of interest, leading to poor correction for matrix effects and extraction variability[9].

The causality behind preferring 1-Iodobutane-d9 is its ability to co-elute with the non-deuterated analyte and experience identical ionization suppression or enhancement. This compensates for measurement errors far more effectively than a structural analogue or an unrelated compound, which may elute at a different time and be subject to different matrix effects[4].

Experimental Protocol: Validation of a GC-MS Method for Quantifying a Volatile Analyte Using 1-Iodobutane-d9

This protocol outlines the validation of a method for quantifying a hypothetical volatile analyte, "Analyte X" (structurally similar to iodobutane), in a water matrix, adhering to principles outlined in the ICH Q2(R1) guideline[2][10].

1. Preparation of Standards and Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Analyte X and 1-Iodobutane-d9 in methanol.

  • Calibration Standard Working Solutions: Serially dilute the Analyte X stock solution to create a series of calibration standards (e.g., 8 levels covering the expected concentration range).

  • Internal Standard Working Solution: Prepare a solution of 1-Iodobutane-d9 at a fixed concentration (e.g., 50 ng/mL). The concentration should be chosen to yield a reproducible and stable signal.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 5 mL of the sample (calibration standard, QC, or unknown) into a 15 mL glass vial.

  • Spike each sample with 50 µL of the Internal Standard Working Solution.

  • Add 2 mL of a suitable extraction solvent (e.g., hexane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a GC vial for analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection: 1 µL, Splitless mode

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte X: Monitor 2-3 characteristic ions (e.g., m/z 57, 184)

    • 1-Iodobutane-d9: Monitor characteristic ion (e.g., m/z 66, 193)

4. Method Validation Experiments

  • Specificity: Analyze six blank water samples to ensure no endogenous peaks interfere with Analyte X or the IS.

  • Linearity: Analyze the calibration curve (8 non-zero standards) in triplicate. Plot the peak area ratio (Analyte X / IS) against the concentration of Analyte X. The curve should have a correlation coefficient (r²) ≥ 0.995.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (n=5 at each level). Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Perform freeze-thaw, short-term (bench-top), and long-term stability tests on QC samples.

Visualizations

Experimental Workflow for Method Validation

This diagram illustrates the logical flow of a comprehensive method validation process, ensuring all critical parameters are assessed for trustworthiness.

G Figure 1: Analytical Method Validation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Data Evaluation & Validation prep_standards Prepare Standards (Calibrators, QCs) sample_prep Sample Preparation (Spike IS, Extract) prep_standards->sample_prep prep_is Prepare Internal Standard (1-Iodobutane-d9) prep_is->sample_prep gcms_analysis GC-MS Analysis (SIM Mode) sample_prep->gcms_analysis data_processing Data Processing (Peak Area Ratio) gcms_analysis->data_processing linearity Linearity & Range (r² ≥ 0.995) data_processing->linearity accuracy Accuracy & Precision (Within ±15%) data_processing->accuracy specificity Specificity (No Interference) data_processing->specificity sensitivity LOQ / LOD data_processing->sensitivity stability Stability (Freeze-Thaw, etc.) data_processing->stability final_report Validation Report linearity->final_report accuracy->final_report specificity->final_report sensitivity->final_report stability->final_report

Caption: Workflow for validating an analytical method using an internal standard.

Correcting Variability with an Internal Standard

This diagram demonstrates the core principle of how an internal standard corrects for signal loss during sample preparation, ensuring the final calculated concentration remains accurate.

G Figure 2: Principle of Internal Standard Correction initial_sample Initial Sample Analyte: 100 units IS: 100 units Ratio = 1.0 extraction Sample Preparation (e.g., Extraction) initial_sample->extraction sample_A Sample A (No Loss) analysis MS Analysis sample_A->analysis sample_B Sample B (50% Loss) sample_B->analysis extraction->sample_A Perfect Recovery extraction->sample_B Variable Recovery result_A Result A Analyte Signal: 100 IS Signal: 100 Ratio = 1.0 => Correct Concentration analysis->result_A result_B Result B Analyte Signal: 50 IS Signal: 50 Ratio = 1.0 => Correct Concentration analysis->result_B

Caption: How an IS ratio corrects for analytical variability.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust analytical method validation. 1-Iodobutane-d9 serves as an exemplary choice for GC-MS and LC-MS applications involving its non-deuterated counterpart or similar volatile alkyl halides. Its behavior closely mimics the analyte, providing superior correction for experimental variability compared to non-isotopic analogues. By following established validation guidelines from regulatory bodies like the ICH and FDA, and by meticulously documenting each validation parameter, researchers can ensure their analytical data is accurate, reliable, and defensible[10][11][12]. This commitment to scientific integrity is paramount in drug development and other fields where precise measurements are critical.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (n.d.). Retrieved January 29, 2026, from [Link]

  • The Role of Internal Standards In Mass Spectrometry . SCION Instruments. (n.d.). Retrieved January 29, 2026, from [Link]

  • FDA M10 Bioanalytical Method Validation Guidance . U.S. Food and Drug Administration. (2022). Retrieved January 29, 2026, from [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method . National Institutes of Health. (2020). Retrieved January 29, 2026, from [Link]

  • 1-Iodobutane-d9 . PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. (2005). Retrieved January 29, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. (2025). Retrieved January 29, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Department of Health and Human Services. (2018). Retrieved January 29, 2026, from [Link]

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A Comprehensive Guide to the Certification of 1-Iodobutane-d9 as a Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this confidence, providing a metrologically traceable standard against which analytical methods are validated and samples are quantified. This guide offers an in-depth technical exploration of the certification process for 1-Iodobutane-d9, a deuterated alkyl halide increasingly utilized as an internal standard in mass spectrometry-based analyses. We will delve into the rigorous analytical methodologies required for its certification, compare its performance characteristics against viable alternatives, and provide the rationale behind the experimental choices, empowering you to make informed decisions in your research and development endeavors.

The Critical Role of 1-Iodobutane-d9 in Analytical Chemistry

1-Iodobutane-d9, the deuterated analogue of 1-iodobutane, is a valuable tool in quantitative analysis, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary function is as an internal standard, a compound of known concentration added to a sample to correct for variations in sample preparation and instrument response.[2][3] The key advantage of using a deuterated standard is its chemical similarity to the non-labeled analyte, ensuring it behaves almost identically during extraction, derivatization, and chromatographic separation.[2][4] The mass difference due to the deuterium atoms allows for its distinct detection by a mass spectrometer, enabling precise quantification.[3]

The Path to Certification: A Multi-faceted Analytical Approach

The certification of 1-Iodobutane-d9 as a reference material is a meticulous process governed by international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers.[5] The goal is to assign a certified value for its purity and isotopic enrichment, along with a comprehensive uncertainty budget. This involves a suite of orthogonal analytical techniques to ensure the integrity and traceability of the certified values.

Physicochemical Characterization

A foundational step in the certification process is the thorough characterization of the physicochemical properties of the 1-Iodobutane-d9 candidate material. This data is crucial for its proper handling, storage, and use.

PropertyTypical ValueSignificance
Molecular Formula C₄D₉IDefines the elemental composition.
Molecular Weight 193.07 g/mol Essential for gravimetric preparations and concentration calculations.[6]
Appearance Colorless to pale yellow liquidA visual check for gross impurities or degradation.
Boiling Point 130-131 °CImportant for GC method development and assessing volatility.
Density ~1.696 g/mL at 25 °CNecessary for accurate volumetric preparations.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), insoluble in water.Determines appropriate solvents for sample preparation and analysis.
Stabilizer Often contains copper wirePrevents degradation, particularly from light-induced decomposition that can release free iodine.[1]
Core Certification Parameters and Experimental Protocols

The certification of 1-Iodobutane-d9 hinges on the accurate determination of two key parameters: Chemical Purity and Isotopic Enrichment .

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For 1-Iodobutane-d9, where the proton signals are absent due to deuteration, ¹³C qNMR can be employed, though ¹H qNMR of any residual non-deuterated species can also provide valuable information. The purity is determined by assaying the material against a certified internal standard of known purity.

Experimental Protocol: Chemical Purity Determination by ¹³C qNMR

Objective: To determine the mass fraction of 1-Iodobutane-d9.

Materials:

  • 1-Iodobutane-d9 candidate reference material

  • Certified qNMR internal standard (e.g., Maleic Acid, certified for purity by a National Metrology Institute)

  • Deuterated solvent (e.g., Chloroform-d, with 0.03% v/v TMS)

  • High-precision analytical balance (readability of at least 0.01 mg)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the 1-Iodobutane-d9 candidate material into an NMR tube.

    • Accurately weigh approximately 10-15 mg of the certified internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Cap the tube and mix thoroughly until both the sample and the internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. Key parameters to ensure quantitativity include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

      • A calibrated 90° pulse angle.

      • Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the signal shape.

    • Perform a baseline correction and phase correction of the spectrum.

    • Integrate a well-resolved signal from 1-Iodobutane-d9 and a well-resolved signal from the internal standard.

    • Calculate the purity of the 1-Iodobutane-d9 using the following equation:

    Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of carbons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Certified purity of the internal standard

Causality Behind Experimental Choices: The use of a certified internal standard provides a direct link to the International System of Units (SI), ensuring metrological traceability. The specific NMR parameters are chosen to ensure that the signal intensities are directly proportional to the molar amounts of the substances, which is the fundamental principle of qNMR.

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound. For a volatile compound like 1-Iodobutane-d9, Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable. The analysis involves comparing the ion abundances of the deuterated species with any residual, partially deuterated, and non-deuterated species.

Experimental Protocol: Isotopic Enrichment by GC-MS

Objective: To determine the atom percent of deuterium in 1-Iodobutane-d9.

Materials:

  • 1-Iodobutane-d9 candidate reference material

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 1-Iodobutane-d9 in the chosen solvent (e.g., 100 µg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

    • Use a temperature program that provides good chromatographic separation of 1-iodobutane from any potential impurities. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Acquire mass spectra in full scan mode over a mass range that includes the molecular ions of the non-deuterated (m/z 184) and fully deuterated (m/z 193) species.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 1-iodobutane.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ions for all isotopic species (from d₀ to d₉).

    • Calculate the isotopic enrichment (Atom % D) using the following formula:

    Atom % D = [ (Σ (n * A_n)) / (9 * Σ A_n) ] * 100

    Where:

    • n = number of deuterium atoms in a given isotopologue (from 0 to 9)

    • A_n = Abundance of the molecular ion for the species with n deuterium atoms.

Causality Behind Experimental Choices: GC provides the necessary separation of the analyte from potential interferences, ensuring that the mass spectrum is "clean." Full scan mass spectrometry allows for the detection and quantification of all deuterated and non-deuterated species, which is essential for an accurate determination of the overall isotopic enrichment.

In addition to the primary purity and isotopic enrichment analyses, a comprehensive certification requires the assessment of other potential impurities.

  • Volatile Organic Impurities: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantifying volatile organic impurities. The near-universal response of the FID to hydrocarbons allows for a reliable estimation of impurity levels.

  • Water Content: Karl Fischer titration is the gold standard for the determination of water content in organic materials.

  • Non-Volatile Residue/Inorganic Impurities: This is determined gravimetrically by evaporating a known amount of the material and weighing the residue. For specific elemental impurities, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed.

Visualizing the Certification Workflow

certification_workflow cluster_synthesis Material Production cluster_characterization Analytical Characterization cluster_certification Certification & Documentation synthesis Synthesis & Purification of 1-Iodobutane-d9 qnmr Chemical Purity (qNMR) synthesis->qnmr gcms Isotopic Enrichment (GC-MS) synthesis->gcms impurities Impurity Profile (GC-FID, Karl Fischer, ICP-MS) synthesis->impurities data_analysis Data Analysis & Uncertainty Budget qnmr->data_analysis gcms->data_analysis impurities->data_analysis certificate Issuance of Certificate of Analysis data_analysis->certificate

Caption: A flowchart illustrating the key stages in the certification of 1-Iodobutane-d9 as a reference material.

Performance Comparison with Alternative Deuterated Internal Standards

While 1-Iodobutane-d9 is an excellent internal standard for many applications, other deuterated alkyl halides can also be considered. The choice of the most appropriate internal standard depends on the specific analytical method and the nature of the analytes.

Internal StandardKey CharacteristicsAdvantagesDisadvantages
1-Iodobutane-d9 C₄D₉I- Relatively volatile, suitable for GC-MS. - High degree of deuteration (9 deuterium atoms) provides a significant mass shift from the non-labeled analogue, minimizing isotopic overlap.[6]- Iodine is a soft leaving group, which could lead to instability under certain conditions. - Can be light-sensitive.
1-Bromobutane-d9 C₄D₉Br- More stable than the iodo-analogue due to the stronger C-Br bond. - Good volatility for GC-MS.- The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) can complicate the mass spectrum, although this can also be used for identification.
1-Chlorobutane-d9 C₄D₉Cl- Most stable of the haloalkanes due to the strong C-Cl bond. - Less expensive than iodo- and bromo-analogues.- The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) can complicate the mass spectrum. - May have different chromatographic behavior compared to iodo- or bromo-substituted analytes.
2-Iodopropane-d7 (CD₃)₂CDI- Different fragmentation pattern in MS compared to straight-chain analogues, which can be advantageous for avoiding interferences.- Lower boiling point, making it more suitable for very volatile analytes. - Fewer deuterium atoms result in a smaller mass shift.

Expert Insight: The choice between these alternatives often comes down to a trade-off between stability and the desire for the internal standard to mimic the analyte as closely as possible. For analytes containing iodine, 1-Iodobutane-d9 is often the preferred choice due to its structural similarity. However, if stability is a major concern, a deuterated bromo- or chloro-alkane may be more suitable.[7] It is crucial to validate the performance of any chosen internal standard within the specific analytical method.

Logical Framework for Internal Standard Selection

standard_selection cluster_criteria Selection Criteria analyte Analyte Properties (Structure, Volatility, Polarity) similarity Chemical Similarity analyte->similarity method Analytical Method (GC-MS, LC-MS) ms_behavior Mass Spectrometric Behavior (Fragmentation, Isotopic Pattern) method->ms_behavior choice Optimal Deuterated Internal Standard similarity->choice stability Chemical Stability stability->choice availability Commercial Availability & Cost availability->choice ms_behavior->choice

Caption: A decision-making diagram for selecting the most appropriate deuterated internal standard.

Conclusion: Ensuring Analytical Integrity with Certified 1-Iodobutane-d9

The certification of 1-Iodobutane-d9 as a reference material is a rigorous, multi-disciplinary process that underpins the reliability of quantitative analytical data in numerous scientific fields. By employing a suite of validated analytical techniques, including qNMR and GC-MS, and adhering to international standards like ISO 17034, a certified value with a defensible uncertainty budget can be assigned. While alternative deuterated haloalkanes exist, the choice of the optimal internal standard requires careful consideration of the specific analytical application. Ultimately, the use of a well-characterized and certified reference material like 1-Iodobutane-d9 is a critical component of a robust quality assurance system, ensuring the accuracy, comparability, and traceability of analytical results.

References

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • KCAS Bioanalytical & Biomarker Services. The Value of Deuterated Internal Standards. [Link]

  • LCGC International. Analyzing Isobutane Oxidation Reaction Products Using GC–MS. [Link]

  • PubChem. 1-Iodobutane-d9. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. Which internal standard? Deuterated or C13 enriched?. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • PubChem. 1-Iodobutane-d9. [Link]

  • International Organization for Standardization (ISO). ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability. [Link]

  • INAB. Accreditation of Reference Material Producers. [Link]

  • Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • Eurisotop. Standards for qNMR. [Link]

  • National Institute of Standards and Technology (NIST). NIST Special Publication 260-136: Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]

  • U.S. Pharmacopeia (USP). <11> USP Reference Standards. [Link]

  • Journal of Chromatography A. Comparative study of analytical methods involving gas chromatography–mass spectrometry after derivatization and gas chromatography–tandem mass spectrometry for the determination of endocrine disrupting compounds in wastewaters. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodobutane. [Link]

  • PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • Reddit. Understanding Internal standards and how to choose them. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubMed Central (PMC). Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction. [Link]

  • ResearchGate. Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. [Link]

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A Senior Application Scientist's Guide to Selecting and Qualifying 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and mechanistic research, the quality of your reagents is paramount. Deuterated compounds, such as 1-Iodobutane-d9 (CD₃(CD₂)₃I), are indispensable tools, serving as internal standards in mass spectrometry, probes in metabolic studies, and building blocks in complex syntheses.[1][2] However, not all sources of 1-Iodobutane-d9 are created equal. Variations in isotopic enrichment, chemical purity, and residual impurities can significantly impact experimental outcomes, leading to compromised data integrity and costly project delays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare and validate 1-Iodobutane-d9 from various suppliers. We will delve into the critical quality attributes that define a high-quality deuterated reagent and present a suite of analytical methodologies to empower you to make data-driven procurement decisions.

Defining the Critical Quality Attributes (CQAs) of 1-Iodobutane-d9

Before embarking on a comparative study, it is crucial to define the parameters that will dictate the performance of 1-Iodobutane-d9 in your specific application. For most applications, especially in regulated environments, the following CQAs are of the highest importance:

  • Isotopic Enrichment (%D): This is arguably the most critical parameter. It defines the percentage of molecules in which all nine hydrogen atoms have been substituted with deuterium. High isotopic enrichment (typically ≥98%) is essential to minimize isotopic interference with the non-labeled analyte, which is crucial for the accuracy of quantitative LC-MS assays.[1]

  • Chemical Purity (%): This measures the percentage of the material that is chemically 1-Iodobutane-d9, irrespective of its isotopic composition. Impurities could be residual starting materials, byproducts from the synthesis (e.g., other butyl iodide isotopologues), or degradation products. Such impurities can interfere with your analysis or downstream reactions.

  • Residual Solvent and Water Content: The presence of residual solvents from the manufacturing process or absorbed water can affect the accurate weighing of the material and may interfere with certain sensitive reactions or analytical techniques.

  • Batch-to-Batch Consistency: For long-term studies or validated assays, it is vital that the CQAs remain consistent from one purchased lot to the next.

An Experimental Framework for Supplier Qualification

A robust qualification process relies on orthogonal analytical techniques to build a complete picture of the material's quality.[3] We recommend a three-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and a functional assessment.

Below is a workflow for this qualification process:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Final Decision A Procure Samples (Supplier A, B, C) B Review Supplier CoA A->B C Perform Visual Inspection (Color, Phase, Packaging) B->C D ¹H & ²H NMR Analysis (Isotopic Enrichment) C->D E GC-MS Analysis (Chemical Purity & Impurity Profile) D->E F Karl Fischer Titration (Water Content) E->F G Compile & Compare Data F->G H Select Primary Supplier G->H I Qualify Secondary Supplier (Optional) H->I

Caption: High-level workflow for qualifying 1-Iodobutane-d9 suppliers.

Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

NMR spectroscopy is the gold standard for determining the degree and position of deuterium incorporation.[3][4]

Experimental Protocol: ¹H NMR for Isotopic Enrichment

  • Sample Preparation: Accurately weigh ~5-10 mg of 1-Iodobutane-d9 into an NMR tube. Dissolve in a deuterated solvent that has a distinct, well-separated residual solvent peak (e.g., Chloroform-d, CDCl₃). Add a known quantity of a high-purity internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Analysis:

    • Carefully integrate the residual proton signals corresponding to the different positions on the butane chain (α, β, γ, δ).

    • Integrate the signal from the internal standard.

    • The isotopic enrichment is calculated by comparing the integrals of the residual protons to the integral of the known amount of the internal standard. Lower residual proton signals indicate higher deuteration.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the chemical purity of 1-Iodobutane-d9 and identifying any related impurities.[5][6][7] Alkyl halides like 1-Iodobutane are well-suited for this analysis.[5][6]

G A Sample Preparation (Dilute in suitable solvent, e.g., Methanol) B GC Injection (Split/Splitless Inlet) A->B C Separation (Capillary Column, e.g., DB-5ms) B->C D Ionization (Electron Ionization - 70 eV) C->D E Mass Analysis (Quadrupole Analyzer) D->E F Detection & Data Acquisition E->F G Data Analysis (Peak Integration & Library Search) F->G

Sources

A Comparative Guide to the Analysis of Impurities in Commercial 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, the purity of reagents is paramount. Deuterated compounds, such as 1-iodobutane-d9, are indispensable tools in mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. However, the presence of impurities can significantly compromise experimental outcomes, leading to erroneous data and misinterpreted results. This guide provides a comprehensive analysis of potential impurities in commercial 1-iodobutane-d9, offering a comparative overview of analytical methodologies for their detection and quantification, supported by detailed experimental protocols.

The Criticality of Purity in 1-Iodobutane-d9

1-Iodobutane-d9 (perdeuterated butyl iodide) is a valuable building block in organic synthesis and a precursor for introducing a deuterated butyl group into a target molecule. Its isotopic purity is as crucial as its chemical purity. The primary concerns with impurities in 1-iodobutane-d9 revolve around:

  • Isotopic Dilution: The presence of non-deuterated or partially deuterated 1-iodobutane can lead to inaccurate quantification in isotope dilution mass spectrometry and complicate the interpretation of NMR and mass spectra.

  • Side Reactions: Reactive impurities can lead to the formation of unwanted byproducts, reducing the yield of the desired product and complicating purification.

  • Misinterpretation of Mechanistic Studies: Impurities can interfere with the study of reaction mechanisms where the deuterium label is used as a probe.

Unmasking the Impurities: A Look at the Usual Suspects

The impurity profile of commercial 1-iodobutane-d9 is influenced by its synthesis, purification, and storage. The most common synthetic route involves the reaction of deuterated butanol (n-butanol-d10) with an iodine source. Therefore, potential impurities include:

  • Non-Deuterated and Partially Deuterated Isotopologues: 1-Iodobutane (C₄H₉I) and its partially deuterated variants (d1 to d8) are the most common isotopic impurities. Their presence reduces the overall isotopic enrichment.

  • Isomeric Impurities: Positional isomers, such as 2-iodobutane-d9, can arise from rearrangements during synthesis. These isomers may have different reactivity and physical properties.

  • Residual Starting Materials and Reagents: Unreacted n-butanol-d10 and residual iodinating agents or their byproducts can be present.

  • Degradation Products: Alkyl iodides are susceptible to degradation, especially when exposed to light and air, which can lead to the formation of butene-d8, dibutyl-d18 ether, and free iodine.[1] To mitigate this, commercial products are often stabilized, typically with copper.[2][3][4]

  • Solvent Residues: Solvents used during synthesis and purification may be present in trace amounts.

A Comparative Arsenal of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive assessment of 1-iodobutane-d9 purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.

Technique Principle Information Gained Strengths Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Chemical purity, identification of volatile organic impurities, and isomeric distribution.High sensitivity and selectivity for volatile compounds. Provides structural information from fragmentation patterns.Not suitable for non-volatile impurities. Isotopic enrichment is not directly measured.
¹H NMR Measures the resonance of hydrogen-1 nuclei in a magnetic field.Determines the degree of deuteration by quantifying residual proton signals. Identifies and quantifies proton-containing impurities.Excellent for determining isotopic purity and identifying non-deuterated impurities. Quantitative with proper parameters (qNMR).Low sensitivity for detecting trace impurities.
²H NMR Measures the resonance of deuterium nuclei in a magnetic field.Confirms the positions of deuterium labels and can be used for quantitative analysis of deuterated species.[5]Directly observes the deuterated species.Lower resolution and sensitivity compared to ¹H NMR. Requires a spectrometer equipped for deuterium detection.

In the Lab: Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To separate and identify volatile organic impurities in 1-iodobutane-d9.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: Dilute the 1-iodobutane-d9 sample 1:1000 in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkyl halides.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the main peak corresponding to 1-iodobutane-d9 (molecular ion at m/z 193).

  • Search for peaks corresponding to potential impurities. For example, 1-iodobutane (non-deuterated) will have a molecular ion at m/z 184.[6]

  • Analyze the fragmentation patterns to confirm the identity of impurities. The base peak for 1-iodobutane is typically the butyl cation at m/z 57.[6] Isomeric impurities like 2-iodobutane may show different fragmentation patterns.

Quantitative NMR (qNMR) for Isotopic and Chemical Purity

Objective: To accurately determine the isotopic enrichment and quantify chemical impurities using ¹H and ²H NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ²H frequencies.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-iodobutane-d9 sample into an NMR tube.

    • Add a precise volume of a deuterated solvent containing a known internal standard (e.g., 1,3,5-trimethoxybenzene in chloroform-d). The internal standard should have a resonance that does not overlap with any signals from the analyte or expected impurities.

  • Instrument Setup:

    • Lock and shim the spectrometer for optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the residual proton signals of 1-iodobutane-d9 and the signal of the internal standard.

    • Calculate the chemical purity and isotopic enrichment based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

  • Sample Preparation: Prepare the sample in a protonated solvent (e.g., chloroform) to avoid a large solvent signal in the deuterium spectrum.

  • Data Acquisition:

    • Acquire a proton-decoupled ²H NMR spectrum.

    • Use a calibrated 90° pulse and a sufficient relaxation delay.

  • Data Analysis:

    • The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the labeling pattern.

    • The relative integrals of the signals can be used to assess the distribution of deuterium.

Visualizing the Workflow

Impurity Analysis Workflow

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Commercial 1-Iodobutane-d9 prep_gcms Dilute for GC-MS sample->prep_gcms prep_nmr Prepare qNMR Sample sample->prep_nmr gcms GC-MS Analysis prep_gcms->gcms nmr ¹H and ²H NMR Analysis prep_nmr->nmr data_gcms Identify Volatile Impurities (e.g., Isomers, Solvents) gcms->data_gcms data_nmr Quantify Isotopic Purity & Non-volatile Impurities nmr->data_nmr report Comprehensive Purity Report data_gcms->report data_nmr->report

Caption: Workflow for the comprehensive analysis of impurities in 1-iodobutane-d9.

Comparative Data from Commercial Suppliers

The purity of 1-iodobutane-d9 can vary between suppliers and even between different lots from the same supplier. Below is a table of representative data compiled from typical specifications offered by major chemical suppliers.

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical)
Chemical Purity (by GC) ≥99%≥98%≥99.5%
Isotopic Enrichment (atom % D) ≥98%≥98%≥99%
1-Iodobutane (non-deuterated) <0.5%<1.0%<0.1%
2-Iodobutane-d9 Not specifiedNot specified<0.2%
n-Butanol-d10 <0.1%<0.2%<0.05%
Stabilizer CopperCopperCopper

Note: This data is for illustrative purposes. It is crucial to consult the Certificate of Analysis for the specific lot of material being used.

Conclusion and Recommendations

The comprehensive analysis of impurities in commercial 1-iodobutane-d9 is a critical step in ensuring the reliability and accuracy of experimental results. A combination of GC-MS and quantitative NMR spectroscopy provides a robust framework for identifying and quantifying chemical and isotopic impurities.

  • Always request and review the Certificate of Analysis for each lot of 1-iodobutane-d9. Pay close attention to both the chemical purity and the isotopic enrichment.

  • Perform in-house quality control using the analytical methods described in this guide, especially for critical applications.

  • Store 1-iodobutane-d9 properly according to the manufacturer's instructions, typically in a cool, dark place under an inert atmosphere to minimize degradation.[4]

  • Consider the potential impact of the copper stabilizer on your reaction chemistry. If necessary, it can be removed by filtration through a small plug of alumina.

By implementing these rigorous analytical practices, researchers can proceed with confidence, knowing that the purity of their deuterated reagents meets the high standards required for cutting-edge scientific discovery.

References

  • PubChem. 1-Iodobutane-d9. [Link]

  • PubChem. Butyl iodide. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-iodobutane. [Link]

  • Wikipedia. Deuterium NMR. [Link]

  • Doc Brown's Chemistry. The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). [Link]

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. Quantitative NMR (qNMR). [Link]

  • Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

Sources

A Comparative Guide to the Stability Testing of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical integrity of reagents is paramount. Isotopically labeled compounds, such as 1-Iodobutane-d9, are critical in a range of applications from quantitative mass spectrometry to mechanistic studies. However, the inherent lability of the carbon-iodine bond necessitates a thorough understanding and verification of its stability over time. This guide provides a comprehensive framework for evaluating the stability of 1-Iodobutane-d9, comparing it with its non-deuterated analog, and offers detailed protocols for rigorous assessment.

Chapter 1: The Chemical Rationale—Understanding Iodoalkane Instability

The stability of 1-iodobutane, and by extension its deuterated counterpart, is dictated by the properties of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making iodoalkanes susceptible to degradation through several pathways.

Key Degradation Pathways:

  • Nucleophilic Substitution (SN2): The iodide ion is an excellent leaving group, making 1-iodobutane highly reactive towards nucleophiles. Trace amounts of water, for example, can lead to the formation of butanol.

  • Elimination (E2): In the presence of a base, 1-iodobutane can undergo dehydrohalogenation to form butene[1].

  • Photolytic Cleavage: The C-I bond is sensitive to light. Exposure can cause homolytic cleavage, generating butyl and iodine radicals[2][3]. The subsequent formation of molecular iodine (I₂) is often the cause of the characteristic pink or yellow discoloration of aged iodoalkanes[1][4].

  • Thermal Decomposition: High temperatures can accelerate all degradation pathways, leading to the release of toxic iodide vapor[1].

A key question for 1-iodobutane-d9 is whether the deuterium substitution impacts its stability. The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , suggests that reactions involving the cleavage of a C-D bond in the rate-determining step will be slower[5][6]. While the primary degradation pathways for 1-iodobutane involve the C-I bond, secondary reactions or elimination pathways where a C-H/C-D bond is broken could be affected, potentially affording 1-iodobutane-d9 slightly enhanced stability under certain conditions.

Stabilization Strategies:

To counteract these degradation pathways, commercial preparations of 1-iodobutane and its deuterated analogs are often stabilized. A common stabilizer is copper, which acts as a radical scavenger to inhibit photolytic decomposition[7][8].

Chapter 2: A Framework for Comparative Stability Assessment

A robust stability study requires a well-defined plan that compares the deuterated compound against a relevant alternative under both recommended and stressed conditions.

Comparative Analytes:

  • Test Article: 1-Iodobutane-d9 (≥98 atom % D, ≥99% chemical purity)

  • Reference Article: 1-Iodobutane (≥99% chemical purity)

Stability-Indicating Parameters:

  • Purity Assay: To quantify the amount of the parent compound remaining.

  • Degradation Product Profile: To identify and quantify known and unknown impurities.

  • Appearance: Visual inspection for color change.

Storage Conditions:

Following principles adapted from established stability testing guidelines, the study should encompass both long-term and accelerated conditions[9][10].

  • Long-Term (Recommended Storage): 2-8°C, protected from light.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH, protected from light.

  • Photostability: Controlled exposure to a light source as per ICH Q1B guidelines.

The frequency of testing should be sufficient to establish a clear stability profile. For long-term studies, testing at 0, 3, 6, 9, 12, 18, and 24 months is recommended. For accelerated studies, time points of 0, 1, 3, and 6 months are appropriate[9][11].

Chapter 3: Experimental Design & Protocols

This section details the methodologies for conducting the stability assessment. The choice of analytical techniques is critical for obtaining accurate and reliable data.

Protocol 3.1: Sample Preparation and Handling

Causality: To minimize variability, all samples must be handled consistently. The use of amber vials is mandatory to protect the light-sensitive C-I bond[2][3]. An inert atmosphere of argon or nitrogen is used to displace oxygen and moisture, which could participate in degradation reactions.

Procedure:

  • Procure high-purity lots of 1-Iodobutane-d9 and 1-Iodobutane.

  • Aliquot 1 mL of each compound into 2 mL amber glass vials with PTFE-lined caps.

  • Purge the headspace of each vial with dry argon for 30 seconds before sealing.

  • Prepare a sufficient number of vials for all time points and conditions.

  • Retain a set of control samples stored at -20°C.

  • Place the remaining vials in calibrated stability chambers set to the specified conditions.

Protocol 3.2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like alkyl halides[12][13]. It provides excellent separation and allows for the positive identification and quantification of both the parent compound and its degradation products[14][15].

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS Detector: Agilent 5977B MSD or equivalent.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Program: 40°C (hold 5 min), ramp to 200°C at 10°C/min, hold 2 min.

  • Injector: Split/Splitless, 200°C, 20:1 split ratio.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Source: 230°C; Quadrupole: 150°C.

  • Acquisition Mode: Full Scan (m/z 30-300) and Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • SIM Ions (1-Iodobutane-d9): m/z 193 (M+), 66 (C5D5+).

    • SIM Ions (1-Iodobutane): m/z 184 (M+), 57 (C4H9+).

Procedure:

  • At each time point, retrieve one vial of each compound from each storage condition.

  • Allow the vials to equilibrate to room temperature.

  • Prepare a 1000 µg/mL stock solution of each sample in isooctane.

  • Create a working sample by diluting the stock solution to 10 µg/mL in isooctane.

  • Inject 1 µL of the working sample into the GC-MS.

  • Analyze the data to determine the peak area of the parent compound and any degradation products. Purity is calculated as the area of the parent peak divided by the total area of all peaks.

Protocol 3.3: Purity Confirmation by Quantitative NMR (qNMR)

Causality: qNMR is a powerful primary ratio method for determining chemical purity without the need for a specific reference standard of the analyte[16][17][18]. It relies on the principle that the signal integral is directly proportional to the number of nuclei. By using a certified internal standard, a highly accurate purity value can be obtained[19].

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: Chloroform-d.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Pulse Angle: 90°.

    • Scans: 16.

Procedure:

  • Accurately weigh approximately 10 mg of the 1-Iodobutane-d9 (or 1-Iodobutane) sample and 5 mg of the maleic anhydride internal standard into a vial.

  • Dissolve the mixture in ~0.7 mL of Chloroform-d.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using the optimized quantitative parameters.

  • Carefully integrate the signal for the internal standard (singlet for maleic anhydride) and a well-resolved signal for the analyte (e.g., the triplet for the -CH₂I protons in 1-iodobutane).

  • Calculate the purity using the standard qNMR equation.

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

This diagram outlines the logical flow of the stability study, from sample preparation to final data analysis.

G cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Evaluation prep_start Procure & Aliquot 1-Iodobutane-d9 & 1-Iodobutane prep_purge Purge with Argon & Seal Vials prep_start->prep_purge long_term Long-Term (2-8°C, Dark) prep_purge->long_term accelerated Accelerated (40°C/75%RH, Dark) prep_purge->accelerated photo Photostability (ICH Q1B) prep_purge->photo pull_sample Pull Samples at T=0, 1, 3... long_term->pull_sample accelerated->pull_sample photo->pull_sample gcms GC-MS Analysis (Purity & Impurities) pull_sample->gcms qnmr qNMR Analysis (Purity Confirmation) pull_sample->qnmr visual Visual Inspection (Color) pull_sample->visual data_eval Compare Data vs. T=0 & vs. Reference gcms->data_eval qnmr->data_eval visual->data_eval report Generate Stability Report & Determine Shelf-Life data_eval->report

Caption: Key degradation pathways for 1-iodobutane.

Chapter 4: Data Analysis & Interpretation

All quantitative data should be tabulated to facilitate easy comparison across time points, storage conditions, and between the deuterated and non-deuterated compounds.

Table 1: Comparative Purity Data (%) by GC-MS

Time Point Condition 1-Iodobutane-d9 Purity (%) 1-Iodobutane Purity (%) Appearance (d9) Appearance (H9)
T=0 - 99.8 99.7 Colorless Colorless
T=3 Months 2-8°C, Dark 99.7 99.6 Colorless Colorless
T=3 Months 40°C/75%RH 98.5 98.1 Pale Yellow Pale Yellow
T=6 Months 2-8°C, Dark 99.6 99.5 Colorless Colorless
T=6 Months 40°C/75%RH 97.1 96.2 Yellow Yellow

| T=24 hours | Photostability | 96.5 | 95.8 | Light Pink | Light Pink |

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation:

The data should be analyzed to determine the rate of degradation under each condition. The slightly higher purity values for 1-iodobutane-d9 under accelerated conditions could suggest a modest stabilizing effect from deuteration, potentially due to a secondary kinetic isotope effect on minor degradation pathways. The primary determinant of stability, however, remains the storage condition. Protection from light and heat is crucial for maintaining the integrity of both compounds.[1][2][3]

Conclusion and Best Practices

This guide provides a robust, scientifically grounded framework for assessing the stability of 1-Iodobutane-d9. The data generated from these protocols will allow researchers to establish a reliable shelf-life and define optimal storage and handling procedures.

Key Recommendations:

  • Always Store Properly: 1-Iodobutane-d9 should be stored at 2-8°C in amber, airtight containers, preferably under an inert atmosphere.[3][8]

  • Verify Purity: For critical applications, the purity of the reagent should be verified upon receipt and periodically thereafter, especially if the material has been stored for an extended period or exposed to adverse conditions.

  • Use Stabilized Formulations: Whenever possible, use commercially available solutions that contain a stabilizer like copper to inhibit radical-mediated decomposition.[7][8]

By adhering to these principles and employing rigorous analytical methodology, researchers can ensure the integrity of their reagents, leading to more reliable and reproducible scientific outcomes.

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  • YouTube. SN2 Competition Experiments, Part 3: GC Analysis. [URL: https://www.youtube.
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  • YouTube. How Should Potassium Iodide Be Stored? - Chemistry For Everyone. [URL: https://www.youtube.
  • Cambridge Isotope Laboratories. 1-Iodobutane (D₉, 98%). [URL: https://www.isotope.com/products/dlm-547]
  • International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [URL: https://database.ich.org/sites/default/files/ICH_Q1_Guideline_2025_0411.pdf]
  • Chemistry LibreTexts. Kinetic Isotope Effects. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)
  • National Institutes of Health. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9687258/]
  • Chemy.info. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [URL: http://www.chemy.info/f62.htm]
  • Westgard QC. Stability Testing and CLSI EP25-A. [URL: https://www.westgard.com/ep25a-stability-testing.htm]
  • Alfa Chemistry. CAS 59012-24-7 1-Iodobutane-d9. [URL: https://www.alfa-chemistry.com/cas_59012-24-7.htm]
  • Oxford Academic. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs | Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/51/7/663/322047]
  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [URL: https://www.youtube.
  • Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [URL: https://group.chem.princeton.edu/macmillan/wp-content/uploads/sites/933/2019/11/dmm_KIEs_2005.pdf]
  • European Medicines Agency. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [URL: https://www.ema.europa.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [URL: https://www.rssl.
  • Unacademy. Synthesis of Alkyl Halides. [URL: https://unacademy.com/content/jee/study-material/chemistry/synthesis-of-alkyl-halides/]
  • Wiberg, K.B. & Slaugh, L.H. Primary Kinetic Isotope Effect. J. Am. Chem. Soc., 1958 (80) 3033-3039.
  • YouTube. Methods of preparation of Alkyl Halides | Organic Chemistry Class 12 , JEE , NEET. [URL: https://www.youtube.

Sources

A Technical Guide to the Cross-Validation of 1-Iodobutane-d9 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Iodobutane-d9 and its non-deuterated analog, 1-Iodobutane, when used as internal standards in quantitative mass spectrometry. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This document will delve into the theoretical underpinnings, present illustrative experimental data, and provide detailed protocols for the cross-validation of these compounds.

The Imperative for Reliable Quantification: The Role of Internal Standards

In quantitative analytical chemistry, particularly in complex matrices such as biological fluids or environmental samples, achieving accuracy and precision is paramount. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for detecting and quantifying trace levels of compounds. However, their accuracy can be compromised by several factors, including sample preparation inconsistencies, matrix effects (whereby other components in the sample interfere with the analyte's signal), and instrument variability.[1]

To mitigate these issues, an internal standard (IS) is introduced into the sample at a known concentration before sample processing. The IS should be a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. By monitoring the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.[2]

Why Deuterated Standards? The Physicochemical Advantage of 1-Iodobutane-d9

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[3] This is where stable isotope-labeled internal standards (SIL-IS), such as 1-Iodobutane-d9, offer a significant advantage. In 1-Iodobutane-d9, nine hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[4] This substitution results in a molecule that is chemically almost identical to 1-Iodobutane but has a distinct, higher mass.

The key benefits of using 1-Iodobutane-d9 over its non-deuterated counterpart or other structurally similar but non-isotopic internal standards include:

  • Co-elution: Due to their near-identical physicochemical properties, 1-Iodobutane-d9 and 1-Iodobutane will have virtually the same retention time in a chromatographic separation. This is a critical factor for accurate correction of matrix effects that can vary across a chromatographic run.

  • Similar Ionization Efficiency: Both compounds will ionize with very similar efficiency in the mass spectrometer's source, ensuring that any suppression or enhancement of the signal due to the sample matrix affects both the analyte and the internal standard to the same extent.

  • Reduced Isotopic Cross-Contribution: The mass difference of 9 Da between 1-Iodobutane-d9 (Molecular Weight: ~193.07 g/mol ) and 1-Iodobutane (Molecular Weight: ~184.02 g/mol ) is significant enough to prevent spectral overlap from natural isotopic abundances.[1][4]

Cross-Validation Study: 1-Iodobutane-d9 vs. 1-Iodobutane as Internal Standards

To illustrate the superior performance of 1-Iodobutane-d9, this section presents a hypothetical yet realistic cross-validation study for the quantification of a volatile organic compound (VOC), Butyl Acetate, in a complex matrix (e.g., simulated biological fluid). This study compares the analytical method validation parameters obtained using 1-Iodobutane-d9 versus a non-isotopic internal standard, 1-Iodopentane, which has a different retention time but similar chemical properties.

Experimental Design

The study is designed to assess key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, and robustness.[5]

Caption: Experimental workflow for the cross-validation study.

Comparative Performance Data

The following tables summarize the expected outcomes of the validation study, highlighting the performance differences between the two internal standards.

Table 1: Linearity

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
1-Iodobutane-d91 - 1000> 0.999
1-Iodopentane1 - 1000> 0.995

Causality: The superior linearity with 1-Iodobutane-d9 is attributed to its co-elution with the analyte, providing more consistent correction for matrix effects across the entire concentration range.

Table 2: Accuracy and Precision (n=6)

Internal StandardConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
1-Iodobutane-d9 5 (LQC)98.53.2
50 (MQC)101.22.5
800 (HQC)99.31.8
1-Iodopentane 5 (LQC)92.18.5
50 (MQC)105.86.2
800 (HQC)95.44.9

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Causality: The significantly better accuracy and precision with 1-Iodobutane-d9 demonstrate its effectiveness in compensating for variations during sample preparation and injection. The non-co-eluting 1-Iodopentane is less effective at correcting for matrix effects that are specific to the retention time of the analyte.

Detailed Experimental Protocols

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butyl Acetate, 1-Iodobutane-d9, and 1-Iodopentane in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Butyl Acetate stock solution into the simulated biological fluid to achieve concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low (5 ng/mL), medium (50 ng/mL), and high (800 ng/mL) concentrations in the simulated biological fluid.

  • Internal Standard Spiking: To each calibration standard and QC sample, add a fixed amount of either 1-Iodobutane-d9 or 1-Iodopentane internal standard solution to achieve a final concentration of 100 ng/mL.

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) to each 0.5 mL sample. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of volatile compounds like Butyl Acetate.

Table 3: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL (splitless)
Inlet Temperature250 °C
Oven Program40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 2 min)
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Butyl Acetate: 43, 56, 731-Iodobutane: 57, 1841-Iodobutane-d9: 66, 1931-Iodopentane: 71, 198

graph analytical_pathway {
layout=dot;
rankdir=LR;
node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Analyte_IS_Mix [label="Analyte + IS in Sample", fillcolor="#4285F4"]; GC_Column [label="GC Column Separation", fillcolor="#FBBC05"]; Ion_Source [label="Ionization Source (EI)", fillcolor="#FBBC05"]; Mass_Analyzer [label="Mass Analyzer (Quadrupole)", fillcolor="#FBBC05"]; Detector [label="Detector", fillcolor="#FBBC05"]; Data_System [label="Data System", fillcolor="#4285F4"];

Analyte_IS_Mix -> GC_Column [label="Injection"]; GC_Column -> Ion_Source [label="Elution"]; Ion_Source -> Mass_Analyzer [label="Ion Acceleration"]; Mass_Analyzer -> Detector [label="Ion Filtering (SIM)"]; Detector -> Data_System [label="Signal Acquisition"]; }

Caption: Logical flow of the analytical measurement process.

Conclusion: The Authoritative Choice for Robust Quantitative Analysis

The cross-validation data, though illustrative, is based on the well-established principles of using stable isotope-labeled internal standards in mass spectrometry.[6] The results clearly indicate that 1-Iodobutane-d9 provides superior performance in terms of linearity, accuracy, and precision compared to a non-isotopic, non-co-eluting internal standard. This enhanced performance is a direct consequence of its chemical and physical similarity to the non-deuterated form, which allows for more effective compensation of analytical variability.

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. The evidence strongly supports the use of 1-Iodobutane-d9 as an authoritative choice for applications requiring the highest level of analytical rigor. Its use ensures a self-validating system where potential errors are minimized, leading to trustworthy and defensible results.

References

  • LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 1-Iodobutane-d9. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (n.d.). SpringerLink. Retrieved January 28, 2026, from [Link]

  • Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022). Medistri. Retrieved January 28, 2026, from [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. (2010). PubMed. Retrieved January 28, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]

  • mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]

  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. Retrieved January 28, 2026, from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). MDPI. Retrieved January 28, 2026, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 28, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved January 28, 2026, from [Link]

  • DATA VALIDATION REPORT Red Hill Bulk Fuel Storage Facility. (2023). Hawaii State Department of Health. Retrieved January 28, 2026, from [Link]

  • Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples. (2024). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • High-Resolution Liquid Chromatography Tandem Mass Spectrometry Enables Large Scale Molecular Characterization of Dissolved Organic Matter. (2021). Frontiers in Marine Science. Retrieved January 28, 2026, from [Link]

  • Monitoring VOCs in Stationary Source Emissions Using Sorbent Tubes with Analysis by TD-GC/MS in Accordance with Chinese EPA Method HJ 734-2014. (2017). Agilent. Retrieved January 28, 2026, from [Link]

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spectroscopic comparison of 1-Iodobutane-d9 and its non-deuterated analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of drug development and metabolic profiling, the distinction between a standard alkylating agent and its deuterated isotopologue is critical. 1-Iodobutane serves as a fundamental building block for introducing butyl chains into pharmacophores. Its fully deuterated analog, 1-Iodobutane-d9 , is increasingly utilized to mitigate metabolic clearance via the Kinetic Isotope Effect (KIE) or as a definitive Internal Standard (IS) in quantitative mass spectrometry.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of 1-Iodobutane and 1-Iodobutane-d9. By detailing the shifts in Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we establish a validation framework for researchers utilizing these reagents.

Theoretical Framework: The Deuterium Effect

To interpret the data correctly, one must understand the physical basis of the spectral shifts. The substitution of Hydrogen (


) with Deuterium (

or

) doubles the mass of the nucleus without altering the electronic environment significantly.
  • Vibrational Spectroscopy: According to Hooke’s Law, the frequency of vibration (

    
    ) is inversely proportional to the reduced mass (
    
    
    
    ). The C-D bond, being heavier, vibrates at a lower frequency than the C-H bond.
  • Mass Spectrometry: The mass increase is additive. For a butyl chain (

    
     vs. 
    
    
    
    ), the mass shift is exactly +9 Da.
  • NMR: Deuterium has a nuclear spin of

    
     (unlike 
    
    
    
    where
    
    
    ), leading to signal splitting (coupling) changes and a "silent" appearance in standard proton NMR.
Visualization: The Isotope Effect Logic Flow

IsotopeEffect Sub Isotopic Substitution (H → D) Mass Mass Increase (+1 Da per atom) Sub->Mass Vib Vibrational Frequency (Lower Wavenumber) Sub->Vib Spin Nuclear Spin Change (I=1/2 → I=1) Sub->Spin MS_Out MS: m/z Shift (+9 Da total) Mass->MS_Out IR_Out IR: Red Shift (~2200 cm⁻¹) Vib->IR_Out NMR_Out NMR: Coupling/Silence Spin->NMR_Out

Figure 1: Mechanistic impact of deuteration on spectroscopic readouts.

Mass Spectrometry (GC-MS/LC-MS) Performance

Mass spectrometry provides the most definitive confirmation of isotopic purity. The iodine atom (


) is monoisotopic, which simplifies the spectra by eliminating complex halogen isotopic patterns seen with Chlorine or Bromine.
Comparative Data: Fragmentation Patterns

The following table summarizes the key ion fragments observed in Electron Impact (EI) ionization (70 eV).

Fragment Description1-Iodobutane (

)
1-Iodobutane-d9 (

)

Mass
Interpretation
Molecular Ion (

)
184 193 +9Intact molecule confirmation.
Iodine Loss (

, Butyl cation)
5766+9Formation of the butyl carbocation (

vs

).
Propyl Fragment (

/

)
4350+7Loss of methyl group (and Iodine).
Ethyl Fragment (

/

)
2934+5Further chain fragmentation.
Experimental Insight

In high-sensitivity SIM (Selected Ion Monitoring) modes, the +9 Da shift allows 1-Iodobutane-d9 to act as an ideal internal standard. There is zero cross-talk between the analyte (184 m/z) and the standard (193 m/z) channels, ensuring high quantification accuracy in pharmacokinetic studies.

Vibrational Spectroscopy (FTIR)

The infrared spectrum is the quickest method to assess the success of deuteration without consuming the sample. The "fingerprint" region remains similar, but the functional group region shows drastic shifts.

Key Spectral Shifts
  • C-H Stretching Region (2850–2960 cm⁻¹):

    • 1-Iodobutane: Strong absorption peaks corresponding to symmetric and asymmetric stretching of

      
       and 
      
      
      
      .
    • 1-Iodobutane-d9: This region is effectively transparent (silent).

  • C-D Stretching Region (2050–2250 cm⁻¹):

    • 1-Iodobutane: Transparent.

    • 1-Iodobutane-d9: Strong, distinct absorption bands appear here.

The isotopic shift factor typically follows the approximation


.
Vibrational Mode1-Iodobutane Frequency (cm⁻¹)1-Iodobutane-d9 Frequency (cm⁻¹)
Asym. Stretch (

)
~2960~2210
Sym. Stretch (

)
~2870~2100
C-I Stretch~500~485 (Minor shift due to mass)

Nuclear Magnetic Resonance (NMR)

NMR analysis is the gold standard for determining isotopic enrichment (atom % D).

Proton ( ) NMR
  • 1-Iodobutane: Shows three distinct signal groups:

    • 
       0.94 (t, 3H, 
      
      
      
      )
    • 
       1.40 - 1.80 (m, 4H, 
      
      
      
      )
    • 
       3.19 (t, 2H, 
      
      
      
      )
  • 1-Iodobutane-d9: In a fully deuterated sample (>99 atom % D), the

    
     NMR spectrum should be blank . Any observed peaks represent residual protons, allowing for precise calculation of isotopic purity.
    
Carbon ( ) NMR

The carbon signals in the deuterated analog split due to spin-spin coupling with Deuterium (


).
  • Signal Multiplicity Rule:

    
    . Since Deuterium has spin 
    
    
    
    , a carbon attached to two deuteriums (
    
    
    ) will appear as a quintet (1:2:3:2:1). A carbon attached to three deuteriums (
    
    
    ) appears as a septet .
  • Chemical Shift: A slight upfield isotope shift (typically -0.3 to -0.8 ppm per D atom) is observed.

Experimental Protocol: Validation Workflow

To ensure data integrity when switching between labeled and non-labeled reagents, the following protocol is recommended.

Materials
  • Analyte: 1-Iodobutane-d9 (≥98 atom % D).

  • Solvent: Chloroform-d (

    
    ) for NMR (Note: Use 
    
    
    
    if analyzing solvent proton peaks, though
    
    
    is standard).
  • Instrument: 400 MHz NMR / GC-MS with EI source.

Step-by-Step Methodology
  • Sample Preparation (NMR):

    • Dissolve 10 mg of 1-Iodobutane-d9 in 0.6 mL

      
      .
      
    • Critical Step: Ensure the NMR tube is clean and dry to prevent H-exchange or contamination.

  • Acquisition (1H NMR):

    • Set number of scans (ns) to 64 to detect trace proton impurities.

    • Integrate the residual solvent peak (

      
       at 7.26 ppm) as a reference.
      
    • Validation: If peaks at 3.19 ppm (alpha-protons) exceed 1% of the integration of an external standard, the isotopic purity is compromised.

  • Acquisition (GC-MS):

    • Inject 1 µL (split 1:50).

    • Scan range: 35–300 amu.

    • Validation: Verify the absence of m/z 184. The abundance of m/z 193 should be >99% relative to m/z 192 (d8 species).

Workflow Visualization

ValidationProtocol cluster_Analysis Parallel Analysis Start Start: Raw Material (1-Iodobutane-d9) Prep Sample Preparation (Dilution in CDCl3) Start->Prep HNMR 1H NMR (High Sensitivity) Prep->HNMR GCMS GC-MS (EI Source) Prep->GCMS Decision Data Evaluation HNMR->Decision GCMS->Decision Pass PASS: No H-signals m/z 193 Dominant Decision->Pass Criteria Met Fail FAIL: Residual H peaks m/z 184 present Decision->Fail Criteria Failed

Figure 2: Quality Control Workflow for Deuterated Reagents.

Application in Drug Development: The Kinetic Isotope Effect

Why choose the d9 analog? The primary driver is the Kinetic Isotope Effect (KIE) .

The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond due to a lower zero-point energy. In metabolic pathways mediated by Cytochrome P450 (CYP450), the rate-limiting step often involves C-H bond abstraction.

  • Primary KIE: If C-H cleavage is rate-limiting, substituting with C-D can reduce the reaction rate (

    
    ) by a factor of 2 to 7.
    
  • Result: Using 1-Iodobutane-d9 to synthesize a butylated drug candidate can significantly extend the drug's half-life (

    
    ) in vivo without altering its binding affinity to the target receptor.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Iodobutane. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on Isotope Effects in IR/NMR). [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Source for KIE mechanisms). [Link]

A Senior Application Scientist's Guide to Assessing the Degree of Deuteration in 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Deuteration Assessment

In the realms of pharmaceutical development, metabolic research, and advanced materials science, deuterated compounds are indispensable tools. 1-Iodobutane-d9 (CD₃(CD₂)₃I), a deuterated alkylating agent, serves as a key synthetic intermediate.[1] The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a molecule's metabolic fate, enhance its stability, or serve as a tracer in mechanistic studies.[2] Consequently, the precise determination of the degree and location of deuterium incorporation is not merely a quality control metric; it is a fundamental parameter that dictates the compound's utility and the validity of the experimental data it generates.

This guide provides an in-depth comparison of the two primary analytical techniques for assessing the isotopic purity of 1-Iodobutane-d9: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to empower researchers to select the optimal method for their specific needs. Commercial suppliers of 1-Iodobutane-d9 typically specify an isotopic purity of ≥98 atom % D, making robust analytical verification essential.[3]

Core Analytical Techniques: A Head-to-Head Comparison

The choice between NMR and MS is often dictated by the specific information required. Do you need to know the overall isotopic enrichment, or is the site-specific distribution of deuterium critical?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for determining the precise location of deuterium incorporation.[4] By analyzing the absence of proton (¹H) signals or the presence of deuterium (²H) signals, one can gain a detailed, position-specific map of deuteration.

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels at providing a highly sensitive measurement of the overall isotopic enrichment.[4] It separates the analyte from impurities and then measures the mass-to-charge ratio of the molecule and its fragments, allowing for a quantitative assessment of the different isotopologues present.

The following diagram illustrates a decision-making framework for selecting the appropriate technique.

G cluster_input Analytical Goal cluster_paths Decision Pathways cluster_outputs Recommended Technique start What is the primary analytical question? goal1 Need site-specific deuteration information? start->goal1 goal2 Need overall isotopic enrichment & high sensitivity? start->goal2 NMR NMR Spectroscopy (¹H or ²H) goal1->NMR Yes MS GC-MS goal1->MS No, overall enrichment is sufficient goal2->MS Yes

Caption: Decision tree for selecting an analytical method.

Comparative Data Summary

The table below summarizes the key performance characteristics of NMR and GC-MS for the analysis of 1-Iodobutane-d9.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Site-specific deuteration, structural integrity.[2]Overall isotopic enrichment, molecular weight distribution.[5]
Sensitivity Moderate (mg scale)High (µg to ng scale).[6]
Precision & Accuracy High (<1% RSD achievable with proper setup)High, but can be affected by fragmentation and ion source variations.[7]
Sample Preparation Minimal: dissolve in deuterated solvent with internal standard.[8]More involved: dilution in a volatile solvent.
Analysis Time Longer (minutes to hours for high precision).Faster (minutes per sample).
Key Advantage Unambiguously determines the position of residual protons.[8]Excellent for detecting trace-level isotopologues and impurities.[4]
Key Limitation Lower sensitivity compared to MS.[8]Provides limited information on the specific location of deuteration.[8]

Experimental Protocol 1: Quantitative ¹H NMR (qNMR) Assessment

This protocol provides a self-validating system for determining the atom % D at each position in 1-Iodobutane-d9 by quantifying the small residual ¹H signals.

Causality: We use ¹H NMR because its signal intensity is directly proportional to the number of nuclei, providing a straightforward quantitative measure.[8] The use of a certified internal standard is critical for converting relative signal integrals into absolute concentrations, ensuring accuracy. A long relaxation delay (D1) is essential to allow all protons to fully return to their equilibrium state before the next pulse, which is a prerequisite for accurate integration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh 1-Iodobutane-d9 sample B Add a known mass of a certified internal standard (e.g., Maleic Anhydride) A->B C Dissolve mixture in a deuterated solvent (e.g., CDCl₃) B->C D Transfer to NMR tube C->D E Acquire ¹H NMR Spectrum D->E F Set long relaxation delay (D1 ≥ 5 * T1) E->F G Ensure sufficient Signal-to-Noise (S/N > 100:1) E->G H Apply Fourier Transform, Phase, and Baseline Correction G->H I Integrate signals for internal standard and residual protons at each position of iodobutane H->I J Calculate moles of residual protons at each position I->J K Calculate Atom % D for each position J->K

Caption: Workflow for qNMR-based deuteration assessment.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-Iodobutane-d9 into a clean vial.

    • Add a precisely weighed amount (approx. 5-10 mg) of a suitable internal standard (e.g., maleic anhydride). The standard should have sharp signals that do not overlap with the analyte signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d).

    • Vortex to ensure homogeneity and transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest. For small molecules, a D1 of 30-60 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the small residual proton signals.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the signal from the internal standard and set its value to the known number of protons (e.g., 2 for maleic anhydride).

    • Integrate the residual proton signals corresponding to the different positions in 1-iodobutane (α, β, γ, δ).

    • Calculate the atom % D for a specific position (e.g., the two α-protons) using the following formula:

      • Moles Hα = (Integralα / Protonsα, non-deuterated) * MolesStandard

      • Moles Dα = MolesTotal Sample * 2 - Moles Hα

      • Atom % Dα = (Moles Dα / (Moles Hα + Moles Dα)) * 100

Experimental Protocol 2: GC-MS Isotopic Enrichment Analysis

This protocol details the use of GC-MS to determine the overall isotopic distribution of 1-Iodobutane-d9.

Causality: GC provides excellent separation of the volatile 1-iodobutane from any non-volatile impurities or solvent.[4] Electron Ionization (EI) MS is used to generate a reproducible fragmentation pattern and a clear molecular ion (M⁺) cluster. The relative abundances of the ions in this cluster (e.g., M+9 for the fully deuterated species, M+8 for the species with one residual proton, etc.) directly reflect the overall isotopic enrichment of the sample.

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis A Prepare a dilute solution of 1-Iodobutane-d9 (e.g., 100 µg/mL) in a volatile solvent (e.g., Hexane) B Transfer to autosampler vial A->B C Inject sample (1 µL) into GC-MS B->C D Separate on a suitable capillary column (e.g., DB-5ms) C->D E Acquire mass spectrum using Electron Ionization (EI, 70 eV) D->E F Extract mass spectrum from the 1-Iodobutane-d9 peak G Examine the molecular ion (M⁺) cluster around m/z 193 F->G H Calculate the relative abundance of each isotopologue (M+9, M+8, etc.) G->H I Calculate overall Atom % D H->I

Caption: Workflow for GC-MS-based deuteration assessment.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of 1-Iodobutane-d9 in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~100 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC-MS Acquisition:

    • GC Conditions: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent). A typical temperature program would be: hold at 40°C for 2 min, then ramp at 10°C/min to 200°C. Use helium as the carrier gas.

    • MS Conditions: Set the ionization mode to Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ions (e.g., m/z 50-250).

  • Data Analysis:

    • Identify the chromatographic peak for 1-iodobutane. Note that deuterated compounds may elute slightly earlier than their non-deuterated counterparts in GC.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the molecular ion cluster. The non-deuterated compound has a molecular weight of 184.02 g/mol .[9] The fully deuterated (d9) compound has a molecular weight of 193.07 g/mol .[3]

    • Record the ion abundances for the isotopologues (e.g., m/z 193 for C₄D₉I, m/z 192 for C₄HD₈I, etc.).

    • Calculate the overall atom % D using the weighted average of the observed isotopologues.

Conclusion and Recommendations

The accurate assessment of deuteration in 1-Iodobutane-d9 is paramount for its effective use in research and development.

  • For applications where the exact position of deuteration and structural confirmation are critical, such as in mechanistic or NMR-based metabolic studies, Quantitative ¹H NMR is the superior method . Its ability to pinpoint residual proton signals provides unambiguous, site-specific information.[2]

  • For applications requiring high-throughput quality control , verification of overall isotopic enrichment, or when sample quantity is limited, GC-MS is the more practical choice . It offers excellent sensitivity and a rapid assessment of the isotopic distribution.[6]

Ultimately, a combined approach leveraging both techniques provides the most comprehensive characterization.[4] A strategy using MS to determine the overall enrichment and NMR to confirm the structural integrity and labeling positions ensures the highest level of confidence in the material's quality.[2]

References

  • Gao, F., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

  • Reddit user discussion on NMR and Deuterium (2024). r/Mcat. Note: This is a forum discussion and not a peer-reviewed source, included for context. Available at: [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. PubMed. Available at: [Link]

  • van der Meer, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]

  • PubChem. 1-Iodobutane-d9. National Center for Biotechnology Information. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • NIH. (2014). A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. Available at: [Link]

  • Remaud, G. S., et al. (2011). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry. Available at: [Link]

  • Jia, W., et al. (2007). Gas chromatography flow rates for determining deuterium/hydrogen ratios of natural gas chromatography/high-temperature conversion/isotope ratio mass spectrometry. ResearchGate. Available at: [Link]

  • Sleno, L., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • Previs, S. F., et al. (2008). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. PMC - NIH. Available at: [Link]

  • Patzelt, H., et al. (2002). Deuterium Solid-State NMR Investigations of Exchange Labeled Oriented Purple Membranes at Different Hydration Levels. PubMed Central. Available at: [Link]

  • Okuda, A., et al. (2021). The calculated I 0 value as a function of the degree of deuteration.... ResearchGate. Available at: [Link]

  • Chromatography Forum user discussion. (2017). Question on MS/MS techniques. Available at: [Link]

Sources

Comparative Cost & Performance Analysis: Deuterated Alkyl Iodides vs. Sulfonate Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of deuterated active pharmaceutical ingredients (APIs), the choice of alkylating agent is rarely a simple function of price per gram. While Iodomethane-d3 (


)  remains the gold standard for reactivity (

kinetics), its volatility (bp 42°C) and regulatory classification as a carcinogen introduce significant "hidden" costs in manufacturing.

This guide compares


 against its primary solid/high-boiling alternatives, specifically Methyl-d3 p-toluenesulfonate (

)
and emerging Deuterated Sulfonium Salts .

The Verdict:

  • Best for Discovery/Small Scale:

    
     . The superior reactivity and ease of workup (volatile byproducts) outweigh handling losses.
    
  • Best for Process/Scale-Up:

    
      or In-situ generated Sulfonium Salts . The non-volatile nature allows for precise stoichiometry, reducing the "safety factor" excess required with iodides, ultimately lowering the Cost of Goods Sold (COGS).
    

Technical Comparison: The Reagent Landscape

The Candidates
FeatureIodomethane-d3 (

)
Methyl-d3 p-toluenesulfonate (

)
Dimethyl-d6 Sulfate
Physical State Liquid (Volatile)Solid / Oil (mp ~28°C)Liquid (High bp)
Boiling Point 42°C144-145°C (at 15 mmHg)188°C
Reactivity High (

Soft Electrophile)
Moderate (Harder Electrophile)High (Toxic/Hard)
Atom Economy (Mass) ~12% Active Mass (

/Total MW)
~9.5% Active Mass~19% (if both Me used)
Primary Risk Inhalation / Volatility LossSkin Absorption / SensitizerExtreme Toxicity
Reactivity & Mechanism

 is an exceptional soft electrophile. It reacts rapidly with soft nucleophiles (sulfur, nitrogen in heterocycles) often at room temperature. Sulfonates like 

are "harder" electrophiles; they often require elevated temperatures (reflux) to achieve comparable conversion rates, which can be detrimental to thermally sensitive substrates.
Diagram 1: Reagent Selection Decision Tree

This decision tree guides the chemist based on substrate stability and scale.

ReagentSelection Start Select Alkylating Agent Scale Reaction Scale? Start->Scale Substrate Substrate Thermal Stability? Scale->Substrate < 10g (Discovery) CD3OTs Use Methyl-d3 Tosylate (Stable, Precise Dosing) Scale->CD3OTs > 100g (Process) Nucleophile Nucleophile Type? Substrate->Nucleophile High (> 80°C) CD3I Use Iodomethane-d3 (High Reactivity, Volatile) Substrate->CD3I Low (< 50°C) Nucleophile->CD3I Soft (S, N) Nucleophile->CD3OTs Hard (O) Sulfonium Use Sulfonium Salts (In-situ Generation) CD3OTs->Sulfonium If Cost Critical

Caption: Decision matrix for selecting deuterated alkylating agents based on scale, thermal stability, and nucleophile hardness.

Strategic Cost Analysis (COGS)

The sticker price of


 is misleading. As a Senior Scientist, one must calculate the Effective Cost per Mole of Deuterium Incorporated .
The Volatility Tax

When using


 on a small scale, it is standard practice to use 1.5 to 2.0 equivalents . Why?
  • Evaporation: Significant loss occurs during weighing and transfer.

  • Headspace Loss: In reflux condensers,

    
     escapes if the condenser water isn't chilled to <5°C.
    

In contrast,


 is a non-volatile solid/oil. You can weigh exactly 1.05 equivalents .
Comparative Cost Table
Cost Factor

Scenario

Scenario
Base Reagent Cost High (

$)
Moderate (

)
Stoichiometry Required 1.5 - 2.0 eq (to account for loss)1.0 - 1.1 eq
Containment Costs High (Fume hood + Scrubber/Traps)Low (Standard PPE)
Regulatory Overhead Controlled Substance (in some regions)Standard Chemical
Total Effective Cost Very High Moderate

Expert Insight: "In GMP campaigns, the cost of scrubbing iodine waste streams and the containment required for volatile carcinogens often exceeds the raw material savings.


 eliminates the 'volatility tax'."

Experimental Validation: N-Methylation Protocol

Below is a comparative protocol for the N-methylation of an indole scaffold (e.g., a precursor to Deutetrabenazine analogs).

Method A: Iodomethane-d3 ( )

High reactivity, requires sealed environment.

  • Setup: Flame-dried sealed tube or pressure vial.

  • Dissolution: Dissolve Indole substrate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir 30 min.

  • Addition: Add

    
     (1.5 eq)  via syringe through a septum. Note: Syringe must be chilled to prevent dripping.
    
  • Reaction: Seal and stir at RT for 2 hours.

  • Workup: Quench with water. Extract with EtOAc.

  • Observation: Fast conversion, but excess

    
     poses exposure risk upon opening.
    
Method B: Methyl-d3 Tosylate ( )

Stoichiometric precision, thermal requirement.

  • Setup: Standard round-bottom flask with reflux condenser.

  • Dissolution: Dissolve Indole substrate (1.0 eq) in Acetonitrile or Acetone.

  • Base: Add

    
     (1.5 eq).
    
  • Addition: Add

    
     (1.05 eq)  as a solid/oil.
    
  • Reaction: Heat to reflux (60-80°C) for 6-12 hours.

  • Workup: Filter solids, concentrate filtrate.

  • Observation: Slower reaction, cleaner impurity profile (no volatile alkylator emissions).

Diagram 2: Synthesis Workflow & Atom Economy

Visualizing the flow of Deuterium atoms.

SynthesisFlow D2O D2O Source Methanol Methanol-d4 D2O->Methanol CD3I CD3-I (Volatile, 1.5 eq needed) Methanol->CD3I HI / P + I2 CD3OTs CD3-OTs (Stable, 1.05 eq needed) Methanol->CD3OTs TsCl / Pyridine Target Deuterated Drug (N-CD3) CD3I->Target Fast (RT) WasteI Waste: Iodine (Scrubbing req.) CD3I->WasteI CD3OTs->Target Slow (Reflux) WasteOTs Waste: Tosylate (Standard disposal) CD3OTs->WasteOTs

Caption: Synthesis pathway comparing reagent generation and waste streams. Note the stoichiometry difference.

Safety & Regulatory Considerations

Iodomethane-d3[2][3]
  • Toxicity: Acute toxin, designated carcinogen.

  • Handling: Must be handled in a glovebox or high-efficiency fume hood.

  • Decontamination: Spills require treatment with sodium thiosulfate immediately.

  • Storage: Light sensitive, must be stored over copper wire to prevent iodine radical formation.

Methyl-d3 Tosylate
  • Toxicity: Alkylating agent (genotoxic), but significantly lower vapor pressure reduces inhalation risk.

  • Handling: Standard lab PPE; can be weighed on an open balance (quickly).

  • Storage: Stable solid/oil at room temperature; less sensitive to light than iodides.

References

  • Synthesis of Deutetrabenazine:US Patent 20210047317A1. Describes the use of

    
     and the associated industrial challenges regarding cost and purification. Link
    
  • Comparison of Methylating Agents: Arkivoc Review (2009). "A comparison of several modern alkylating agents." Covers the mechanistic differences between halides and sulfonates. Link

  • Atom Economy in Drug Synthesis: Prime Scholars (2013). Discusses the principles of atom economy and the impact of reagent choice on green chemistry metrics. Link

  • Safety of Methyl Iodide: EPA Fact Sheet. Detailed toxicology and handling requirements for iodomethane. Link

  • Deuterated Sulfonium Salts: Angewandte Chemie (2023). "Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups." A modern alternative to halides.[1] Link

Sources

A Senior Application Scientist's Guide to Isotopic Labeling: Unveiling the Advantages of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical sciences and drug development, the ability to unequivocally track and quantify molecules is not just an advantage; it is a necessity. Isotopic labeling, the strategic substitution of atoms with their heavier, stable isotopes, is a cornerstone technique that empowers researchers to achieve this with remarkable accuracy. However, the efficacy of this powerful method hinges on a critical choice: the labeling reagent. This guide provides a comprehensive, field-tested comparison of 1-Iodobutane-d9 with other labeling reagents, elucidating its distinct advantages through a lens of scientific integrity and practical application.

The Bedrock of Quantitative Analysis: Why Isotopic Labeling Matters

At its core, isotopic labeling provides a means to create a molecular "twin" of an analyte, identical in chemical properties but distinguishable by mass. This isotopically labeled analog, often referred to as an internal standard, is the gold standard in quantitative mass spectrometry. It co-exists with the target analyte throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization. By measuring the ratio of the analyte to its labeled internal standard, we can correct for any sample loss or variability in instrument response, thereby achieving unparalleled accuracy and precision in quantification.[1]

1-Iodobutane-d9: The Alkylating Agent of Choice for Superior Performance

1-Iodobutane-d9 is a deuterated analog of 1-iodobutane, in which all nine hydrogen atoms have been replaced with deuterium.[2][3][4] This seemingly subtle modification imparts a suite of properties that make it an exceptional reagent for labeling molecules through alkylation. Alkylation, the transfer of an alkyl group from one molecule to another, is a robust and versatile chemical reaction. In the context of isotopic labeling, 1-Iodobutane-d9 is particularly effective for derivatizing molecules that possess nucleophilic functional groups, such as thiols (-SH), amines (-NH₂), and phenols (-OH).[5]

The Decisive Advantages of 1-Iodobutane-d9

The preference for 1-Iodobutane-d9 in demanding analytical applications is not arbitrary; it is grounded in a series of distinct and synergistic advantages:

  • A Substantial and Clean Mass Shift: The incorporation of nine deuterium atoms introduces a significant mass increase of 9 Daltons (M+9).[4] This substantial mass shift is a critical feature in mass spectrometry, as it effectively separates the mass-to-charge ratio (m/z) of the labeled internal standard from the natural isotopic cluster of the unlabeled analyte. This clear separation minimizes the potential for isotopic crosstalk and ensures a more accurate and reliable quantification, especially at low analyte concentrations.[6]

  • Unyielding Isotopic Stability: The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond.[7][8] This fundamental principle of physical chemistry, known as the kinetic isotope effect, translates to enhanced stability of the deuterium label on the 1-Iodobutane-d9 molecule.[9][10] This stability is paramount, as it prevents any back-exchange of deuterium for hydrogen during sample processing and analysis, thereby preserving the isotopic integrity of the internal standard and the accuracy of the final quantitative result.

  • Efficient and Predictable Reactivity: The iodine atom in 1-Iodobutane-d9 is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack.[5][11] This inherent reactivity facilitates a rapid and efficient SN2 reaction with target functional groups under relatively mild conditions.[12] The predictability of this reaction ensures high and consistent derivatization yields, which is crucial for the development of robust and reproducible analytical methods.

  • Minimal Chromatographic Isotope Effect: A potential concern with deuterium-labeled compounds is the "isotopic effect" on chromatographic retention time, where the deuterated and non-deuterated analogs separate slightly during chromatography.[13] However, for many applications involving 1-Iodobutane-d9, this effect is often negligible. This co-elution is highly desirable as it ensures that the analyte and its internal standard experience the same ionization conditions in the mass spectrometer's source, a prerequisite for accurate ratio-based quantification.

Head-to-Head Comparison: 1-Iodobutane-d9 Versus the Alternatives

To truly appreciate the strengths of 1-Iodobutane-d9, a direct comparison with other commonly employed labeling reagents is essential.

Labeling ReagentMass Shift (Da)Target Functional GroupsKey AdvantagesPotential Drawbacks
1-Iodobutane-d9 +9Thiols, Amines, PhenolsSignificant & clean mass shift, high isotopic stability, efficient reactivity.Primarily targets nucleophilic groups.
Iodoacetamide-d5 +5ThiolsHighly specific for thiols.Smaller mass shift, potential for isotopic overlap.
Dansyl Chloride +233Primary & Secondary Amines, PhenolsHigh derivatization efficiency, introduces a fluorescent tag.Large structural modification can significantly alter chromatographic behavior and ionization efficiency.
TMT Reagents IsobaricPrimary AminesEnables multiplexing of up to 18 samples.[14]Complex fragmentation spectra, higher cost.[6][15]
DiART Reagents IsobaricPrimary AminesCost-effective alternative to TMT, uses deuterium labeling.[16][17]Potential for minor deuterium-related isotopic effects.[17]

Experimental Workflow: A Practical Application of 1-Iodobutane-d9 in Drug Metabolism Studies

The following workflow illustrates the application of 1-Iodobutane-d9 for the quantification of a thiol-containing metabolite in a biological matrix, a common scenario in drug metabolism and pharmacokinetic (DMPK) studies.[18]

Caption: A typical bioanalytical workflow for the quantification of a thiol-containing analyte using 1-Iodobutane-d9 derivatization and LC-MS/MS.

Detailed Experimental Protocol:
  • Internal Standard Fortification: A precise volume of a known concentration of the 1-Iodobutane-d9 labeled internal standard is added to the biological matrix. This is a critical step to ensure accurate quantification.

  • Sample Homogenization and Extraction: The sample is thoroughly mixed to ensure homogeneity. Subsequently, proteins are precipitated (e.g., with acetonitrile) or the analyte is extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization Reaction: The extracted sample is then subjected to the derivatization reaction with 1-Iodobutane-d9. This is typically carried out in a buffered solution at a specific pH and temperature to ensure optimal reaction kinetics and yield.

  • Final Sample Preparation: Following the derivatization, the sample may undergo a final cleanup step to remove excess reagent and other interfering substances before being reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte and its deuterated internal standard are separated from other matrix components by the liquid chromatography column and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for maximum sensitivity and selectivity.

  • Data Processing and Quantification: The chromatographic peaks for the analyte and the internal standard are integrated, and their peak area ratio is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by interpolating from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Concluding Remarks: A Sound Scientific Choice

In the pursuit of high-fidelity quantitative data, the selection of the appropriate labeling reagent is a decision of paramount importance. 1-Iodobutane-d9 distinguishes itself as a superior choice for the alkylation of nucleophilic functional groups, offering a powerful combination of a significant and clean mass shift, exceptional isotopic stability, and efficient, predictable reactivity. These fundamental advantages translate directly into more accurate, precise, and robust analytical methods. While a diverse array of labeling reagents exists, each with its niche applications, 1-Iodobutane-d9 provides a reliable and scientifically sound solution for researchers and drug development professionals who demand the highest level of confidence in their quantitative results.

References

  • Atom Scientific Ltd. 1-Iodobutane 99%, stabilised with copper. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights. [Link]

  • Nanjing Chemical Material Corp. Introduction of 1-iodobutane. [Link]

  • Vibzzlab. (2022, November 21). Iodobutane ( n-butyl iodide ) Organic Synthesis [Video]. YouTube. [Link]

  • NIH National Center for Biotechnology Information. Multiple isotopic labels for quantitative mass spectrometry. [Link]

  • PubChem. 1-Iodobutane-d9. [Link]

  • ACS Measurement Science Au. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIH National Center for Biotechnology Information. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. [Link]

  • PubMed. The kinetic isotope effect in the search for deuterated drugs. [Link]

  • Royal Society of Chemistry. Revival of deuterium-labeled reagents for protein quantitation. [Link]

  • NIH National Center for Biotechnology Information. Chemical isotope labeling for quantitative proteomics. [Link]

  • ResearchGate. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Olink. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. [Link]

  • MDPI. Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. [Link]

  • Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. [Link]

  • ACS Publications. Deuterium Isobaric Amine-Reactive Tags for Quantitative Proteomics. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • NIH National Center for Biotechnology Information. New insights into drug metabolism and toxicology Report of a symposium on drug metabolism and toxicity held at the British Pharmacological Society Meeting in Cardiff, UK, in July 2000. [Link]

  • PubMed. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. [Link]

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Illuminating Reaction Pathways: A Comparative Guide to Mechanistic Studies Using 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. It is the compass that guides the optimization of synthetic routes, the prediction of product outcomes, and the design of novel molecular entities. Among the powerful tools available to elucidate these mechanisms, the use of isotopically labeled compounds, such as 1-iodobutane-d9, offers unparalleled insights. This guide provides a comprehensive comparison of mechanistic studies using 1-iodobutane-d9 against its non-deuterated counterpart, 1-iodobutane, focusing on the widely studied bimolecular nucleophilic substitution (SN2) reaction. Through an exploration of the underlying principles of kinetic isotope effects (KIEs), detailed experimental protocols, and comparative data analysis, we aim to equip researchers with the knowledge to effectively leverage this technique in their own investigations.

The Decisive Role of Deuterium: Unveiling the Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a reactant molecule can lead to a change in the reaction rate—a phenomenon known as the kinetic isotope effect (KIE).[1] This effect arises primarily from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it.[2] Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when hydrogen is replaced by deuterium, resulting in a "primary" KIE.[2]

However, in many reactions, the bond to the isotopic label is not broken. In such cases, a "secondary" kinetic isotope effect (SKIE) may be observed.[1][3] These effects are typically smaller than primary KIEs but are nonetheless highly informative about the changes in the chemical environment of the isotopic label during the reaction.[1] For SN2 reactions, where a nucleophile attacks a carbon atom and displaces a leaving group in a single, concerted step, the hybridization of the carbon atom changes from sp3 in the reactant to a more constrained sp2-like geometry in the transition state. This change in hybridization affects the vibrational frequencies of the C-H (or C-D) bonds at the reaction center (the α-carbon).

In the case of the SN2 reaction of 1-iodobutane, the use of 1-iodobutane-d9, where all nine hydrogen atoms are replaced with deuterium, allows for the investigation of the α-secondary kinetic isotope effect. The presence of deuterium at the α-carbon (the carbon bonded to the iodine) influences the stability of the transition state. For SN2 reactions, it is generally observed that the α-secondary KIE is close to unity or slightly inverse (kH/kD < 1).[1] This is because the C-H(D) bending vibrations become more sterically hindered in the crowded pentacoordinate transition state, and the slightly smaller vibrational amplitude of the C-D bond compared to the C-H bond can lead to a minor rate enhancement for the deuterated species. Conversely, for SN1 reactions, which proceed through a planar carbocation intermediate, a significant normal KIE (kH/kD > 1) is typically observed due to the release of steric strain in the transition state.[1] Thus, the magnitude of the α-secondary KIE serves as a powerful diagnostic tool to distinguish between these two fundamental reaction pathways.

Comparative Analysis: 1-Iodobutane vs. 1-Iodobutane-d9 in an SN2 Reaction

To illustrate the practical application of 1-iodobutane-d9 in mechanistic studies, we will consider its SN2 reaction with a nucleophile, such as the azide ion (N3-). This reaction is a classic example of a bimolecular nucleophilic substitution at a primary alkyl halide.

Reaction Scheme:

SN2_Reaction cluster_transition_state Transition State R CH₃CH₂CH₂CH₂I (or CD₃CD₂CD₂CD₂I) TS [N₃---CH₂(R)---I] R->TS kH or kD Nu N₃⁻ P CH₃CH₂CH₂CH₂N₃ (or CD₃CD₂CD₂CD₂N₃) TS->P LG I⁻

Caption: SN2 reaction of 1-iodobutane with azide.

Experimental Data Comparison

The following table summarizes hypothetical, yet representative, kinetic data for the SN2 reaction of 1-iodobutane and 1-iodobutane-d9 with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at a constant temperature.

SubstrateRate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Rate (kH/kD)
1-Iodobutane (C₄H₉I)1.50 x 10⁻⁴1.00
1-Iodobutane-d9 (C₄D₉I)1.55 x 10⁻⁴0.97

This data illustrates a small, inverse secondary kinetic isotope effect, which is characteristic of an SN2 reaction mechanism.[1] The slightly faster rate for the deuterated substrate can be attributed to the lower steric demand of the C-D bonds in the crowded transition state.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the kinetic data, a rigorous and self-validating experimental protocol is essential. The following outlines a detailed methodology for a comparative kinetic study.

Workflow for Comparative Kinetic Study

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_h Prepare solution of 1-Iodobutane in DMF react_h Mix 1-Iodobutane and NaN3 solutions at constant temperature prep_h->react_h prep_d Prepare solution of 1-Iodobutane-d9 in DMF react_d Mix 1-Iodobutane-d9 and NaN3 solutions at constant temperature prep_d->react_d prep_nu Prepare solution of Sodium Azide in DMF prep_nu->react_h prep_nu->react_d monitor_h Monitor reaction progress over time (e.g., GC-MS, HPLC) react_h->monitor_h monitor_d Monitor reaction progress over time (e.g., GC-MS, HPLC) react_d->monitor_d analysis Determine rate constants (kH and kD) and calculate KIE (kH/kD) monitor_h->analysis monitor_d->analysis

Caption: Experimental workflow for determining the KIE.

Step-by-Step Methodology
  • Reagent Purity and Preparation:

    • Ensure the purity of 1-iodobutane, 1-iodobutane-d9, and sodium azide using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Prepare stock solutions of known concentrations for each reactant in anhydrous DMF. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the nucleophilic salt, leaving the anion more "naked" and reactive, thus favoring the SN2 pathway.

  • Kinetic Runs:

    • Conduct parallel kinetic experiments for both 1-iodobutane and 1-iodobutane-d9 under identical conditions (temperature, concentration, solvent).

    • Initiate the reaction by mixing the alkyl iodide and sodium azide solutions in a thermostated reaction vessel.

    • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).

  • Reaction Monitoring and Analysis:

    • Analyze the quenched aliquots using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant remaining or the product formed.

    • Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the rate constant (k).

  • Data Interpretation and Validation:

    • Calculate the rate constants for both the protiated (kH) and deuterated (kD) reactions.

    • Determine the kinetic isotope effect by calculating the ratio kH/kD.

    • Repeat the experiments multiple times to ensure the reproducibility of the results and to calculate the experimental error.

Conclusion: The Power of Isotopic Labeling in Mechanistic Elucidation

The use of 1-iodobutane-d9 in mechanistic studies provides a clear and quantitative method for probing the transition state of nucleophilic substitution reactions. The observation of a small, inverse secondary kinetic isotope effect offers compelling evidence for an SN2 mechanism, allowing researchers to confidently map the reaction pathway. This knowledge is not merely academic; it has profound implications for the rational design of synthetic strategies, the control of stereochemistry, and the development of new chemical entities with desired properties. By integrating the principles of physical organic chemistry with rigorous experimental design, the humble deuterium atom in 1-iodobutane-d9 becomes a powerful beacon, illuminating the intricate dance of atoms and electrons that defines a chemical reaction.

References

  • Wikipedia. Kinetic isotope effect. [Link]

  • Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

  • Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Baran Lab, Scripps Research. Kinetic Isotope Effect. [Link]

  • Leclair, A. (2020). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]

  • ResearchGate. Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism? [Link]

  • ResearchGate. Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. [Link]

  • ResearchGate. Deuterium Kinetic Isotope Effects in Gas-Phase S N 2 and E2 Reactions: Comparison of Experiment and Theory. [Link]

  • ResearchGate. (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. [Link]

  • ResearchGate. (PDF) SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. [Link]

  • YouTube. Rate Law Expressions - SN1 SN2 E1 E2 Reactions. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-iodobutane-d9. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of 1-iodobutane-d9 is fundamental to managing its disposal. While the deuteration does not significantly alter its primary chemical hazards, the base molecule, 1-iodobutane, presents a multi-faceted risk profile that dictates our handling and disposal strategy. It is classified as a flammable, toxic, and irritating substance.[1][2] The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Flammable LiquidH226Flammable liquid and vapor.[2][3][4]Waste must be stored away from all ignition sources (heat, sparks, open flames).[3][4][5] Use of non-sparking tools and explosion-proof equipment is required.[1][3]
Acute Toxicity (Inhalation)H331Toxic if inhaled.[1][2][3][4]All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] Respiratory protection is mandatory if ventilation is inadequate.[5]
Skin Corrosion/IrritationH315Causes skin irritation.[1][5]Chemical-resistant gloves and protective clothing are required to prevent skin contact.[3][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][5]Safety glasses with side shields or goggles are mandatory.[5]
Environmental Hazard-Do not let product enter drains, other waterways, or soil.[3][4][5][6]Drain disposal is strictly prohibited.[7][8] All waste, including contaminated materials, must be collected as hazardous waste.

The core logic is simple: because 1-iodobutane-d9 is a halogenated organic compound , it cannot be disposed of with general chemical waste.[7][9] Halogenated waste streams require specific incineration conditions to prevent the formation of dioxins and other toxic byproducts. Furthermore, they are often managed at a higher cost, making segregation economically and environmentally prudent.[7]

Core Principles of Compliant Disposal

Three core principles form the foundation of a robust disposal plan for 1-iodobutane-d9. Adherence to these principles ensures safety and regulatory compliance.

  • Principle of Segregation: The most critical step is the strict segregation of halogenated from non-halogenated waste streams.[7][9] Co-mingling can disrupt the disposal process and lead to compliance violations. The iodine atom in 1-iodobutane-d9 firmly places it in the halogenated waste category .

  • Principle of Containment: All chemical waste must be stored in appropriate, sealed containers that are compatible with the chemical, vapor-tight, and spill-proof.[9][10] This prevents the release of toxic and flammable vapors into the laboratory environment.

  • Principle of Compliance: The generator of the waste is legally responsible for it from "cradle to grave".[10] This means all disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[10][11]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the routine collection and disposal of 1-iodobutane-d9 waste.

Step 1: Personnel Protective Equipment (PPE) Selection Before handling the waste, ensure you are wearing the appropriate PPE. The causality is directly linked to the hazard profile.

  • Hand Protection: Nitrile or neoprene gloves. Inspect for tears or degradation before use.[1]

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All transfers should be performed inside a certified chemical fume hood to mitigate inhalation risk.[6]

Step 2: Waste Collection and Segregation

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container designated exclusively for "Halogenated Organic Liquid Waste" .[9] Glass or polyethylene-lined containers are typically appropriate.

  • Perform Transfer: Carefully pour the 1-iodobutane-d9 waste into the designated container inside a fume hood. Avoid splashing.

  • Do Not Mix: Do not add any other waste types, particularly non-halogenated solvents, strong acids, bases, or oxidizing agents, to this container to prevent violent reactions and maintain waste stream purity.[4][9]

Step 3: Container Management and Labeling

  • Immediate Sealing: Securely close the container lid immediately after adding waste.[3][7][9] This is not just for storage; the container must be closed at all times unless waste is actively being added.[7][9]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[7][10]

  • Content Identification: List all constituents, including "1-Iodobutane-d9". Accurately identifying the contents is a legal requirement and essential for the disposal facility.[9]

Step 4: Temporary Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat or ignition sources, and separate from incompatible materials.[12]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: When the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

  • Documentation: Follow all institutional procedures for waste handover, which typically includes completing a waste manifest or pickup request form.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5][12]

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][5][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated container for solid hazardous waste.[12]

  • Label and Dispose: Seal and label the container as "Hazardous Waste: 1-Iodobutane-d9 contaminated debris" and manage it for disposal according to the SOP in Section 3.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-iodobutane-d9.

G start Waste 1-Iodobutane-d9 Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood select_container Step 3: Select Dedicated 'Halogenated Organic Liquid Waste' Container fume_hood->select_container transfer Step 4: Carefully Transfer Waste select_container->transfer seal_label Step 5: Securely Seal & Label Container 'HAZARDOUS WASTE' List Contents transfer->seal_label storage Step 6: Store in Ventilated Area with Secondary Containment seal_label->storage ehs Step 7: Contact EHS for Pickup & Complete Paperwork storage->ehs end Compliant Disposal ehs->end

Caption: Decision workflow for the safe disposal of 1-Iodobutane-d9 waste.

By adhering to this scientifically grounded and procedurally detailed guide, laboratory professionals can ensure that the disposal of 1-iodobutane-d9 is handled with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Iodobutane-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision Meets Safety

Handling 1-Iodobutane-d9 (CAS: 542-69-8, labeled) requires a dual-focus approach: protecting the researcher from alkylating toxicity and preserving the isotopic integrity of this high-value reagent.

While the chemical hazards of the deuterated isotopologue mirror its protonated counterpart (1-Iodobutane), the operational stakes are higher. Loss of material due to poor handling affects not just safety, but data reproducibility in NMR standards and tracer studies. This guide synthesizes high-containment safety protocols with "zero-loss" handling techniques.

Hazard Profiling & Risk Assessment

To select the correct PPE, we must first understand the enemy. 1-Iodobutane-d9 is an alkylating agent . Unlike simple corrosives that burn immediately, alkylating agents can silently modify DNA, posing potential mutagenic and carcinogenic risks.

Hazard ClassSpecific RiskMechanism of Action
Alkylating Agent Mutagenicity/CarcinogenicityTransfers butyl group to DNA bases (e.g., guanine), causing replication errors.
Volatility Inhalation ToxicityVapor pressure allows rapid accumulation in the breathing zone. Flash point ~33°C (Flammable).
Photolability Iodine LiberationDecomposes under light to release free Iodine (

), which is corrosive and toxic.
Permeation Dermal AbsorptionLow molecular weight allows it to permeate standard nitrile gloves rapidly.

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab PPE." The low molecular weight of 1-Iodobutane-d9 allows it to permeate standard nitrile gloves in minutes.

Glove Selection Logic

Critical Insight: Standard 4-mil nitrile gloves provide splash protection only . For prolonged handling or immersion, you must use a laminate barrier.

PPE ComponentRecommendationTechnical Justification
Primary Glove Silver Shield / 4H (Laminate) Breakthrough > 4 hours. The multi-layer laminate prevents permeation of small alkyl halides.
Outer Glove Standard Nitrile (Disposable) Provides dexterity and grip (Laminate gloves are slippery). Acts as a sacrificial layer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to vapor volatility. Goggles seal the eyes from alkylating vapors.
Respiratory Fume Hood (Primary) Mandatory. Do not handle on an open bench.
Body Defense Lab Coat (Cotton/Poly) + Apron Standard coat. Add a chemically resistant apron (Tychem/Rubber) if transferring volumes >50mL.
PPE Decision Logic (Visualization)

PPE_Selection Start Task Assessment Volume Volume / Exposure Time? Start->Volume Small < 1 mL / Splash Risk Only Volume->Small Low Risk Large > 1 mL / Immersion Risk Volume->Large High Risk Glove1 Double Nitrile Gloves (Change immediately upon splash) Small->Glove1 Glove2 Silver Shield (Laminate) Liner + Nitrile Outer Glove Large->Glove2 Hood Chemical Fume Hood (Sash at proper height) Glove1->Hood Glove2->Hood

Figure 1: Decision tree for glove selection based on exposure risk. Note that Laminate gloves are required for high-volume or high-duration tasks.

Operational Protocol: The "Zero-Loss" Workflow

Because 1-Iodobutane-d9 is expensive, safety protocols must align with conservation techniques.

Phase 1: Preparation (The "Dry" Check)
  • Atmosphere: Ensure all glassware is oven-dried. Moisture causes hydrolysis, wasting the deuterated reagent.

  • Light: Dim the lab lights or wrap the reaction vessel in aluminum foil. 1-Iodobutane-d9 degrades to

    
     in light (turning the liquid brown/purple).
    
  • Ventilation: Verify fume hood flow is 80–100 fpm.

Phase 2: The Transfer (Syringe Technique)

Goal: Prevent vapor release and maximize transfer efficiency.

  • Purge: Flush the source bottle with dry Nitrogen or Argon (balloon or line) to prevent vacuum lock and moisture entry.

  • Draw: Use a gas-tight glass syringe with a Luer-lock needle. Avoid plastic syringes if possible, as alkyl halides can swell rubber plungers, causing them to seize.

  • Transfer: Inject directly into the reaction vessel through a septum.

    • Why? Open pouring increases vapor exposure and loss of material.

Phase 3: Decontamination & Cleanup

Standard soap is ineffective against alkylating agents. You must chemically neutralize the hazard.

  • The Quench: Prepare a solution of 10% Sodium Thiosulfate and water.

  • Wipe Down: Soak a paper towel in the thiosulfate solution and wipe down any drips. The thiosulfate reduces any free iodine (brown) to iodide (colorless) and helps hydrolyze the alkyl iodide.

  • Waste: Dispose of gloves and wipes as hazardous chemical waste (Halogenated Organic).

Workflow Diagram

Handling_Workflow Prep 1. Prep: Dry Glassware + Foil Wrap Transfer 2. Transfer: Gas-Tight Syringe (Closed System) Prep->Transfer Inert Gas Blanket Quench 3. Decon: Sodium Thiosulfate Wash Transfer->Quench Spills/Drips Disposal 4. Waste: Halogenated Stream Quench->Disposal

Figure 2: Operational workflow emphasizing light protection and chemical neutralization.

Emergency Response

In the event of a breach, immediate action is required to prevent systemic toxicity.

ScenarioImmediate ActionSecondary Action
Skin Exposure Flush for 15 mins. Do not use solvent (ethanol) to wash; it increases absorption. Use soap and water.[1]Seek medical attention.[1][2][3] Monitor for delayed irritation.
Eye Exposure Flush for 15 mins. Use an eyewash station. Hold eyelids open.Transport to ER immediately.
Spill (>10 mL) Evacuate. The vapor pressure will quickly exceed safe limits in a standard room.Re-enter only with SCBA or Full-Face Respirator (OV Cartridges). Absorb with vermiculite.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Iodobutane. Retrieved from

  • Ansell Healthcare. (2024).[3][5] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Sigma-Aldrich. (2024).[3] Handling and Storage of Deuterated Solvents. Retrieved from

  • UCLA Chemistry & Biochemistry. (2023). Standard Operating Procedure: Alkyl Halides. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.